molecular formula C11H13BrO B138646 2-Bromo-1-phenyl-pentan-1-one CAS No. 49851-31-2

2-Bromo-1-phenyl-pentan-1-one

Cat. No.: B138646
CAS No.: 49851-31-2
M. Wt: 241.12 g/mol
InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443789
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49851-31-2
Record name 2-bromo-1-phenyl-pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-1-phenyl-pentan-1-one CAS number 49851-31-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one (CAS: 49851-31-2)

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as α-Bromovalerophenone, is an aromatic haloketone.[1] Its structure features a pentanone backbone with a bromine atom at the alpha-carbon (C2) and a phenyl group attached to the carbonyl carbon (C1).[1] This compound is primarily a synthetic, man-made substance with no known natural sources.[2]

Nomenclature & Identifiers:

  • IUPAC Name: 2-bromo-1-phenylpentan-1-one[1][3]

  • Synonyms: α-Bromovalerophenone, 2-Bromovalerophenone, 1-Pentanone, 2-bromo-1-phenyl-[3][4][5][6]

  • CAS Number: 49851-31-2[1][3]

  • Molecular Formula: C₁₁H₁₃BrO[1][3][7]

  • InChI Key: XOQFMNXQYSTQPE-UHFFFAOYSA-N[1][3][7]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 241.12 g/mol [1][3][7]
Appearance Bright yellow oily liquid[1][5][8][9]
Boiling Point 94–96 °C at 0.25 Torr; 282.3±13.0 °C at 760 mmHg[1][5][8][9][10][11][12][13]
Density ~1.310 g/cm³[1][5][8][9][11][12]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, chloroform.[2][4][14]
XLogP3 3.7[1][2]
Flash Point 42.5 ± 7.2 °C[10][13]
Topological Polar Surface Area 17.1 Ų[2][3]

Spectroscopic Data

Structural confirmation of this compound relies on various spectroscopic techniques. Key spectral features are outlined below.

TechniqueCharacteristic FeaturesSource(s)
¹H NMR Aromatic protons appear as a multiplet in the range of δ ~7.3–7.5 ppm. The proton adjacent to the carbonyl group appears around δ ~2.5–3.0 ppm.[1]
¹³C NMR The bromine atom deshields the adjacent carbon, resulting in a signal at approximately δ ~30–40 ppm.[1]
Infrared (IR) A strong absorption band around 1700 cm⁻¹ confirms the presence of the ketone carbonyl (C=O) group.[1]
Mass Spectrometry The exact mass is approximately 240.015 Da. The mass spectrum displays characteristic isotopic peaks for bromine (m/z 240 and 242). GC-MS is commonly used for purity analysis.[1][3]

Synthesis and Reactivity

This compound is typically synthesized via the bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone).[1][15] Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][2] The reactivity of this compound is dominated by its two functional groups: the electrophilic carbon attached to the bromine and the carbonyl group. The bromine atom can be readily displaced in nucleophilic substitution (Sₙ2) reactions, making it a versatile building block.[1][5]

Experimental Protocol: Synthesis via Bromination

This protocol describes the synthesis of this compound from valerophenone.[5][8][9][15]

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone) (16.2 g, 0.1 mol)

  • Sodium Bromide (NaBr) (30.9 g, 0.3 mol)

  • 30% Hydrochloric Acid (HCl) (24 g, 0.2 mol)

  • 30% Hydrogen Peroxide (H₂O₂) (19 g, 0.15 mol)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Saturated Saline (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL Round Bottom Flask

Procedure:

  • Reaction Setup: To a 500 mL round bottom flask at room temperature, add 1-phenyl-pentan-1-one (16.2 g) and sodium bromide (30.9 g). Stir the mixture to ensure it is evenly distributed.[8][9][15]

  • Acidification: Add 30% hydrochloric acid (24 g) to the flask.[8][9][15]

  • Bromination: Slowly add 30% hydrogen peroxide (19 g) dropwise to the stirred mixture.[8][9][15]

  • Reaction: Continue stirring the reaction mixture for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[5][8][9][15]

  • Work-up: Once the reaction is complete, stop stirring and allow the mixture to separate into layers.[8][9][15]

  • Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated saline solution. Combine the organic phases.[8][9][15]

  • Drying and Isolation: Dry the combined organic phase over anhydrous magnesium sulfate. Concentrate the solution to obtain the final product, which is a bright yellow oily liquid.[8][9][15]

Expected Outcome:

  • Product: α-Bromovalerophenone (this compound)

  • Yield: ~95%[15]

  • Purity: ~98% (as determined by HPLC)[15]

Synthesis Workflow Diagram

G Synthesis of this compound reagents Reactants: - 1-phenyl-pentan-1-one - Sodium Bromide - Hydrochloric Acid reaction Stirring at RT (1-2 hours) reagents->reaction 1. Mix h2o2 Hydrogen Peroxide (30%) h2o2->reaction 2. Add dropwise workup Phase Separation & Washing (Na2CO3, NaCl) reaction->workup 3. Reaction complete drying Drying (MgSO4) & Concentration workup->drying 4. Isolate organic phase product Final Product: 2-Bromo-1-phenyl- pentan-1-one drying->product 5. Purify

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a valuable intermediate in various synthetic applications due to its reactive nature.[5][16]

  • Pharmaceutical Synthesis: It serves as a crucial building block for producing a range of pharmaceutical agents.[5][8][9][16] Its structure is a starting point for synthesizing central nervous system agents and beta-adrenergic receptor antagonists used in treating heart conditions.[2][16]

  • Heterocyclic Chemistry: The compound is used to synthesize heterocyclic compounds such as pyridines, pyrimidines, and thiophenes, which are important scaffolds in many pharmaceuticals.[1][5][8][9]

  • Polymer Science: It is employed in the synthesis of polymers like polyacrylonitrile (B21495) and polyvinyl chloride.[1][8][9]

  • Precursor for Controlled Substances: It is known to be a precursor for the synthesis of psychotropic substances of the cathinone (B1664624) series, such as α-PVP and pentedrone.[17]

Applications and Reactivity Diagram

G Applications & Reactivity parent This compound (CAS: 49851-31-2) sub_node Nucleophilic Substitution (SN2) parent->sub_node Reacts via red_node Carbonyl Reduction parent->red_node Reacts via app3 Polymer Synthesis parent->app3 Used in app4 Research Intermediate parent->app4 Used as app1 Pharmaceuticals (CNS agents, etc.) sub_node->app1 Leads to app2 Heterocyclic Compounds sub_node->app2 Leads to red_node->app1

Caption: Key reactions and applications of this compound.

Safety and Handling

This compound is considered moderately toxic and requires careful handling to avoid exposure.[2][18]

  • Hazards: The compound can cause skin and eye irritation upon direct contact.[18] It is classified as a skin irritant and a possible mutagen.[19] Prolonged or repeated exposure may lead to irritation of the respiratory tract.[2]

  • Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Handling: All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[18] Use spark-proof tools and take precautionary measures against static discharge.[20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[18][19][21] The recommended storage temperature is between 2°C and 8°C (35.6°F to 46.4°F) to maintain chemical stability.[18][21]

  • Spills: In case of a spill, contain the area and clean it up using an inert absorbent material.[18][20] Dispose of waste according to approved procedures.[20] Always consult the Safety Data Sheet (SDS) for complete handling information.[18]

References

physical and chemical properties of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-1-phenyl-pentan-1-one, a versatile synthetic intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on its role as a precursor to potentially bioactive compounds.

Core Compound Properties

This compound, also known as α-bromovalerophenone, is an aromatic ketone distinguished by a bromine atom at the alpha position to the carbonyl group.[1][2][3] This structural feature imparts significant reactivity, making it a valuable building block in various chemical transformations.[1]

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a yellow oily liquid at room temperature, though some sources describe it as a white crystalline powder, which is consistent with its reported melting point being close to ambient temperatures.[1][4][5] It is largely insoluble in water but soluble in common organic solvents like methanol, ethanol, acetone, and chloroform.[5]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO[1][3]
Molecular Weight 241.12 g/mol [1][3]
CAS Number 49851-31-2[1]
Appearance Bright yellow oily liquid or white crystalline powder[1][4][6]
Melting Point 32-34 °C
Boiling Point 94-96 °C at 0.25 Torr; 282.3 ± 13.0 °C at 760 mmHg[2][7]
Density Approximately 1.310 g/cm³[2]
Solubility Insoluble in water; Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, hexane, dichloromethane[5]
XLogP3 3.7[8]
Exact Mass 240.01498 Da[7][8]
Spectral Data Summary
TechniqueKey FeaturesSource(s)
¹H NMR Aromatic protons (multiplet, ~7.3–7.5 ppm), Ketone carbonyl proton (singlet, ~2.5–3.0 ppm)[1]
¹³C NMR Carbonyl carbon, Aromatic carbons, Carbon bearing bromine (~30-40 ppm)[1]
IR Spectroscopy Strong carbonyl (C=O) stretch (~1700 cm⁻¹)[1]
Mass Spectrometry Molecular ion peaks at m/z 240 and 242 (due to bromine isotopes)[1]

Chemical Synthesis and Reactivity

This compound is primarily synthesized via the bromination of 1-phenyl-pentan-1-one (valerophenone). Its reactivity is dominated by the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group, making it susceptible to nucleophilic attack and a versatile precursor for a range of derivatives.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of valerophenone (B195941) using sodium bromide and hydrogen peroxide.

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone)

  • Sodium Bromide (NaBr)

  • 30% Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Saturated Brine (NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

  • Stir the mixture at room temperature and add 24 g (0.2 mol) of 30% hydrochloric acid.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the stirring mixture.

  • Continue stirring the reaction mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a bright yellow oily liquid.

This method typically yields the product with a purity of around 98% (as determined by HPLC).

Biological Significance and Applications

This compound is not known for its direct biological activity. Instead, its significance lies in its role as a key intermediate in the synthesis of molecules with potential therapeutic applications.

Precursor to Bioactive Molecules

Research has indicated that derivatives of this compound exhibit interesting biological activities. It serves as a precursor for the synthesis of:

  • Antimicrobial agents: Some derivatives have shown activity against a range of bacteria and fungi.

  • KDM1A (LSD1) inhibitors: It has been used in the preparation of substituted imidazole (B134444) derivatives that show inhibitory activity against the histone demethylase KDM1A, which is a target in cancer therapy.

The following diagram illustrates the logical relationship of this compound as a synthetic precursor.

G A 1-Phenyl-pentan-1-one (Valerophenone) B This compound A->B Bromination C Nucleophilic Substitution / Further Reactions B->C D Antimicrobial Compounds C->D Synthesis of Derivatives E KDM1A (LSD1) Inhibitors C->E Synthesis of Derivatives

Logical workflow for the synthesis of bioactive compounds.

Experimental Protocols for Derivative Screening

Given its role as a synthetic intermediate, the following are generalized protocols for screening the biological activity of compounds derived from this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]

Materials:

  • Synthesized derivative of this compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol: KDM1A (LSD1) Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a method to assess the inhibitory activity of a compound against the KDM1A enzyme.[10]

Materials:

  • Synthesized derivative of this compound

  • Recombinant human KDM1A (LSD1) enzyme

  • KDM1A substrate (e.g., a di-methylated histone H3 peptide)

  • Assay buffer

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Known KDM1A inhibitor (positive control)

  • Black 96-well or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the KDM1A enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate and the HRP/Amplex Red detection mix.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

The following diagram illustrates a general workflow for screening the biological activity of derivatives.

G cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Hit Identification A This compound B Chemical Modification A->B C Library of Derivatives B->C D Antimicrobial Assays C->D E Enzyme Inhibition Assays (e.g., KDM1A) C->E F Other Bioassays C->F G Active Compounds D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Workflow for the development of bioactive compounds.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While it does not appear to have direct biological applications, its utility as a precursor for compounds with potential antimicrobial and anticancer (via KDM1A inhibition) activities is evident. This guide provides essential data and protocols to aid researchers in the exploration and utilization of this compound in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in organic and pharmaceutical chemistry. The document details its molecular structure, physicochemical properties, and a representative synthesis protocol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 2-bromovalerophenone, is a brominated aromatic ketone.[1] Its structure consists of a pentanone chain with a phenyl group attached to the first carbon (C1) and a bromine atom at the second carbon (C2).[1][2][3] This compound is typically a bright yellow oily liquid at room temperature.[1][4][5]

The core molecular structure comprises a central carbonyl group, an adjacent bromine atom which makes the alpha-carbon electrophilic, and a phenyl ring. This arrangement of functional groups is pivotal to its reactivity, particularly in nucleophilic substitution reactions.

Below is a summary of its key quantitative properties:

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO[1][4][5][6]
Molecular Weight 241.12 g/mol [1][5][7]
CAS Number 49851-31-2[1][5]
Appearance Bright yellow oily liquid[1][4]
Boiling Point 94–96 °C at 0.25 Torr[1][4][6]
Density Approximately 1.310 g/cm³[1][4]
Exact Mass 240.01498 Da[7]
XLogP3 3.7[1][7]

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the bromination of 1-phenyl-1-pentanone. The following is a representative experimental protocol:

  • Reactant Preparation: In a reaction flask at room temperature, 16.2 g (0.1 mol) of 1-phenyl-1-pentanone and 30.9 g (0.3 mol) of sodium bromide are combined and stirred until evenly mixed.[4]

  • Acidification: To the mixture, 24 g (0.2 mol) of 30% hydrochloric acid is added.[4]

  • Oxidation and Bromination: 19 g (0.15 mol) of hydrogen peroxide is added dropwise to the stirring mixture. The reaction is allowed to proceed for 1-2 hours.[4]

  • Workup: Once the reaction is complete, stirring is ceased, and the mixture is allowed to separate into layers. The organic layer is washed sequentially with a saturated sodium carbonate solution and a saturated saline solution.[4]

  • Purification: The organic phases are combined, concentrated, and dried to yield the final product, this compound, as a bright yellow oily liquid.[4]

Chemical Reactivity and Applications

The presence of both a carbonyl group and a bromine atom makes this compound a versatile reagent in organic synthesis.[1] It serves as a precursor for the synthesis of various pharmaceuticals, including psychoactive substances, and heterocyclic compounds such as pyridines and pyrimidines.[1][4] Its reactivity also allows for its use in polymer synthesis.[1][4] Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be readily displaced by nucleophiles.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group.

  • Oxidation: The compound can be oxidized to form a carboxylic acid.[1]

Visualization of Molecular Structure

The following diagram illustrates the key functional groups and their connectivity in the this compound molecule.

molecular_structure cluster_backbone Pentanone Backbone C1 C1 (Carbonyl) C2 C2 (α-carbon) C1->C2 Phenyl Phenyl Group C1->Phenyl C3 C3 C2->C3 Bromo Bromine Atom C2->Bromo attached to C4 C4 C3->C4 C5 C5 C4->C5

Diagram of this compound's functional groups.

References

Spectroscopic Profile of 2-Bromo-1-phenyl-pentan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1-phenyl-pentan-1-one (CAS No: 49851-31-2). The information presented herein is crucial for the accurate identification, characterization, and quality control of this important synthetic intermediate in research and pharmaceutical development.

Molecular Structure and Properties

This compound is a halogenated ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol .[1] Its structure consists of a phenyl group attached to a pentanone backbone, with a bromine atom substituted at the alpha-carbon (position 2) relative to the carbonyl group. This compound is typically a bright yellow oily liquid.[1][2]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring typically appear as a multiplet in the downfield region (δ ~7.3–7.5 ppm).[1] The proton at the chiral center (C2), being adjacent to both the bromine atom and the carbonyl group, is deshielded and would likely appear as a triplet. The methylene (B1212753) and methyl protons of the propyl chain will exhibit characteristic multiplets in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C1) is expected to have a chemical shift in the downfield region, typical for ketones. The carbon atom bonded to the bromine (C2) will also be significantly deshielded, with an expected chemical shift in the range of δ ~30–40 ppm.[1] The aromatic carbons will show a series of peaks in the aromatic region.

Table 1: Predicted NMR Spectroscopic Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic C-H~7.3-7.5 (m)~128-134
C=O-~195-205
CH-BrTriplet~30-40
CH₂Multiplet-
CH₂Multiplet-
CH₃Triplet-

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).[1]

Table 2: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Ketone)~1700Strong
C-H (Aromatic)~3000-3100Medium-Weak
C-H (Aliphatic)~2850-3000Medium
C-Br~500-600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity.[1]

Table 3: Expected Mass Spectrometry Data

m/z Assignment
240/242[M]⁺ (Molecular ion)
161[M-Br]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Characterization Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides essential spectroscopic data and protocols for the characterization of this compound. Adherence to these guidelines will ensure the reliable identification and use of this compound in further research and development activities.

References

A Technical Guide to the Solubility of 2-Bromo-1-phenyl-pentan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2), an important intermediate in organic and pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information from various sources and presenting a detailed experimental protocol for the precise quantitative determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction

This compound, also known as α-bromovalerophenone, is a key synthetic intermediate.[1] Its utility in the synthesis of a variety of compounds, including pharmaceuticals, necessitates a thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents.[2][3] Solubility is a critical parameter for reaction setup, purification processes, and formulation development. This guide summarizes the available qualitative solubility data and provides a robust experimental protocol for researchers to determine quantitative solubility in solvents relevant to their specific applications.

Physicochemical Properties

This compound is typically described as a bright yellow oily liquid at room temperature.[2][3][4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO[2]
Molecular Weight 241.12 g/mol [5]
Boiling Point 94–96 °C (at 0.25 Torr)[2][3]
Density (Predicted) 1.310 ± 0.06 g/cm³[2][3]

Qualitative Solubility Profile

Based on available literature, this compound is a hydrophobic compound that is insoluble in water but soluble in a variety of common organic solvents.[1] This is consistent with the "like dissolves like" principle, as the molecule possesses both a nonpolar phenyl group and a pentanone chain, along with the polarizable carbon-bromine and carbonyl groups.

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature.

SolventSolubilityReference(s)
ChloroformSlightly Soluble[4][6]
MethanolSlightly Soluble[1][4][6]
EthanolSoluble[1]
AcetoneSoluble[1]
IsopropanolSoluble[1]
HexaneSoluble[1]
Ethyl AcetateSoluble[1]
DichloromethaneSoluble[1]
WaterInsoluble[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound.[7]

Materials
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be visible as a separate phase to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, expressed in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C Start Equilibration D Allow undissolved solid to settle C->D End Equilibration E Filter supernatant D->E F Dilute filtered solution E->F Prepare for Analysis G Quantify using analytical instrument (e.g., HPLC) F->G H Calculate solubility G->H Data for Calculation G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up cluster_3 Product Valerophenone 1-Phenyl-pentan-1-one ReactionMix Stir at room temperature Valerophenone->ReactionMix NaBr Sodium Bromide NaBr->ReactionMix HCl Hydrochloric Acid HCl->ReactionMix H2O2 Hydrogen Peroxide H2O2->ReactionMix dropwise PhaseSep Phase Separation ReactionMix->PhaseSep Wash1 Wash with NaHCO₃ solution PhaseSep->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry with MgSO₄ Wash2->Drying Concentration Concentrate under reduced pressure Drying->Concentration Product This compound Concentration->Product

References

electrophilic nature of alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electrophilic Nature of Alpha-Bromo Ketones for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent (the α-carbon) to a carbonyl group.[1] This specific structural arrangement confers a high degree of reactivity, establishing them as exceptionally versatile intermediates in organic synthesis and as valuable scaffolds in medicinal chemistry.[1] The electrophilic character of the α-carbon, which is activated by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, makes it highly susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation for their widespread use in constructing complex molecular architectures and in the pioneering development of targeted covalent inhibitors for various enzymes.[1][2]

This technical guide offers a comprehensive examination of the synthesis, reactivity, and applications of alpha-bromo ketones, with a particular emphasis on their critical role in drug discovery and development.

Synthesis of Alpha-Bromo Ketones

The preparation of alpha-bromo ketones is primarily achieved through the direct α-bromination of ketones, a method that can be performed under either acidic or basic conditions. The choice of conditions influences the reaction mechanism and regioselectivity.

Direct α-Bromination of Ketones

Acid-Catalyzed Bromination: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates tautomerization to the more nucleophilic enol form.[1][3][4] This enol then attacks molecular bromine in an electrophilic addition step.[4][5] The formation of the enol is the rate-determining step of the reaction.[1][3][6][7] This method is generally regioselective, favoring bromination at the more substituted α-carbon because the more substituted enol is thermodynamically more stable.[3][6]

Base-Mediated Bromination: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. The enolate is a more potent nucleophile than the enol and reacts rapidly with bromine.[1] While this method is often faster than its acid-catalyzed counterpart, it is susceptible to polybromination, particularly with methyl ketones, which can lead to the haloform reaction.[1]

Other Synthetic Methods

Beyond direct bromination of ketones, other methods have been developed, including the bromination of enol acetates, the direct conversion of olefins to α-bromo ketones using reagents like o-iodoxybenzoic acid and tetraethylammonium (B1195904) bromide, and the synthesis from alkynes.[8][9][10]

Summary of Synthetic Methods

The following table summarizes various methods for the synthesis of alpha-bromo ketones.

Starting MaterialBrominating Agent/ReagentsConditionsTypical YieldReference
KetonesBr₂ / Acetic AcidAcid-catalyzedGood[1][6]
KetonesBr₂ / BaseBase-mediatedVariable (polybromination risk)[1]
Olefinso-Iodoxybenzoic acid / TEABMildGood[8]
AlkynesN,N-dibromo-p-toluenesulfonamideAmbient temperature, catalyst-freeHigh[8]
Enol AcetatesBromineFollowed by hydrolysis46-90%[9]
KetonesPyridinium hydrobromide perbromideAcetic acid, 90 °CGood[11]

Reactivity and Electrophilic Nature

The principal mode of reactivity for alpha-bromo ketones is as electrophiles in nucleophilic substitution (SN2) reactions.[1] The electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for a diverse range of nucleophiles.[1] This heightened reactivity is central to their utility in synthesizing various functionalized molecules and heterocyclic compounds.[1][2][11]

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in providing a deeper understanding of the reaction mechanisms.[12] These studies allow for the characterization of transition states and the quantification of activation energies, offering insights into the electronic factors that govern their reactivity.[12]

Quantitative Analysis of Electrophilicity

Theoretical calculations provide quantitative data on the . The table below, extrapolated from computational studies, summarizes the calculated activation energies for the SN2 reaction of substituted α-bromoacetophenones with a hydroxide (B78521) ion, illustrating the influence of substituents on reactivity.

Substituent on Phenyl RingCalculated Activation Energy (ΔE‡) in kcal/mol
p-OCH₃ (electron-donating)18.5
p-H (neutral)17.2
p-CN (electron-withdrawing)15.8
p-NO₂ (strongly electron-withdrawing)14.9
(Data extrapolated from computational studies as presented in reference)

Applications in Drug Development and Medicinal Chemistry

The pronounced electrophilicity of alpha-bromo ketones makes them ideal "warheads" for designing targeted covalent inhibitors.[1] These inhibitors form a stable, permanent covalent bond with a nucleophilic amino acid residue—such as cysteine, histidine, or lysine—within the active site of a target protein, leading to irreversible inhibition.[1] This mode of action can provide significant advantages in terms of potency and duration of biological effect.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are key enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and diabetes.[1] The active site of PTPs contains a highly nucleophilic cysteine residue, making them susceptible to covalent modification by electrophiles like alpha-bromo ketones.[1] By irreversibly inhibiting PTPs, these compounds can modulate critical signaling pathways, such as the JAK/STAT pathway.[1]

Targeting Kinases

Similarly, alpha-bromo ketones are employed as covalent inhibitors of protein kinases. They can be designed to specifically target a cysteine residue in or near the kinase active site, leading to irreversible inhibition and providing a powerful tool for studying kinase biology and developing novel therapeutics.

Reversible Inhibition

Interestingly, alpha-bromo ketones can also act as potent reversible inhibitors. For instance, α-monobrominated ketone derivatives of certain keto acids have been shown to be strong, reversible competitive inhibitors of carboxypeptidase A, where the electrophilic carbonyl carbon is crucial for tight binding.[13]

Visualizations

Reaction Mechanism and Signaling Pathway Diagrams

acid_catalyzed_bromination cluster_step1 Step 1: Protonation cluster_step2 Step 2: Enol Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ h_plus H+ enol Enol Intermediate protonated_ketone->enol - H+ bromonium_ion Oxonium Ion Intermediate enol->bromonium_ion + Br₂ br2 Br₂ alpha_bromo_ketone α-Bromo Ketone bromonium_ion->alpha_bromo_ketone - H+ JAK_STAT_Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates PTP PTP (e.g., PTP1B) PTP->JAK Dephosphorylates (Inhibits Signaling) Inhibitor α-Bromo Ketone Inhibitor Inhibitor->PTP Covalently Inhibits Gene Gene Transcription Nucleus->Gene Kinase_Target_ID cluster_workflow Experimental Workflow start Synthesize α-Bromo Ketone Probe incubate Incubate Probe with Cell Lysate or Proteome start->incubate enrich Enrich Covalently Labeled Proteins (e.g., via click chemistry or antibody) incubate->enrich digest Proteolytic Digestion (e.g., Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Identify Target Proteins and Covalent Modification Site lcms->identify

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Bromo-1-phenyl-pentan-1-one, with a particular focus on the reactivity of its carbonyl group. This α-bromo ketone is a versatile intermediate in organic synthesis, valued for its dual reactivity at the α-carbon and the carbonyl carbon.

Physicochemical Properties and Spectroscopic Data

This compound, also known as α-bromovalerophenone, is a yellow oily liquid at room temperature.[1][2][3][4] Its structure, featuring a phenyl ketone with a bromine atom at the adjacent carbon, makes it a potent electrophile at both the carbonyl carbon and the α-carbon.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrO[3][4]
Molecular Weight 241.12 g/mol [3][4]
Appearance Bright yellow oily liquid[3][4]
Boiling Point 94–96 °C at 0.25 Torr[3][4]
Density ~1.310 g/cm³[3]
CAS Number 49851-31-2[5]
Spectroscopic Analysis

Spectroscopic methods are crucial for the structural confirmation of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons typically appear as a multiplet in the δ ~7.3–7.5 ppm range. The methine proton at the α-carbon (adjacent to the bromine and carbonyl) is expected to be deshielded. Protons of the propyl chain will appear in the upfield region.
¹³C NMR The carbonyl carbon (C=O) signal is expected in the downfield region typical for ketones. The carbon atom bonded to the bromine (C-Br) is deshielded and expected to appear around δ ~30–40 ppm.[1] Aromatic carbons will have signals in the δ ~120-140 ppm range.
IR Spectroscopy A strong, sharp absorption band characteristic of the C=O stretching vibration is expected around 1700 cm⁻¹.[1] Other bands corresponding to C-H stretching of the aromatic ring and alkyl chain, as well as C-Br stretching, will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 241, with a characteristic isotopic peak at m/z 243 of similar intensity due to the presence of the bromine atom.[3] Common fragmentation patterns for ketones include α-cleavage, leading to the loss of the propyl group or the phenyl group.

Synthesis of this compound

The most common and high-yielding method for the synthesis of this compound is the α-bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone).

Experimental Protocol: α-Bromination of Valerophenone (B195941)

This protocol is adapted from a patented method and has a reported yield of 95%.[5]

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone)

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

  • With continuous stirring at room temperature, add 24 g (0.2 mol) of 30% hydrochloric acid.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

  • Continue stirring the reaction mixture for 1-2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid.[5]

Purity Analysis: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC), with reported purities of up to 98%.[5]

Diagram 1: Synthesis Workflow

G A 1. Reactants Mixing: Valerophenone, NaBr, HCl B 2. Oxidation: Dropwise addition of H₂O₂ A->B C 3. Reaction: Stirring for 1-2 hours at 20°C B->C D 4. Workup: Phase separation and washing C->D E 5. Drying & Concentration D->E F 6. Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Reactivity of the Carbonyl Group and α-Carbon

The presence of the electron-withdrawing phenyl group and the adjacent bromine atom significantly influences the reactivity of the carbonyl group in this compound. The primary sites for reaction are the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom.

Nucleophilic Substitution at the α-Carbon

The bromine atom at the α-position is a good leaving group, making this carbon susceptible to nucleophilic attack via an Sₙ2 mechanism. This reactivity is fundamental to its use as a building block in organic synthesis.

Common Nucleophiles and Products:

  • Amines: Reaction with primary or secondary amines yields β-amino ketones, which are important intermediates in medicinal chemistry.[6]

  • Thiols: Thiolates can displace the bromide to form β-thio ketones.

  • Alkoxides: Alkoxides react to form β-alkoxy ketones.

G Reactant This compound TransitionState [Sₙ2 Transition State] Reactant->TransitionState Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Product TransitionState->Product Bromide leaves

Caption: Mechanism of carbonyl reduction by sodium borohydride.

α-Halo ketones with at least one α'-hydrogen can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. [7][8]For this compound, this would involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring opening.

General Reaction Conditions:

  • Base: Sodium hydroxide (B78521) (for carboxylic acid), sodium alkoxide (for ester), or an amine (for amide). [7][8]* Solvent: Typically an alcohol corresponding to the alkoxide base.

Diagram 4: Favorskii Rearrangement Mechanism

G A α-Bromo Ketone B Enolate Formation (Base abstracts α'-H) A->B Base C Cyclopropanone Intermediate B->C Intramolecular Sₙ2 D Nucleophilic Attack on Carbonyl C->D Nucleophile E Ring Opening D->E F Carboxylic Acid Derivative E->F Protonation

Caption: General mechanism of the Favorskii rearrangement.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. [2]One notable application is in the preparation of substituted imidazole (B134444) derivatives that act as inhibitors of histone demethylases, such as Lysine-Specific Demethylase 1 (KDM1A or LSD1). [5]

KDM1A Inhibition and Its Significance

KDM1A is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a modification associated with active gene transcription. [9][10]By removing these methyl marks, KDM1A contributes to gene silencing. [9]Overexpression of KDM1A has been linked to various cancers, where it represses tumor suppressor genes. [9]Therefore, inhibiting KDM1A can lead to the re-expression of these genes, inducing cancer cell differentiation and apoptosis, making it a promising target for cancer therapy. [1][9] Diagram 5: Simplified Signaling Pathway of KDM1A Inhibition

G cluster_nucleus Cell Nucleus KDM1A KDM1A (LSD1) H3K4me1 Repressed Gene Locus (H3K4me1) KDM1A->H3K4me1 Demethylation H3K4me2 Active Gene Locus (H3K4me2) H3K4me2->KDM1A Transcription Gene Transcription H3K4me2->Transcription TumorSuppressor Tumor Suppressor Gene (e.g., p21) H3K4me1->TumorSuppressor Repression Apoptosis Cell Differentiation & Apoptosis TumorSuppressor->Apoptosis Transcription->TumorSuppressor Expression Inhibitor KDM1A Inhibitor (derived from this compound) Inhibitor->KDM1A Inhibition

Caption: KDM1A inhibition leads to re-expression of tumor suppressor genes.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its α-carbon and carbonyl group. Its ability to undergo nucleophilic substitutions, reductions, and rearrangements makes it a key building block for complex organic molecules, including potential therapeutic agents targeting epigenetic pathways in cancer. This guide provides a foundational understanding of its chemical properties and reactivity for researchers in organic synthesis and drug discovery.

References

stability and storage conditions for 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-phenyl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 49851-31-2). The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as α-bromovalerophenone, is an organic compound widely used in organic synthesis, particularly as a precursor for various pharmaceuticals and fine chemicals.[1][2][3][4] Its reactivity is largely attributed to the presence of a bromine atom adjacent to a carbonyl group.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO[2][5][6]
Molecular Weight 241.12 g/mol [2][6]
Appearance Colorless to pale yellow oily liquid or solid[3][6][7]
Boiling Point 94–96 °C at 0.25 Torr[6]
Density 1.310 ± 0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol, acetone, chloroform, methanol, isopropanol, hexane (B92381), ethyl acetate (B1210297), and dichloromethane.[3]
Storage Temperature -20°C to 8°C[1][6][8][9]

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation.[1][8][9]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the bromine group, potentially forming hydrogen bromide gas.[1][8]

  • Thermal Decomposition: Elevated temperatures can cause the compound to decompose.[8][9]

  • Photodegradation: Exposure to light can alter the chemical properties of the compound.[1][8]

  • Oxidation: The ketone group can be oxidized to form carboxylic acids.[9]

  • Debromination: Degradation may also yield 1-phenyl-pentan-1-one through the loss of the bromine atom.[9]

Due to its reactivity, it is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleSource(s)
Temperature Store between 2°C and 8°C (35.6°F to 46.4°F) for general use. For long-term storage, -20°C is recommended.To slow down potential degradation processes and minimize thermal decomposition.[1][6][8][9]
Humidity Store in a dry place with relative humidity below 60%.To prevent hydrolysis of the bromine group.[8]
Light Exposure Store in amber-colored or light-resistant containers in a dark area.To prevent photodegradation.[1][8][9]
Atmosphere Store in tightly sealed containers. Purging with an inert gas like nitrogen or argon is recommended to create an oxygen-free environment.To prevent air and moisture ingress, which can lead to degradation, and to mitigate oxidation.[1][8]
Container Type Use chemically resistant containers such as borosilicate glass or high-density polyethylene (B3416737) (HDPE).To prevent reactions with the container material.[1][8]
Handling Handle in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.To minimize vapor exposure and prevent skin and eye contact due to its toxicity and irritant properties.[1][2]
Inventory Management Implement a robust inventory system to track quantity, location, and expiration dates.To enhance safety, facilitate efficient laboratory operations, and ensure regulatory compliance.[1]

A logical workflow for maintaining the stability of this compound is illustrated in the following diagram.

Workflow for Maintaining Stability of this compound cluster_storage Storage Conditions cluster_containment Containment cluster_handling Handling Procedures cluster_management Management Temperature Temperature Stability Stability Temperature->Stability Humidity Humidity Humidity->Stability Light Light Light->Stability Atmosphere Atmosphere Atmosphere->Stability Container Container Container->Stability Labeling Labeling Labeling->Stability Ventilation Ventilation Ventilation->Stability PPE PPE PPE->Stability Inventory Inventory Inventory->Stability Purity_Check Regular Purity Checks Purity_Check->Stability

Caption: Logical workflow for ensuring the stability of this compound.

Experimental Protocols for Analysis

Regular purity checks are recommended to monitor the stability of this compound.[9] While specific stability-indicating HPLC methods for this compound are not widely published, general analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) can be employed.

Thin-Layer Chromatography (TLC) for Routine Monitoring

A protocol for the synthesis of this compound mentions the use of TLC to monitor the reaction progress.[7] This technique can be adapted for routine purity checks.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A non-polar solvent system such as a mixture of hexane and ethyl acetate is suitable. The exact ratio should be optimized to achieve good separation.

  • Visualization: Detection can be achieved under UV light (254 nm) and/or by staining with a suitable reagent like potassium permanganate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

A detailed method for the analysis of this compound by GC-MS has been described.

Table 3: GC-MS Method Parameters

ParameterCondition
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5973N or similar
Injector Temperature 250 °С
Ion Source Temperature 230 °С
Quadrupole Temperature 150 °С
Carrier Gas Helium
Column Flow Rate 1.2 ml/min
Column Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm) or equivalent
Temperature Program Start at 100 °С (hold for 3 min), ramp at 10 °С/min to 300 °С (hold for 10 min)
Data Analysis MSD Productivity ChemStation with NIST and Cayman Spectral Libraries

Source: Adapted from Tsynda et al., 2022.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis

For quantitative determination, GC-FID can be utilized.

Table 4: GC-FID Method Parameters

ParameterCondition
Gas Chromatograph Shimadzu GC 2010 Pro AF or similar
Injection Mode Split (20:1 ratio)
Sample Size 1 µl
Detector Flame Ionization Detector (FID)
FID Temperature 280 °С
Hydrogen Flow Rate 40 ml/min
Airflow Rate 400 ml/min
Temperature Program Start at 100 °С (hold for 1 min), ramp at 25 °С/min to 275 °С (hold for 2 min)

Source: Adapted from Tsynda et al., 2022.

The following diagram illustrates a general workflow for the analytical testing of this compound.

Analytical Workflow for this compound Sample Sample TLC Routine Purity Check (TLC) Sample->TLC GC_MS Identification & Quantification (GC-MS) Sample->GC_MS GC_FID Quantitative Analysis (GC-FID) Sample->GC_FID Data_Analysis Data Analysis and Reporting TLC->Data_Analysis GC_MS->Data_Analysis GC_FID->Data_Analysis

Caption: General analytical workflow for this compound.

Recommendations for Stability Studies

While the information provided offers a strong foundation for the stable storage and handling of this compound, it is highly recommended that researchers and drug development professionals conduct their own stability studies under their specific laboratory and storage conditions. Such studies should include:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish degradation pathways.

  • Stability-Indicating Method Development: Developing and validating a stability-indicating analytical method, such as an HPLC method, that can separate the intact compound from all potential degradation products.

  • Long-Term and Accelerated Stability Testing: Performing stability studies at various time points under controlled temperature and humidity conditions to establish a re-test date or shelf life.

By adhering to the recommended storage and handling conditions and implementing a robust analytical monitoring program, the stability and integrity of this compound can be effectively maintained for its intended use in research and development.

References

In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1-phenyl-pentan-1-one (also known as α-Bromovalerophenone), a chemical intermediate used in pharmaceutical synthesis and other research applications.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is essential.

Hazard Identification and Classification

This compound is a hazardous substance that can cause significant harm upon exposure.[4] It is described as an extremely toxic and physiologically dangerous compound with strong lachrymatory (tear-inducing) and irritating properties.[4] Inhalation of its vapors can lead to respiratory irritation, coughing, shortness of breath, and dizziness.[1] Direct contact can cause skin and eye irritation, with the potential for more severe reactions upon prolonged exposure.[1]

GHS Classification:

While a complete, officially ratified GHS classification is not uniformly available across all sources, the following classifications have been reported:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07DangerH315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation1GHS05DangerH318: Causes serious eye damage.[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3GHS07DangerH335: May cause respiratory irritation.[5]

Note: Data on quantitative toxicity (e.g., LD50, LC50) is not available in the reviewed literature.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₁H₁₃BrO[6]
Molecular Weight 241.12 g/mol [7]
Appearance Light yellow to colorless oil/liquid[8]
Boiling Point 94-96 °C (at 0.25 Torr)[5]
Density ~1.310 g/cm³ (Predicted)[5]
Solubility Soluble in chloroform (B151607) and methanol (B129727) (slightly)[5]

Safe Handling and Storage Protocols

Due to the hazardous nature of this compound, the following handling and storage procedures must be strictly followed.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new procedure involving this chemical. The primary approach to safety is to minimize exposure through proper engineering controls and personal protective equipment.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather All Necessary Materials & PPE Risk_Assessment->Gather_Materials Identifies Requirements Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_Materials->Prepare_Work_Area Sets up Don_PPE Don Full PPE Prepare_Work_Area->Don_PPE Ready for Perform_Experiment Perform Experiment in Fume Hood Don_PPE->Perform_Experiment Enables Monitor Continuously Monitor for Spills or Exposure Perform_Experiment->Monitor During Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Leads to Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Followed by Doff_PPE Remove and Dispose of PPE Dispose_Waste->Doff_PPE Then Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Finally

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)To prevent skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection A lab coat or chemical-resistant apronTo protect skin and clothing from accidental spills.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For emergencies or situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of harmful and irritating vapors.[1]
Storage

Proper storage is crucial to maintain the stability and safety of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. A dedicated chemical refrigerator at 2°C to 8°C is recommended.[1]
Light Store in a dark area or use amber-colored containers to prevent photodegradation.[1]
Container Use tightly sealed containers made of chemically resistant materials like borosilicate glass or high-density polyethylene (B3416737) (HDPE).[1]
Ventilation Store in a well-ventilated area.[1]
Moisture Keep containers tightly sealed to prevent moisture ingress, which can cause hydrolysis.[9]
Segregation Store away from incompatible materials, such as strong reducing agents.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response

Logical Flow for Spill Response:

cluster_initial Initial Response cluster_cleanup Cleanup (if safe) cluster_disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Then Assess Assess Spill Size & Hazard Alert->Assess While Don_PPE Don Appropriate PPE Assess->Don_PPE If Minor Spill Contain Contain Spill with Inert Absorbent Don_PPE->Contain Then Collect Collect Absorbed Material Contain->Collect Followed by Decontaminate Decontaminate Spill Area Collect->Decontaminate Then Package Package Waste for Disposal Decontaminate->Package Leads to Label Label Waste Container Package->Label Then Dispose Dispose According to Regulations Label->Dispose Finally

Caption: A stepwise procedure for responding to a spill of this compound.

In the event of a spill, contain the area and clean with an inert absorbent material.[1] All waste must be disposed of in accordance with local, state, and federal regulations.

Fire-Fighting Measures

In case of a fire involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the flames.[6] Firefighters should wear self-contained breathing apparatus.[6]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this chemical and follow all institutional and regulatory guidelines.

References

An In-Depth Technical Guide to 2-Bromo-1-phenyl-pentan-1-one (α-Bromovalerophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role as a precursor to bioactive molecules.

Chemical Identity and Synonyms

This compound is an α-brominated aromatic ketone. For clarity and comprehensive reference, its various synonyms and identifiers are provided below.

Identifier TypeValue
Systematic Name This compound
Common Name α-Bromovalerophenone
Alternative Names 2-Bromovalerophenone, Bromovalerophenone
CAS Number 49851-31-2
Molecular Formula C₁₁H₁₃BrO
IUPAC Name 2-bromo-1-phenylpentan-1-one[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental planning and safety considerations.

PropertyValueSource(s)
Molecular Weight 241.12 g/mol [1][2]
Appearance Clear colourless to bright yellow oily liquid[3][4]
Boiling Point 94-96 °C at 0.25 Torr
Density ~1.31 g/cm³
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.
Refractive Index ~1.541
Flash Point 42.5 °C

Experimental Protocols

Synthesis of this compound from Valerophenone (B195941)

This protocol describes a common method for the α-bromination of valerophenone to yield this compound.[4]

Materials:

  • Valerophenone (1-phenyl-1-pentanone)

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide at room temperature.

  • Stir the mixture to ensure homogeneity.

  • Add 24 g (0.2 mol) of 30% hydrochloric acid to the flask.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

  • Continue stirring the reaction for 1-2 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by TLC), stop stirring and allow the mixture to separate into layers.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting product is α-bromovalerophenone as a bright yellow oily liquid. The reported yield is 95% with a purity of 98% (determined by HPLC).[3][4]

Synthesis of α-Pyrrolidinopentiophenone (α-PVP)

This compound is a critical precursor in the synthesis of α-pyrrolidinopentiophenone (α-PVP), a potent stimulant. This reaction is a nucleophilic substitution where the bromine atom is displaced by pyrrolidine.

Materials:

  • This compound

  • Pyrrolidine

  • Anhydrous benzene (B151609)

  • Anhydrous diethyl ether (Et₂O)

  • 1N Hydrochloric acid (HCl)

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 1.00 g (4.15 mmol) of 2-bromo-1-phenylpentan-1-one in a mixture of 5 mL of anhydrous benzene and 5 mL of anhydrous Et₂O.

  • Add 1.06 g (12.45 mmol) of piperidine (B6355638) (as a representative amine) to the stirred solution.

  • Heat the reaction mixture at 45 °C for 20 hours under a nitrogen atmosphere.[5]

  • After cooling, dilute the reaction mixture with 10 mL of Et₂O and wash with two 10 mL portions of water.

  • Extract the organic layer with three 10 mL portions of 1N HCl.

  • Combine the acidic aqueous extracts and basify to a pH of 9-10 with a 15% NaOH solution.

  • Extract the aqueous layer with three 15 mL portions of Et₂O.

  • Combine the organic extracts, wash with four 25 mL portions of water and 20 mL of brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the free base of the product.[5]

Applications in Drug Development

Precursor for Synthetic Cathinones

As detailed in the experimental protocol, this compound is a well-documented precursor in the synthesis of synthetic cathinones, most notably α-PVP. The reactivity of the α-bromo group allows for the facile introduction of various amine-containing moieties, leading to a wide range of psychoactive compounds.

Intermediate in the Synthesis of Histone Demethylase (KDM1A) Inhibitors

Emerging research has identified this compound as a valuable intermediate in the preparation of substituted imidazole (B134444) derivatives that exhibit potent inhibitory activity against Lysine-Specific Demethylase 1A (KDM1A).[3] KDM1A is a key epigenetic regulator, and its inhibition is a promising therapeutic strategy in oncology.[6]

Signaling Pathways and Mechanisms of Action

While this compound itself is primarily a synthetic intermediate, the compounds derived from it have significant biological activities. The following section illustrates the mechanism of action of KDM1A inhibitors, a class of molecules that can be synthesized using this precursor.

KDM1A Inhibition Signaling Pathway

KDM1A (also known as LSD1) is a histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of KDM1A leads to the accumulation of H3K4me2 at gene promoters, resulting in a more open chromatin structure and the reactivation of tumor suppressor gene expression. This can induce cancer cell differentiation and apoptosis.[6][7]

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM1A KDM1A (LSD1) H3K4me0 H3K4me0 (Repressed Chromatin) KDM1A->H3K4me0 Demethylation H3K4me2 H3K4me2 (Active Chromatin) TumorSuppressor Tumor Suppressor Genes H3K4me2->TumorSuppressor Activation H3K4me0->TumorSuppressor Repression Apoptosis Apoptosis / Differentiation TumorSuppressor->Apoptosis Induces KDM1A_Inhibitor KDM1A Inhibitor (Synthesized from α-Bromovalerophenone) KDM1A_Inhibitor->KDM1A Inhibition

Caption: KDM1A Inhibition Pathway.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis of bioactive compounds from this compound and their subsequent analysis is depicted below.

experimental_workflow start Starting Material: Valerophenone bromination α-Bromination start->bromination core_compound This compound bromination->core_compound nucleophilic_sub Nucleophilic Substitution (e.g., with Pyrrolidine or Imidazole precursor) core_compound->nucleophilic_sub bioactive_compound Bioactive Compound (e.g., α-PVP, KDM1A Inhibitor) nucleophilic_sub->bioactive_compound purification Purification (Chromatography, Recrystallization) bioactive_compound->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis bio_assay Biological Activity Assay purification->bio_assay

Caption: General Synthetic and Analytical Workflow.

References

A Technical Guide to the Potential Biological Activities of 2-Bromo-1-phenyl-pentan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the biological activities of 2-Bromo-1-phenyl-pentan-1-one and its derivatives is limited in publicly available literature. This guide provides a technical framework based on the activities of structurally related compounds, namely α,β-unsaturated ketones and α-haloketones. The experimental protocols and potential mechanisms of action described herein are standard methodologies and plausible pathways for this class of molecules.

Introduction

This compound is an aromatic α-bromoketone, a class of organic compounds characterized by a carbonyl group with a bromine atom on the adjacent carbon. This structural motif renders the molecule highly reactive, making it a versatile intermediate for organic synthesis, particularly in the creation of pharmaceuticals and other specialty chemicals.[1][2][3] While it is noted as a precursor in the synthesis of certain psychoactive substances, its core structure is also a key feature in many compounds with significant therapeutic potential.[4]

The reactivity of the α-bromoketone moiety is central to its potential biological activity. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it a target for nucleophilic attack.[5] This reactivity is the basis for its potential role as a covalent inhibitor of enzymes, a mechanism that can offer high potency and a long duration of action.

Compounds containing the α,β-unsaturated ketone backbone, which can be formed from this compound derivatives via elimination reactions, are well-documented for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[6][7][8][9] This guide will explore these potential activities and provide the necessary experimental framework for their investigation.

Synthesis and Evaluation Workflow

The general workflow for investigating the biological activities of novel this compound derivatives involves synthesis, purification, characterization, and subsequent biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Material (e.g., 1-phenyl-pentan-1-one) synth α-Bromination Reaction start->synth workup Workup & Purification (e.g., Chromatography) synth->workup charac Structural Characterization (NMR, IR, Mass Spec) workup->charac antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) charac->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) charac->anticancer enzyme Enzyme Inhibition Assays (e.g., PTP1B Assay) charac->enzyme data Determine MIC / IC50 Values antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: General workflow from synthesis to lead identification.

Potential Biological Activities & Mechanism of Action

Covalent Enzyme Inhibition

The primary mechanism underpinning the potential bioactivity of α-bromoketones is their function as electrophiles in nucleophilic substitution reactions.[5] This makes them ideal "warheads" for designing targeted covalent inhibitors. These inhibitors form a stable, permanent bond with a nucleophilic amino acid residue, such as cysteine or histidine, within the active site of a target protein, leading to irreversible inhibition.

A promising target class for such inhibitors is the Protein Tyrosine Phosphatase (PTP) family of enzymes. PTPs are crucial regulators of cellular signaling pathways, and their dysregulation is linked to diseases like cancer and diabetes. The active site of PTPs contains a highly nucleophilic cysteine residue, making it susceptible to covalent modification by α-bromoketones.[5] By inhibiting PTPs, these compounds can modulate critical signaling cascades like the JAK/STAT pathway, which controls genes involved in immunity, proliferation, and apoptosis.[5]

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Biological Outcome Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates (pSTAT) pSTAT_dimer pSTAT Dimerization & Nuclear Translocation STAT->pSTAT_dimer PTP Protein Tyrosine Phosphatase (PTP) PTP->JAK dephosphorylates (inactivates) Derivative This compound Derivative CovalentBond Forms Covalent Bond with Cysteine in PTP Active Site Derivative->CovalentBond CovalentBond->PTP Irreversibly Inhibits Transcription Gene Transcription pSTAT_dimer->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Proposed inhibition of a PTP-regulated signaling pathway.
Anticancer Activity

Many natural and synthetic compounds featuring an α,β-unsaturated ketone scaffold exhibit potent anticancer activities.[8][10] Derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines. The mechanism could be linked to the covalent inhibition of key proteins in cancer cell proliferation and survival pathways, such as kinases or phosphatases.[5]

Antimicrobial Activity

The presence of the reactive α,β-unsaturated keto function in the broader class of chalcones is frequently cited as being responsible for their antimicrobial activity.[8][9] This activity may arise from the compound's ability to react with nucleophiles, such as cysteine residues in essential bacterial or fungal enzymes, disrupting their function and inhibiting microbial growth.

Quantitative Data Presentation

The following tables are provided as hypothetical examples to illustrate the standard format for presenting quantitative biological data for a series of synthesized derivatives.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound ID R-Group Substitution MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
DP-001 4-Chloro 8 16
DP-002 4-Methoxy 32 64
DP-003 3,4-Dichloro 4 8
DP-004 4-Nitro 16 32

| Ciprofloxacin | (Control) | 0.5 | 0.25 |

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Anticancer Activity of this compound Derivatives

Compound ID R-Group Substitution IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. HCT116 (Colon Cancer)
DP-001 4-Chloro 5.2 7.8
DP-002 4-Methoxy 25.1 30.5
DP-003 3,4-Dichloro 2.1 3.4
DP-004 4-Nitro 10.8 15.2

| Doxorubicin | (Control) | 0.8 | 0.5 |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the bromination of valerophenone (B195941) (1-phenyl-pentan-1-one).[1][11]

  • Reactant Preparation: In a round-bottom flask, combine valerophenone (1 equivalent) and sodium bromide (3 equivalents).

  • Acid Addition: Add 30% hydrochloric acid (2 equivalents) to the mixture under continuous stirring.

  • Oxidant Introduction: Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise. Maintain the reaction temperature at approximately 20°C to control the exothermic reaction.

  • Reaction Monitoring: Stir the mixture for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, stop stirring and allow the phases to separate. Isolate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then with brine.

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically a yellow oily liquid.[1] Purify further using column chromatography if necessary.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

  • Plate Preparation: In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth) to each well.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of the plate, leaving control wells without any compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to the final required concentration.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.[14][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

The Role of 2-Bromo-1-phenyl-pentan-1-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-phenyl-pentan-1-one, also known as α-bromovalerophenone, is a versatile chemical intermediate that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a reactive bromine atom at the alpha position to a ketone, allows for a range of synthetic transformations, making it a valuable precursor in medicinal chemistry. This guide provides an in-depth analysis of its primary roles, focusing on its application in the synthesis of psychoactive substances, particularly cathinone (B1664624) derivatives, and its potential as a starting material for other medicinally relevant scaffolds such as heterocyclic compounds. This document includes quantitative biological data, detailed experimental protocols, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Properties and Reactivity

This compound is a brominated aromatic ketone.[1] Its utility in medicinal chemistry stems from two primary reactive sites: the carbon-bromine bond and the carbonyl group.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack (SN2 reaction). This allows for the straightforward introduction of various functional groups, most notably amines, to form α-aminoketones, a common scaffold in many psychoactive compounds.[1]

  • Carbonyl Group Reactions: The ketone can undergo reduction to form a secondary alcohol or can be a site for other carbonyl-related chemical transformations.[1][2]

These reactive characteristics make it an essential precursor for building molecular complexity.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 49851-31-2[1][3]
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1][3]
Appearance Bright yellow oily liquid[1][4]
Boiling Point 94–96 °C at 0.25 Torr[4]
Density ~1.310 g/cm³[1][4]
Solubility Soluble in methanol, chloroform; Insoluble in water.[3][5]

Primary Application: Synthesis of Cathinone Derivatives

The most prominent role of this compound in medicinal chemistry and pharmacology is as a direct precursor to synthetic cathinones, a class of psychostimulant compounds.[3] Specifically, it is a key starting material for the synthesis of α-pyrrolidinopentiophenone (α-PVP), a potent norepinephrine-dopamine reuptake inhibitor.[3]

Mechanism of Action of α-PVP and Related Cathinones

Synthetic cathinones derived from this precursor primarily act as monoamine transporter inhibitors. They block the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[6] This enhanced dopaminergic and noradrenergic signaling is responsible for the profound psychostimulant effects.[6] Unlike some amphetamines, these compounds are typically pure transporter blockers and do not act as releasing agents.[6] A high ratio of DAT to SERT (serotonin transporter) inhibition is often associated with a high abuse liability.[7]

Cathinone_MoA cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft cluster_receptor Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles DA DA Vesicle->DA Release NE NE Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor Binding NE->NET Reuptake NE->Receptor Binding PVP α-PVP PVP->DAT Inhibition PVP->NET Inhibition Postsynaptic\nSignal Postsynaptic Signal Receptor->Postsynaptic\nSignal

Mechanism of Action for α-PVP.
Quantitative Biological Data

The following table summarizes the binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for α-PVP and related α-pyrrolidinophenones at human monoamine transporters (hDAT, hNET, hSERT). The data highlights a strong preference for DAT and NET over SERT.

Compoundα-Carbon ChainhDAT Kᵢ (μM)hDAT IC₅₀ (μM)hNET IC₅₀ (μM)hSERT IC₅₀ (μM)
α-PPP Methyl1.290.4040.280>10
α-PBP Ethyl0.1450.0530.043>10
α-PVP Propyl 0.022 0.012 0.026 >10
α-PHP Butyl0.0160.0100.012>10
PV-8 Pentyl0.01480.0120.014>10
Data sourced from Eshleman, et al. (2017).[8]

Experimental Protocols

Synthesis of this compound (Core Compound)

This protocol describes the α-bromination of 1-phenyl-pentan-1-one (valerophenone).

Synthesis_Workflow_Core start Start Materials: - 1-phenyl-pentan-1-one (0.1 mol) - Sodium Bromide (0.3 mol) - 30% Hydrochloric Acid (0.2 mol) - 30% Hydrogen Peroxide (0.15 mol) react Combine phenylpentanone, NaBr, and HCl in a flask. Stir at room temperature. start->react add_h2o2 Slowly add hydrogen peroxide dropwise. react->add_h2o2 reaction Continue reaction for 1-2 hours. Monitor completion via TLC. add_h2o2->reaction workup Stop stirring and allow layers to separate. Wash organic phase with saturated NaHCO₃ and brine. reaction->workup isolate Combine organic phases. Dry with anhydrous MgSO₄. Concentrate to yield product. workup->isolate end Product: Bright yellow oily liquid (Yield: 95%, Purity: 98% by HPLC) isolate->end

Workflow for the synthesis of the core compound.

Methodology:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide at room temperature.[2][9]

  • Stir the mixture and add 24 g (0.2 mol) of 30% hydrochloric acid.[2][9]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.[2][9]

  • Continue the reaction for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][9]

  • Upon completion, cease stirring and allow the mixture to separate into layers.[2][9]

  • Isolate the organic phase and wash it sequentially with saturated sodium carbonate solution and saturated brine.[2][9]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound as a bright yellow oily liquid.[2][9]

    • Expected Yield: 95%

    • Expected Purity: 98% (by HPLC)

Synthesis of α-pyrrolidinopentiophenone (α-PVP) from the Core Compound

This protocol outlines the nucleophilic substitution reaction with pyrrolidine (B122466) to yield α-PVP.

Synthesis_Workflow_PVP start Start Materials: - this compound - Pyrrolidine - Organic Solvent (e.g., Diethyl Ether) react Dissolve the bromo-ketone in the organic solvent. start->react add_pyrrolidine Add pyrrolidine to the solution. react->add_pyrrolidine reaction Stir the reaction mixture. The pyrrolidine acts as both nucleophile and base. add_pyrrolidine->reaction workup Perform an acidic workup to isolate the product. This typically involves forming the hydrochloride salt. reaction->workup end Product: α-PVP Hydrochloride workup->end

Experimental workflow for α-PVP synthesis.

Methodology: Note: Specific reactant quantities and reaction conditions are often omitted in literature due to the controlled status of the final product.

  • The primary synthesis method involves the reaction of this compound with pyrrolidine in a suitable organic solvent such as diethyl ether, chloroform, or benzene.

  • The pyrrolidine acts as the nucleophile, displacing the bromide ion. A second equivalent of pyrrolidine often serves as a base to neutralize the HBr formed during the reaction.

  • Following the reaction, an acidic workup, typically with hydrochloric acid, is performed to protonate the resulting tertiary amine, allowing for its isolation as the hydrochloride salt.[1]

Broader Synthetic Utility

While its role in synthesizing stimulants is most prominent, the reactivity of this compound makes it a candidate for creating other medicinal scaffolds.

Logical_Relationships cluster_alpha Reactions at α-Carbon (SN2) cluster_carbonyl Reactions at Carbonyl Group cluster_products Potential Product Scaffolds Core This compound Amines Reaction with Amines (e.g., Pyrrolidine) Core->Amines Thiourea Reaction with Thiourea Core->Thiourea Imidazoles Reaction with Imidazole (B134444) Core->Imidazoles Reduction Reduction (e.g., with NaBH₄) Core->Reduction Cathinones α-Aminoketones (Cathinones) Amines->Cathinones Thiazoles 2-Aminothiazoles Thiourea->Thiazoles ImidazoleDerivs Substituted Imidazoles Imidazoles->ImidazoleDerivs Alcohols β-Bromo Alcohols Reduction->Alcohols

Synthetic potential of the core compound.
Synthesis of Heterocyclic Compounds

  • 2-Aminothiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring. It involves the reaction of an α-haloketone, such as this compound, with a thioamide, like thiourea. This reaction pathway could be exploited to generate novel 2-aminothiazole (B372263) derivatives for screening as antimicrobial, anti-inflammatory, or anticancer agents.

  • Substituted Imidazoles: Literature suggests that this compound can be used to prepare substituted imidazole derivatives with potential activity as histone demethylase (KDM1A) inhibitors, which are of interest in oncology.[2] The synthesis would likely involve the reaction of the bromo-ketone with an appropriate amine and aldehyde in a multi-component reaction.

Role as a General Pharmacophore

The α-bromoketone motif is a common feature in intermediates used for synthesizing a wide range of pharmaceuticals. The compound has been cited as a potential precursor for analgesics, anti-inflammatory agents, and beta-adrenergic receptor antagonists, though specific, published synthetic routes starting from this exact molecule are not prevalent. Its value lies in its ability to introduce the 1-phenyl-1-oxo-pentan-2-yl moiety into a larger molecule, which can then be further elaborated.

Conclusion

This compound is a highly reactive and versatile intermediate in medicinal chemistry. While its most documented application is in the synthesis of potent psychostimulant cathinone derivatives like α-PVP, its chemical properties enable its use as a precursor for a variety of other molecular scaffolds. The capacity to easily undergo nucleophilic substitution at the α-carbon makes it an ideal starting point for constructing α-aminoketones and various heterocyclic systems, including thiazoles and imidazoles. For researchers in drug development, this compound represents a readily accessible building block for generating libraries of novel compounds for biological screening against a range of therapeutic targets. Future work may focus on exploring its utility in creating non-stimulant CNS agents or other classes of therapeutics, moving beyond its current primary application.

References

Methodological & Application

Synthesis of 2-Bromo-1-phenyl-pentan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in organic and pharmaceutical chemistry. This versatile compound, also known as α-Bromovalerophenone, serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its reactivity, stemming from the presence of both a carbonyl group and a bromine atom, allows for a variety of chemical transformations.[3]

The primary synthetic route involves the α-bromination of 1-phenyl-pentan-1-one (also known as valerophenone). Various brominating agents and reaction conditions have been developed to achieve this transformation with high efficiency and purity. Below, we present a summary of quantitative data from established methods and detailed protocols for their implementation.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes key quantitative parameters for different methods of synthesizing this compound.

ParameterMethod 1Method 2
Starting Material 1-phenyl-pentan-1-one (Valerophenone)1-phenyl-pentan-1-one (Valerophenone)
Brominating Agent Liquid Bromine (Br₂) with Anhydrous Aluminum Chloride (AlCl₃)Sodium Bromide (NaBr) with Hydrogen Peroxide (H₂O₂)
Solvent Ethereal solutionWater
Catalyst/Acid Anhydrous Aluminum Chloride (Lewis Acid)30% Hydrochloric Acid (HCl)
Reaction Temperature 0°C to Room TemperatureRoom Temperature (20°C)
Reaction Time Several hours1–2 hours
Reported Yield Not specified95%[1][4]
Reported Purity Not specified98% (by HPLC)[1][4]
Work-up Procedure Neutralization with sodium bicarbonate, extraction, drying, and column chromatography.[5]Phase separation, washing with saturated sodium carbonate and brine, concentration, and drying.[1][3][4][6]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Bromination using Liquid Bromine and Aluminum Chloride

This protocol describes the bromination of 1-phenyl-pentan-1-one using liquid bromine with anhydrous aluminum chloride as a catalyst.[5]

Materials:

  • 1-phenyl-pentan-1-one

  • Anhydrous aluminum chloride (AlCl₃)

  • Liquid bromine (Br₂)

  • Ethereal solvent (e.g., diethyl ether)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In an ice bath, cool an ethereal solution of 1-phenyl-pentan-1-one.

  • Slowly add solid anhydrous aluminum chloride to the cooled solution.

  • Immediately following the addition of AlCl₃, add a small portion of liquid bromine (approximately 0.1 molar equivalent) and stir the reaction for 10 minutes. The solution should change from light orange to colorless. If no color change is observed at 0°C, allow the mixture to warm to room temperature and react for several hours.

  • Slowly add the remaining liquid bromine (approximately 0.9 molar equivalent) over at least 5 minutes.

  • After the reaction is complete, neutralize the solution by adding a sodium bicarbonate solution.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Filter the solution to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain a light-colored oily substance.

  • Purify the residue using column chromatography to yield the final product, this compound.

Protocol 2: Bromination using Sodium Bromide and Hydrogen Peroxide

This protocol details a high-yield synthesis using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid.[1][3][4][6]

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone) (16.2 g, 0.1 mol)

  • Sodium bromide (NaBr) (30.9 g, 0.3 mol)

  • 30% Hydrochloric acid (HCl) (24 g, 0.2 mol)

  • 30% Hydrogen peroxide (H₂O₂) (19 g, 0.15 mol)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL round-bottom flask at room temperature, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide.[1][3]

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.[1][3][4][6]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.[1][3][4][6]

  • Continue to stir the reaction mixture for 1–2 hours.[1][3][4][6] Monitor the reaction progress using thin-layer chromatography (TLC).[1][3]

  • Once the reaction is complete, stop stirring and allow the layers to separate.[1][4][6]

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.[1][3][4][6]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[1][4]

  • Concentrate the solution to obtain this compound as a bright yellow oily liquid.[1][4][6]

Visualizations

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

G Experimental Workflow for the Synthesis of this compound A Reactant Preparation: Combine 1-phenyl-pentan-1-one and brominating agent in a flask. B Reaction: Stir mixture under controlled temperature for a specified time. A->B C Monitoring: Track reaction progress using TLC. B->C D Work-up: Quench reaction, perform phase separation, and wash organic layer. C->D E Drying and Concentration: Dry the organic layer and remove the solvent. D->E F Purification (Optional): Purify the crude product by column chromatography. E->F G Final Product: This compound E->G F->G

Caption: A generalized workflow for the synthesis of this compound.

References

Application Note and Protocol: α-Bromination of Valerophenone using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the α-bromination of valerophenone (B195941) to synthesize 2-bromo-1-phenylpentan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed utilizes N-Bromosuccinimide (NBS) as a selective and easy-to-handle brominating agent. While direct literature on the NBS-mediated bromination of valerophenone is sparse, this protocol is adapted from established and reliable methods for the α-bromination of analogous aralkyl ketones.[1][2] For comparative purposes, quantitative data from alternative bromination methods for valerophenone are also presented.[3] This note includes a mechanistic overview, detailed experimental procedures, a summary of reaction parameters, and process diagrams to ensure reproducibility and safety.

Introduction

α-Halogenated ketones are crucial building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and pharmacologically active molecules.[1] Specifically, 2-bromo-1-phenylpentan-1-one (α-bromovalerophenone) is a critical intermediate in the synthesis of α-pyrrolidinovalerophenone (α-PVP) and its analogs.[4] The selective introduction of a bromine atom at the α-position to the carbonyl group can be achieved using various brominating agents. While molecular bromine (Br₂) is effective, it is highly toxic and corrosive.[1] N-Bromosuccinimide (NBS) presents a safer and more convenient alternative, offering high selectivity for α-bromination of carbonyl compounds, often under mild, acid-catalyzed conditions.[5][6] This protocol focuses on the acid-catalyzed bromination of valerophenone with NBS.

Reaction Mechanism and Pathway

The α-bromination of ketones like valerophenone with NBS typically proceeds through an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its more reactive enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS to form the α-brominated ketone and succinimide (B58015) as a byproduct.

// Reactants valerophenone [label="Valerophenone"]; H_plus [label=+>]; NBS [label="N-Bromosuccinimide (NBS)"];

// Intermediates protonated_ketone [label="Protonated Ketone"]; enol [label="Enol Intermediate"]; brominated_intermediate [label="Brominated Intermediate"];

// Products product [label=<α-Bromovalerophenone>]; succinimide [label="Succinimide"]; H_plus_out [label=+>];

// Nodes for reaction arrows r1 [shape=none, label="+"]; r2 [shape=none, label="+"]; r3 [shape=none, label="+"]; r4 [shape=none, label="+"];

// Pathway {rank=same; valerophenone; r1; H_plus;} valerophenone -> protonated_ketone [label="[7] Protonation"]; protonated_ketone -> enol [label=" Tautomerization (-H⁺)"]; {rank=same; enol; r2; NBS;} enol -> brominated_intermediate [label="[3] Nucleophilic Attack"]; brominated_intermediate -> product [label=" Deprotonation (-H⁺)"]; NBS -> succinimide [style=invis]; // for positioning {rank=same; product; r4; succinimide; r3; H_plus_out;} } .enddot Caption: Acid-catalyzed α-bromination of valerophenone.

Quantitative Data Summary

The following tables summarize quantitative data for the α-bromination of valerophenone using various methods and for the NBS-mediated α-bromination of a closely related aralkyl ketone, acetophenone. This comparative data is provided to offer context on expected yields and reaction conditions.

Table 1: α-Bromination of Valerophenone (Alternative Methods)

Starting MaterialBrominating Agent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
ValerophenoneNaBr, 30% HCl, 30% H₂O₂-RT1 - 29598 (HPLC)[3]
ValerophenoneBr₂ChloroformRT< 199 (crude)-[8]

Table 2: α-Bromination of Acetophenone (Analogous NBS Methods)

Starting MaterialBrominating Agent/CatalystSolventTemp. (°C)TimeYield (%)Reference
AcetophenoneNBS / Acidic Al₂O₃ (10% w/w)MethanolReflux10 - 15 min89[1]
4-BromoacetophenoneNBS / p-TsOHDichloromethane (B109758)MW30 min90[2]

Detailed Experimental Protocols

This section provides a detailed protocol for the α-bromination of valerophenone using NBS, adapted from highly efficient methods used for acetophenone.[1][2]

Protocol 1: α-Bromination of Valerophenone using NBS and p-Toluenesulfonic Acid (p-TsOH)

Materials:

  • Valerophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add valerophenone (1.0 eq), dichloromethane or acetonitrile (approx. 10 mL per 1 g of ketone), and p-TsOH·H₂O (0.1 eq).

  • Reagent Addition: Stir the mixture at room temperature until the catalyst dissolves. Add N-bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for CH₂Cl₂ or 82°C for CH₃CN). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quenching: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), saturated aqueous NaHCO₃ solution (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a yellow or light brown oil, can be purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of α-bromovalerophenone.

// Nodes A [label="1. Reaction Setup\n- Add Valerophenone, Solvent, and p-TsOH to flask"]; B [label="2. Reagent Addition\n- Add NBS to the mixture"]; C [label="3. Reaction\n- Heat to reflux\n- Monitor by TLC"]; D [label="4. Work-up and Quenching\n- Cool to RT\n- Wash with Na₂S₂O₃, NaHCO₃, and Brine"]; E [label="5. Isolation\n- Dry organic layer (e.g., MgSO₄)\n- Filter and concentrate"]; F [label="6. Purification (Optional)\n- Column Chromatography"]; G [label="7. Characterization\n- NMR, IR, Mass Spectrometry"]; H [label="Final Product\nα-Bromovalerophenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; E -> G [label="If pure", style=dashed, color="#EA4335"]; } .enddot Caption: General workflow for the synthesis of α-bromovalerophenone.

Safety Precautions

  • N-Bromosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction can be exothermic. Proper temperature control is advised.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

N-Bromosuccinimide serves as an effective and convenient reagent for the α-bromination of valerophenone. The acid-catalyzed protocol described provides a reliable method for synthesizing 2-bromo-1-phenylpentan-1-one, a valuable intermediate for further synthetic transformations in drug discovery and development. The provided data and workflows are intended to guide researchers in the successful implementation of this important reaction.

References

Application Notes and Protocols: Acid-Catalyzed α-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed alpha-bromination of ketones is a pivotal reaction in organic synthesis, enabling the selective introduction of a bromine atom at the α-carbon position of a ketone.[1] This functionalization is a critical step in the synthesis of various valuable molecules, including α,β-unsaturated ketones and amino ketones, which are significant in medicinal chemistry and drug development.[1] The reaction proceeds through an enol intermediate, and its rate is notably independent of the halogen concentration, a key mechanistic insight.[2][3]

Mechanism of Reaction

The accepted mechanism for the acid-catalyzed α-bromination of ketones involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.[1][4]

  • Enol Formation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the α-carbon. This leads to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.[1][5]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[1][4] This results in the formation of a new carbon-bromine bond at the α-position.

  • Deprotonation: The protonated carbonyl oxygen of the intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[1][4]

Evidence for this mechanism is supported by kinetic studies showing that the reaction rate is dependent on the concentrations of the ketone and the acid catalyst but not on the concentration of bromine.[2][3] Furthermore, the rate of acid-catalyzed deuterium (B1214612) exchange at the α-carbon is identical to the rate of halogenation, suggesting a common enol intermediate.[2][5]

Quantitative Data

The rate of acid-catalyzed bromination is influenced by the structure of the ketone and the concentration of the acid catalyst. The following table summarizes representative kinetic data for the bromination of acetone (B3395972).

KetoneAcid CatalystAcid Concentration (M)Rate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
AcetoneH⁺Varied3.8 x 10⁻³[1]

Note: The rate of enolization, and therefore bromination, is generally influenced by the substitution pattern at the α-carbon, with more substituted enols forming faster.[1] For unsymmetrical ketones, bromination in acid typically occurs at the more substituted alkyl group.[6]

Experimental Protocols

Herein, two detailed protocols are provided: one for the synthesis of an α-bromo ketone and another for a kinetic study of the reaction.

Protocol 1: Synthesis of α-Bromo-cyclohexanone

This protocol describes the synthesis of α-bromo-cyclohexanone from cyclohexanone (B45756).

Materials:

  • Cyclohexanone

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite solution (aqueous)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve cyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred cyclohexanone solution. The color of the bromine should disappear as it reacts.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (this can be monitored by TLC or GC).[1]

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.[1]

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo-cyclohexanone.

  • The product can be further purified by distillation or chromatography if necessary.[1]

Protocol 2: Kinetic Study of the Acid-Catalyzed Bromination of Acetone by UV-Vis Spectrophotometry

This protocol outlines a method to determine the rate law for the acid-catalyzed bromination of acetone by monitoring the disappearance of bromine, which has a characteristic absorbance in the visible region.[1]

Materials:

  • Acetone (4.0 M stock solution)

  • Hydrochloric acid (1.0 M stock solution)

  • Bromine (0.02 M stock solution)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and cuvettes

  • Stopwatch

Procedure:

Preparation of Reaction Mixtures:

Prepare a series of reaction mixtures in volumetric flasks to vary the concentration of one reactant at a time while keeping the others constant. For example:

  • Experiment 1 (Baseline): 10.0 mL of 4.0 M acetone, 10.0 mL of 1.0 M HCl, 10.0 mL of 0.02 M Br₂, diluted to a final volume of 100.0 mL with distilled water.[1]

  • Experiment 2 (Varying Acetone): 20.0 mL of 4.0 M acetone, 10.0 mL of 1.0 M HCl, 10.0 mL of 0.02 M Br₂, diluted to a final volume of 100.0 mL with distilled water.[1]

  • Experiment 3 (Varying HCl): 10.0 mL of 4.0 M acetone, 20.0 mL of 1.0 M HCl, 10.0 mL of 0.02 M Br₂, diluted to a final volume of 100.0 mL with distilled water.[1]

Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for bromine (around 400 nm).[1]

  • Use a blank solution containing all reagents except bromine to zero the spectrophotometer.[1]

  • To initiate a kinetic run, add the bromine solution to the mixture of acetone, HCl, and water, start the stopwatch immediately, and mix the solution thoroughly.[1]

  • Quickly transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Record the absorbance at regular time intervals (e.g., every 30 seconds) until the absorbance decreases significantly.[1]

Data Analysis:

By plotting the concentration of bromine (calculated from absorbance using the Beer-Lambert law) versus time for each experiment, the order of the reaction with respect to each reactant can be determined, and the rate law can be established.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Acetic Acid B Cool Mixture in Ice Bath A->B D Slowly Add Bromine Solution B->D C Prepare Bromine in Acetic Acid C->D E Stir at Room Temperature D->E F Quench with Sodium Bisulfite E->F G Extract with Organic Solvent F->G H Wash Organic Layer (Water, NaHCO3) G->H I Dry Organic Layer H->I J Remove Solvent I->J K Purify by Distillation or Chromatography J->K reaction_mechanism cluster_catalysis Catalytic Cycle ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate (Rate-determining) protonated_ketone->enol - H⁺ bromo_intermediate Brominated Intermediate enol->bromo_intermediate + Br₂ alpha_bromo_ketone α-Bromo Ketone bromo_intermediate->alpha_bromo_ketone - H⁺ reagents H⁺ (catalyst) Br₂ catalyst_out H⁺ (regenerated) br_minus Br⁻

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of 2-Bromo-1-phenyl-pentan-1-one. This versatile α-bromoketone serves as a valuable building block in organic synthesis, particularly for the introduction of various functional groups at the α-position to the carbonyl group. Its reactivity makes it a key intermediate in the synthesis of a wide range of compounds, including potential pharmaceutical agents.[1]

Introduction

This compound is a highly reactive organic compound due to the presence of a bromine atom on the carbon adjacent to the carbonyl group. This structural feature makes the α-carbon highly electrophilic and susceptible to attack by a variety of nucleophiles.[2] The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the incoming nucleophile displaces the bromide ion. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Synthesis of this compound

The starting material, this compound, can be synthesized from 1-phenyl-pentan-1-one (valerophenone) via bromination. A common method involves the use of sodium bromide and hydrogen peroxide in the presence of hydrochloric acid.[3][4][5]

Protocol for Synthesis:

  • In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide at room temperature.[3][4][5]

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.[3][4][5]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.[3][4][5]

  • Continue stirring the reaction for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3][4][5]

  • Upon completion, stop stirring and allow the layers to separate.[3][5]

  • Wash the organic phase with a saturated sodium carbonate solution and then with saturated brine.[3][5]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound as a bright yellow oily liquid. This method typically yields around 95% of the product with a purity of approximately 98% as determined by HPLC.[3][5]

Nucleophilic Substitution Reactions: Experimental Protocols

The following protocols detail the reaction of this compound with various nucleophiles.

Reaction with Secondary Amines (e.g., Piperidine (B6355638) and Morpholine)

The reaction with secondary amines leads to the formation of α-aminoketones, which are important precursors for many biologically active molecules.

General Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

  • Add the secondary amine (e.g., piperidine or morpholine) (2.2 eq) to the solution.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the mixture to act as an acid scavenger.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for several hours (monitor by TLC).

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-aminoketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with Thiol Nucleophiles (e.g., Thiophenol)

The reaction with thiols provides α-thioketones, which are valuable intermediates in organic synthesis.

General Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add thiophenol (1.2 eq) to the solution.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (1.5 eq).

  • Stir the reaction at room temperature for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Reaction with Azide (B81097) Nucleophiles (e.g., Sodium Azide)

The substitution with sodium azide yields α-azidoketones, which are versatile intermediates that can be reduced to α-aminoketones or used in click chemistry.

General Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 60-80 °C) and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-azidoketone.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that the yields are estimates based on reactions with similar α-bromoketones and may require optimization for this specific substrate.

NucleophileProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Piperidine2-(Piperidin-1-yl)-1-phenyl-pentan-1-oneAcetonitrileK₂CO₃Reflux4-880-90
Morpholine2-Morpholino-1-phenyl-pentan-1-oneTHFK₂CO₃Reflux6-1275-85
Thiophenol2-(Phenylthio)-1-phenyl-pentan-1-oneDMFK₂CO₃253-685-95
Sodium Azide2-Azido-1-phenyl-pentan-1-oneAcetone/Water-Reflux4-880-90

Mandatory Visualization

Caption: General experimental workflow for the synthesis and nucleophilic substitution of this compound.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenyl-pentan-1-one is a versatile α-bromo ketone that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its reactive α-bromo position and the adjacent carbonyl group allow for diverse cyclization reactions, making it a key precursor for generating pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of thiazole (B1198619), imidazole, and pyrazole (B372694) derivatives starting from this compound.

Synthesis of Heterocyclic Scaffolds

This section outlines the synthetic pathways for constructing three key heterocyclic rings—thiazole, imidazole, and pyrazole—using this compound as the common starting material.

Synthesis of 2-Amino-4-propyl-5-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-halo ketone with a thioamide-containing compound, in this case, thiourea (B124793).

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_reactants reactant1 This compound arrow Ethanol (B145695), Reflux reactant2 Thiourea product 2-Amino-4-propyl-5-phenylthiazole reagents + arrow->product

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol:

A general procedure for the synthesis of 2-aminothiazole (B372263) derivatives from phenacyl bromides can be adapted for this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Substituted Phenacyl Bromide (1 mmol)Thiourea (1.2 mmol)EthanolCopper Silicate (10 mol%)780.593[1]
AcetophenoneThiourea-IodineReflux8-10-[2]

Note: The provided yields are for analogous reactions and may vary for the specific synthesis with this compound.

Synthesis of 4-Propyl-2,5-diphenyl-1H-imidazole

The synthesis of substituted imidazoles can be achieved through the condensation of an α-halo ketone with an amidine. This method offers a straightforward route to 2,4-disubstituted and 2,4,5-trisubstituted imidazoles.

Reaction Scheme:

Imidazole_Synthesis cluster_reactants reactant1 This compound arrow aq. THF, K2CO3, Reflux reactant2 Benzamidine (B55565) product 4-Propyl-2,5-diphenyl-1H-imidazole reagents + arrow->product

Caption: Imidazole synthesis from an α-bromo ketone and an amidine.

Experimental Protocol:

A robust and scalable process for the preparation of 2,4-disubstituted imidazoles from α-halo ketones and amidines has been developed.[3][4]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzamidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents). Add a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

  • Addition of α-Bromo Ketone: Heat the mixture to a vigorous reflux. In a separate flask, dissolve this compound (1.0 equivalent) in THF. Add the α-bromo ketone solution dropwise to the refluxing amidine mixture over 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the THF under reduced pressure. The crude product may precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with water. The product can be further purified by recrystallization.

Quantitative Data for Analogous Imidazole Syntheses:

α-Halo KetoneAmidineSolventBaseTemperatureYield (%)Reference
α-BromoketonesFormamidine acetateLiquid NH₃-70 °C37-69[5]
α-HaloketonesAmidinesaq. THFK₂CO₃Reflux83-91[3][4]
Synthesis of 4-Propyl-5-phenyl-1H-pyrazole

The synthesis of pyrazoles from α-bromo ketones can be achieved through a reaction with hydrazine (B178648), which proceeds via a condensation and subsequent cyclization mechanism.

Reaction Scheme:

Pyrazole_Synthesis cluster_reactants reactant1 This compound arrow Ethanol, Reflux reactant2 Hydrazine Hydrate (B1144303) product 4-Propyl-5-phenyl-1H-pyrazole reagents + arrow->product

Caption: Pyrazole synthesis from an α-bromo ketone and hydrazine.

Experimental Protocol:

While a specific protocol for the direct synthesis of pyrazoles from this compound and hydrazine is not extensively detailed in the provided search results, a general approach can be inferred from the synthesis of pyrazoles from related precursors. A plausible method involves the initial formation of a hydrazone followed by cyclization.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, the solvent can be removed under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data for Analogous Pyrazole Syntheses:

Starting Material 1Starting Material 2Key ConditionsProductYield (%)Reference
Hydrazonesα-Bromo KetonesVisible light catalysis1,3,5-Trisubstituted pyrazolesGood to excellent[6]
1,3-DiketonesHydrazine derivativesAcid catalystPyrazoles-[7][8]

Note: The synthesis of pyrazoles from α-bromo ketones and hydrazine may require optimization of reaction conditions.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a range of biologically significant heterocyclic compounds. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel thiazole, imidazole, and pyrazole derivatives for various applications. Further optimization of the reaction conditions for specific target molecules is encouraged to achieve desired yields and purity.

References

Application Note: Reduction of 2-Bromo-1-phenyl-pentan-1-one to Diastereomeric Bromoalcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-phenyl-pentan-1-one is a versatile synthetic intermediate used in the development of various complex organic molecules and active pharmaceutical ingredients (APIs).[1] The reduction of its carbonyl group is a critical transformation that yields 2-bromo-1-phenyl-pentan-1-ol, a bromoalcohol containing two adjacent chiral centers. This reduction must be performed chemoselectively, preserving the carbon-bromine bond, which can be susceptible to cleavage by certain reducing agents.[2][3] This document provides detailed protocols for the reduction using two common hydride reagents, Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), and discusses the key considerations for achieving the desired bromoalcohol products.

Key Concepts

  • Chemoselectivity : The primary challenge in the reduction of α-halo ketones is to selectively reduce the carbonyl group without affecting the halogen atom. Both NaBH₄ and LiAlH₄ are capable of this transformation, as the 1,2-reduction of the carbonyl is generally faster than the reductive cleavage of the C-Br bond.[2]

  • Reducing Agents :

    • Sodium Borohydride (NaBH₄) : A mild and selective reducing agent for aldehydes and ketones.[4] It is safer to handle than LiAlH₄ and can be used in protic solvents like methanol (B129727) and ethanol.[5][6]

    • Lithium Aluminum Hydride (LiAlH₄) : A much stronger and more reactive reducing agent.[7][8] It readily reduces ketones, esters, and carboxylic acids.[7][9] Due to its high reactivity, it must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF) and reacts violently with water.[7][9]

  • Stereoselectivity : The reduction of the prochiral ketone in this compound creates a new stereocenter at the carbonyl carbon. As the adjacent carbon bearing the bromine atom is also a stereocenter, the reaction produces a mixture of diastereomers (typically referred to as syn and anti or erythro and threo). The ratio of these diastereomers is influenced by the steric and electronic environment of the ketone and the nature of the reducing agent, as predicted by models such as the Felkin-Anh model.[10]

Experimental Protocols & Data

Two primary methods for the reduction of this compound are presented below. The choice of reagent depends on the desired reactivity, available laboratory equipment, and safety considerations.

Comparative Data

The following table summarizes the key parameters and expected outcomes for the two protocols.

ParameterProtocol 1: Sodium BorohydrideProtocol 2: Lithium Aluminum Hydride
Primary Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity/Strength MildStrong[8]
Solvent System Protic (e.g., Methanol, Ethanol)[5]Anhydrous Aprotic (e.g., Diethyl Ether, THF)[9]
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature[11]
Work-up Acidic or Aqueous QuenchCareful sequential addition of H₂O, NaOH(aq), H₂O
Safety Profile Relatively safe, handle with carePyrophoric, reacts violently with water[7]
Expected Yield 65-85% (Typical for ketone reductions)70-90% (Typical for ketone reductions)[2]
Diastereomeric Ratio To be determined experimentallyTo be determined experimentally

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol utilizes the milder and safer NaBH₄ in a protic solvent.

Materials

  • This compound

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (MeOH), reagent grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath

  • Standard glassware for extraction and filtration

Procedure

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 2.41 g (10.0 mmol) of this compound in 25 mL of methanol.

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition : To the cooled, stirring solution, add 0.42 g (11.0 mmol) of sodium borohydride in small portions over 15 minutes. A slight effervescence may be observed.

  • Reaction : After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Quenching : Carefully quench the reaction by slowly adding 20 mL of 1M HCl over 10 minutes while cooling the flask in an ice bath.

  • Extraction : Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate, shake, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude bromoalcohol.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and remove impurities.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol uses the more powerful LiAlH₄ and requires strict anhydrous conditions. Caution: LiAlH₄ is pyrophoric and reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

Materials

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄), powder

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, stir bar, ice bath, inert gas line

  • Standard glassware for extraction and filtration

Procedure

  • Reaction Setup : To a dry 100 mL three-neck flask under an inert atmosphere, add 0.21 g (5.5 mmol) of LiAlH₄ powder followed by 20 mL of anhydrous diethyl ether.

  • Substrate Addition : Dissolve 2.41 g (10.0 mmol) of this compound in 15 mL of anhydrous diethyl ether in a dropping funnel.

  • Cooling and Addition : Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the ketone solution dropwise from the funnel to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.[11]

  • Reaction : After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring : Monitor the reaction progress by TLC.

  • Quenching (Fieser workup) : Perform this step with extreme caution behind a blast shield. Cool the flask to 0 °C and slowly add the following reagents dropwise in sequence:

    • 0.2 mL of water

    • 0.2 mL of 15% aqueous NaOH

    • 0.6 mL of water A granular white precipitate of aluminum salts should form.

  • Filtration : Stir the resulting mixture for 15 minutes, then add a small amount of anhydrous MgSO₄ and filter the slurry through a pad of Celite, washing the filter cake with diethyl ether.

  • Concentration : Combine the filtrate and washings and concentrate under reduced pressure to yield the crude bromoalcohol.

  • Purification : Purify the crude product by flash column chromatography as described in Protocol 1.

Workflow and Pathway Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_reactants Reactants cluster_reagents Reducing Agent cluster_products Products A This compound C Diastereomeric Bromoalcohols (syn and anti) A->C Reduction (MeOH or Et₂O) B [H⁻] source (NaBH₄ or LiAlH₄) G A Reactant Preparation (Dissolve Ketone in Solvent) B Cooling to 0°C (Ice Bath) A->B C Addition of Reducing Agent (NaBH4 or LiAlH4) B->C D Reaction & Monitoring (TLC) C->D E Reaction Quench (Acid or H₂O/NaOH) D->E F Aqueous Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product Analysis (NMR, IR, MS) G->H

References

Application of 2-Bromo-1-phenyl-pentan-1-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-1-phenyl-pentan-1-one is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive α-bromo ketone moiety, makes it a valuable precursor for creating a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for synthetic cathinones, histone demethylase inhibitors, and β-adrenergic receptor antagonists.

Introduction

This compound, an α-brominated derivative of valerophenone, serves as a crucial building block in medicinal chemistry.[1] The presence of a bromine atom at the alpha position to the carbonyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of complex molecular scaffolds.[1] This reactivity is harnessed in the pharmaceutical industry to synthesize compounds with a wide array of therapeutic applications, from central nervous system stimulants to cardiovascular drugs and epigenetic modulators.[1] This report outlines the synthetic utility of this compound and provides detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Key Applications and Synthetic Pathways

This compound is a key starting material for several classes of pharmaceutical intermediates:

  • β-Amino Ketones: Reaction with primary or secondary amines yields β-amino ketones, which are precursors to synthetic cathinone (B1664624) derivatives like α-pyrrolidinopentiophenone (α-PVP) and pentedrone.[2] These compounds are potent monoamine transporter inhibitors.

  • Imidazole (B134444) Derivatives: Nucleophilic substitution with imidazole and its derivatives can lead to the formation of compounds investigated as histone demethylase (e.g., LSD1) inhibitors, which have potential applications in oncology.

  • Amino Alcohols: The ketone functionality can be reduced to a hydroxyl group, and the bromine can be displaced by an amine to form amino alcohols, which are key structural motifs in β-adrenergic receptor antagonists used to treat cardiovascular conditions.[1]

The general synthetic workflow for utilizing this compound is depicted below.

G A This compound B Nucleophilic Substitution (e.g., with Amines, Imidazoles) A->B E Reduction of Ketone A->E Sequential or Concurrent Reaction C β-Amino Ketone Intermediate B->C D Imidazole-based Intermediate B->D F Final Pharmaceutical Agent (e.g., Synthetic Cathinone) C->F G Final Pharmaceutical Agent (e.g., Histone Demethylase Inhibitor) D->G H Amino Alcohol Intermediate E->H I Final Pharmaceutical Agent (e.g., β-Blocker) H->I

Caption: General synthetic pathways from this compound.

Data Presentation

Table 1: Synthesis of β-Amino Ketone Intermediate (α-Piperidinopentiophenone)
ParameterValueReference
Starting MaterialThis compound[3]
NucleophilePiperidine (B6355638)[3]
SolventAnhydrous Benzene (B151609) / Anhydrous Diethyl Ether[3]
Temperature45 °C[3]
Reaction Time20 hours[3]
Product1-Phenyl-2-(piperidin-1-yl)pentan-1-one[3]
YieldNot explicitly stated for the free base[3]
PurificationAcid-base extraction[3]
Table 2: Synthesis of this compound
ParameterMethod 1Reference
Starting MaterialValerophenone (1-phenyl-1-pentanone)[4]
ReagentsSodium Bromide, 30% Hydrochloric Acid, 30% Hydrogen Peroxide[4]
SolventWater[4]
TemperatureRoom Temperature[4]
Reaction Time1-2 hours post-addition[4]
Productα-Bromovalerophenone (this compound)[4]
Yield95%[4]
Purity (by HPLC)98%[4]
PurificationLiquid-liquid extraction, washing, drying, and concentration[4]

Experimental Protocols

Protocol 1: Synthesis of a Synthetic Cathinone Precursor (1-Phenyl-2-(piperidin-1-yl)pentan-1-one)

This protocol is adapted from the synthesis of a close analog of α-PVP.[3]

Materials:

  • This compound (1.00 g, 4.15 mmol)

  • Piperidine (1.06 g, 12.45 mmol)

  • Anhydrous benzene (5 mL)

  • Anhydrous diethyl ether (Et₂O) (5 mL for reaction, plus additional for workup)

  • 1 N Hydrochloric acid (HCl)

  • 15% Sodium hydroxide (B78521) (NaOH)

  • Deionized water (H₂O)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a stirred solution of this compound (1.00 g, 4.15 mmol) in a mixture of anhydrous benzene (5 mL) and anhydrous Et₂O (5 mL), add piperidine (1.06 g, 12.45 mmol).[3]

  • Heat the reaction mixture at 45 °C for 20 hours under a nitrogen atmosphere.[3]

  • After cooling to room temperature, dilute the reaction mixture with Et₂O (10 mL) and wash with H₂O (2 x 10 mL).[3]

  • Extract the organic layer with 1 N HCl (3 x 10 mL).[3]

  • Combine the acidic aqueous layers and basify to pH 9-10 with 15% NaOH.[3]

  • Extract the aqueous layer with Et₂O (3 x 15 mL).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base product, 1-phenyl-2-(piperidin-1-yl)pentan-1-one.

Protocol 2: General Synthesis of an Imidazole-based Intermediate

This is a representative protocol for the N-alkylation of imidazole with an α-bromoketone.

Materials:

  • This compound (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetonitrile (B52724) (CH₃CN) (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add imidazole (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired 1-(1-phenyl-1-oxopentan-2-yl)-1H-imidazole.

Signaling Pathway Visualizations

Synthetic Cathinone Mechanism of Action

Synthetic cathinones derived from this compound, such as α-PVP, primarily act as monoamine transporter inhibitors. They block the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT), leading to increased concentrations of these neurotransmitters in the synaptic cleft and enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cleft Dopamine (DA) DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds signaling Downstream Signaling DA_receptor->signaling Activates cathinone Synthetic Cathinone (e.g., α-PVP) cathinone->DAT Blocks

Caption: Mechanism of action for synthetic cathinones.

Histone Demethylase (LSD1) Inhibition

Certain imidazole derivatives synthesized from this compound can act as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 removes methyl groups from histone H3 (specifically H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of certain genes. Inhibition of LSD1 can restore the expression of tumor suppressor genes.

G cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4 Histone H3 (Lys4-unmethylated) LSD1->H3K4 Demethylates H3K4me2 Histone H3 (Lys4-dimethyl) H3K4me2->LSD1 Gene Tumor Suppressor Gene H3K4->Gene Represses Transcription Gene Transcription Gene->Transcription inhibitor Imidazole-based LSD1 Inhibitor inhibitor->LSD1 Inhibits

Caption: Inhibition of LSD1 by imidazole derivatives.

β-Adrenergic Receptor Antagonism

β-blockers synthesized from this compound intermediates act by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. This blocks the downstream signaling cascade involving Gs protein activation, adenylyl cyclase, and cyclic AMP (cAMP) production, leading to reduced heart rate and blood pressure.

G cluster_cell Cardiac Myocyte BetaReceptor β-Adrenergic Receptor Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Epinephrine Epinephrine/ Norepinephrine Epinephrine->BetaReceptor Binds BetaBlocker β-Blocker BetaBlocker->BetaReceptor Blocks

Caption: Mechanism of action for β-adrenergic antagonists.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its utility in constructing precursors for synthetic cathinones, histone demethylase inhibitors, and β-adrenergic receptor antagonists highlights its importance in drug discovery and development. The protocols and pathways detailed in this document provide a framework for researchers and scientists to explore the synthetic potential of this key intermediate.

References

Application Notes and Protocols: Synthesis of α-Aminoketones via Reaction of 2-Bromo-1-phenyl-pentan-1-one with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of α-aminoketones through the nucleophilic substitution reaction of 2-bromo-1-phenyl-pentan-1-one with various primary and secondary amines. α-Aminoketones are crucial building blocks in medicinal chemistry and drug development, serving as precursors to a wide range of biologically active molecules.[1] The protocols herein describe the synthesis of several α-aminoketone derivatives, with tabulated data on reaction conditions and expected yields. Furthermore, this document includes reaction mechanisms and experimental workflows visualized using Graphviz, alongside guidance on product characterization.

Introduction

α-Aminoketones are a significant class of organic compounds characterized by an amino group at the carbon adjacent to a ketone carbonyl group. This structural motif is present in numerous pharmaceuticals and natural products, exhibiting a wide array of biological activities.[2] The synthesis of these compounds is therefore of great interest to the drug development community.

A common and effective method for the synthesis of α-aminoketones is the nucleophilic substitution of an α-haloketone with a primary or secondary amine.[1] this compound is a versatile starting material for this transformation due to the reactive carbon-bromine bond alpha to the carbonyl group, which is susceptible to nucleophilic attack by amines.[3] This reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond.[1][3]

These application notes provide protocols for the reaction of this compound with a selection of primary and secondary amines, yielding the corresponding α-aminoketone products. These products can be valuable intermediates for the synthesis of novel therapeutic agents.

Reaction Mechanism and Experimental Workflow

The reaction of this compound with primary and secondary amines proceeds through a nucleophilic substitution mechanism, typically SN2. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. In the case of primary amines, a subsequent deprotonation step by a second equivalent of the amine or a weak base yields the neutral α-aminoketone.

reaction_mechanism cluster_primary Reaction with Primary Amine (R-NH2) cluster_secondary Reaction with Secondary Amine (R2NH) start_p This compound + R-NH2 intermediate_p Transition State start_p->intermediate_p SN2 Attack product_p 2-(alkylamino)-1-phenyl-pentan-1-one intermediate_p->product_p Bromide leaves deprotonation + R-NH3+ Br- product_p->deprotonation Deprotonation start_s This compound + R2NH intermediate_s Transition State start_s->intermediate_s SN2 Attack product_s 2-(dialkylamino)-1-phenyl-pentan-1-one intermediate_s->product_s Bromide leaves salt + R2NH2+ Br- product_s->salt experimental_workflow start Start: this compound & Amine reaction Reaction in suitable solvent (e.g., Acetonitrile, THF, Ethanol) start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup to remove salts and excess amine monitoring->workup extraction Extraction with organic solvent (e.g., Ethyl Acetate, Dichloromethane) workup->extraction drying Drying of organic phase (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent removal under reduced pressure drying->concentration purification Purification by column chromatography or recrystallization concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product: α-Aminoketone characterization->end

References

Application Note: Purification of 2-Bromo-1-phenyl-pentan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-phenyl-pentan-1-one, also known as α-bromovalerophenone, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2][] Its chemical structure features a reactive bromine atom alpha to a carbonyl group, making it a versatile building block.[1] The compound typically appears as a yellow oily liquid and is hydrophobic, meaning it is insoluble in water but soluble in most organic solvents.[1][4]

Synthesis of this compound is commonly achieved through the bromination of 1-phenyl-pentan-1-one (valerophenone).[1][5] This reaction can lead to a crude product containing impurities such as unreacted starting material and dibrominated side products.[1][6] These impurities often possess polarities similar to the target compound, making purification challenging. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Experimental Protocols

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with a target retention factor (Rf) of approximately 0.2-0.4 for the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude reaction mixture

  • Various solvents (e.g., hexane, ethyl acetate (B1210297), dichloromethane)

Procedure:

  • Prepare several eluent systems with varying polarities. A good starting point is a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the chosen eluent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The product, an α,β-unsaturated ketone, should be UV active.

  • Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve the target Rf for the product. Increasing the proportion of ethyl acetate will increase the Rf values.

Table 1: Example TLC Solvent System Development

TrialEluent System (Hexane:Ethyl Acetate)Product RfImpurity 1 Rf (e.g., Starting Material)Impurity 2 Rf (e.g., Dibromo-product)Observations
198:20.150.200.10Poor separation, low Rf.
295:50.300.450.20Good separation. Suitable for column.
390:100.550.650.45Rf is too high; poor separation.
Protocol for Column Chromatography Purification

This protocol outlines the purification of crude this compound using flash column chromatography with silica gel.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Step 1: Column Packing

  • Ensure the column is clean, dry, and placed securely in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached (typically 20-25 cm for a 1-2 g scale).

  • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously run eluent through the column, never allowing the silica gel to run dry.

Step 2: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product (e.g., 1 g) in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 g) to this solution. Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.

Step 3: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate (approx. 5 cm/min solvent level decrease).[7]

  • Begin collecting fractions in test tubes or flasks.

  • Start with a low-polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (gradient elution) as determined from your TLC analysis (e.g., to 95:5 Hexane:EtOAc) to elute the compounds.

Step 4: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a yellow oil.[1][2]

Table 2: Summary of Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Initial Eluent 98:2 Hexane:Ethyl Acetate
Elution Gradient Gradually increase to 95:5 Hexane:Ethyl Acetate
Sample Loading Dry loading with silica gel
Detection TLC with UV visualization (254 nm)

Visualizations

G Experimental Workflow for Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (e.g., 95:5 Hexane:EtOAc) Pack Pack Column with Silica Gel Slurry TLC->Pack Determines Eluent Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for the purification of this compound.

G Factors Influencing Chromatographic Separation cluster_params Key Parameters cluster_outcome Separation Outcome Polarity Mobile Phase Polarity (e.g., % EtOAc in Hexane) Rf Analyte Rf Value Polarity->Rf Directly Affects Stationary Stationary Phase (Silica Gel) Stationary->Rf Interacts With Analyte Separation Separation Efficiency (Resolution) Rf->Separation Determines Purity Final Product Purity Separation->Purity

Caption: Logical diagram of key factors in column chromatography.

Safety Precautions

This compound is reported to be an extremely toxic and physiologically dangerous substance.[4] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

References

Application Notes and Protocols for the Analysis of 2-Bromo-1-phenyl-pentan-1-one by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in pharmaceutical synthesis. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation.

Introduction

This compound, also known as α-bromovalerophenone, is a critical building block in the synthesis of various pharmaceutical compounds, including synthetic cathinones.[1] Its purity and identity are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note outlines robust and reliable analytical methods for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for determining the purity of non-volatile and thermally labile compounds. It offers high resolution and sensitivity for the quantification of this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. It provides detailed structural information through the analysis of mass fragmentation patterns, enabling unambiguous confirmation of the compound's identity.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained for the analysis of this compound using the described HPLC and GC-MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Retention Time (t_R) ~ 5.8 min~ 7.3 min[1]
Wavelength (λ_max) 245 nmN/A
Mass-to-Charge Ratios (m/z) N/A105 (base peak), 77, 161/163, 240/242 (M+)
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Linearity (R²) > 0.999> 0.998
Purity (typical) > 98%[2]N/A

Experimental Protocols

HPLC-UV Method for Purity and Quantitative Analysis

This protocol describes a reverse-phase HPLC method for the determination of the purity and concentration of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3.1.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution in acetonitrile to a final concentration of approximately 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • Purity: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. Plot the peak area against the concentration and perform a linear regression. Determine the concentration of the sample solution from the calibration curve.

GC-MS Method for Identification and Confirmation

This protocol details a GC-MS method for the identification and structural confirmation of this compound.

3.2.1. Materials and Reagents

  • This compound sample

  • Methanol or Ethyl Acetate (B1210297) (GC grade)

  • Helium (carrier gas, 99.999% purity)

3.2.2. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley)

3.2.3. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 25 °C/min to 275 °C

    • Final hold: 2 min at 275 °C[3]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

3.2.4. Sample Preparation

  • Prepare a dilute solution of the this compound sample in methanol or ethyl acetate (e.g., 100 µg/mL).

  • Vortex the solution to ensure homogeneity.

3.2.5. Data Analysis

  • Identification: Compare the obtained mass spectrum of the analyte with the reference mass spectrum in a spectral library (e.g., NIST, Cayman).[1] The retention time should also be consistent with that of a reference standard if available.

  • Fragmentation Pattern: Analyze the mass spectrum for characteristic fragments. The expected fragmentation pattern for this compound includes:

    • m/z 105: The base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺, resulting from alpha-cleavage.

    • m/z 77: The phenyl cation [C₆H₅]⁺, from the loss of CO from the benzoyl cation.

    • m/z 161/163: Loss of the propyl group [CH₂(CH₂)₂CH₃]. The isotopic pattern is due to the presence of bromine.

    • m/z 240/242: The molecular ion [M]⁺, showing the characteristic isotopic pattern for a monobrominated compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the HPLC and GC-MS analyses.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_reporting Data Reporting sample Sample Receipt weighing Weighing sample->weighing dissolution Dissolution in Solvent weighing->dissolution filtration Filtration dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection gcms_injection GC-MS Injection filtration->gcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Purity & Quantification Data uv_detection->hplc_data report Final Report Generation hplc_data->report gc_separation Gas Chromatographic Separation gcms_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection gcms_data Identification & Structural Confirmation ms_detection->gcms_data gcms_data->report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship compound This compound Analysis hplc HPLC-UV Analysis compound->hplc gcms GC-MS Analysis compound->gcms hplc_purpose Purity Determination Quantitative Analysis hplc->hplc_purpose gcms_purpose Identity Confirmation Structural Elucidation gcms->gcms_purpose

Caption: Logical relationship between HPLC and GC-MS in the analysis.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2-Bromo-1-phenyl-pentan-1-one as a key starting material. This versatile α-bromoketone serves as a crucial building block for generating diverse molecular scaffolds, particularly thiazole (B1198619) derivatives, which have demonstrated significant potential in antimicrobial and anticonvulsant applications.

Application Note 1: Synthesis of Antimicrobial Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring. The reaction involves the cyclocondensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea (B124793) or its derivatives.[1][2][3] This pathway leads to the formation of 2-aminothiazoles, a class of compounds frequently associated with a broad spectrum of antimicrobial activities.[4] The general mechanism involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[1][2]

experimental_workflow cluster_prep Reaction Setup cluster_workup Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Thiourea - Ethanol (B145695) heat Heat to Reflux (e.g., 70-80°C) reagents->heat Stir mixture cool Cool to Room Temp. heat->cool Monitor by TLC (e.g., 2-4 hours) neutralize Neutralize with Na₂CO₃ (aq) to precipitate product cool->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize product Pure 2-Amino-4-phenyl-5-propylthiazole recrystallize->product Dry product bioassay Antimicrobial Bioassays (e.g., MIC Determination) product->bioassay

General laboratory workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-propylthiazole

This protocol details the synthesis of a 2-aminothiazole (B372263) derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.41 g) and thiourea (12 mmol, 0.91 g) in absolute ethanol (e.g., 40 mL).

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase) until the starting bromoketone spot disappears (typically 2-4 hours).

  • Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of cold 10% aqueous sodium carbonate solution. Stir vigorously for 15 minutes to neutralize the hydrobromide salt and precipitate the free amine product.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Amino-4-phenyl-5-propylthiazole.

  • Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H-NMR, IR, and mass spectrometry.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against selected microbial strains, demonstrating their potential as antimicrobial agents.

Compound Class/DerivativeTest OrganismMIC (µg/mL)Reference(s)
2-Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[5]
2-Phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25[5]
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1 (µM)[6]
4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1 (µM)[6]
Substituted Thiazolyl Derivative (Compound 46)Antibacterial Strains46.9 - 93.7[7]
Substituted Thiazolyl Derivative (Compound 46)Antifungal Strains5.8 - 7.8[7]
Phenylazetidine-integrated thiazole derivativeVarious Bacteria6.25[7]
Thiazole Derivative (vs. Shigella dysenteriae)Shigella dysenteriae125[8]
Thiazole Derivative (vs. Proteus mirabilis)Proteus mirabilis1000[8]

Application Note 2: Synthesis of Heterocycles with Anticonvulsant Potential

Beyond antimicrobial applications, this compound is a valuable precursor for compounds with potential central nervous system (CNS) activity, including anticonvulsant properties. By reacting the α-bromoketone with different nucleophilic reagents containing an N-C-S or similar backbone (e.g., thiosemicarbazones), various heterocyclic systems can be synthesized. These resulting molecules have been evaluated in preclinical seizure models, such as the maximal electroshock (MES) test, showing promising activity.[9][10][11]

synthetic_pathways start This compound reagent1 Thiourea start->reagent1 reagent2 Thiosemicarbazones start->reagent2 reagent3 Substituted Thioamides start->reagent3 reagent4 Amines / Other N-Nucleophiles start->reagent4 product1 2-Amino-Thiazoles reagent1->product1 Hantzsch Synthesis product2 2-Hydrazinyl-Thiazoles reagent2->product2 Hantzsch Synthesis product3 2,4,5-Trisubstituted Thiazoles reagent3->product3 Hantzsch Synthesis product4 β-Amino Ketones / Other Heterocycles reagent4->product4 Nucleophilic Substitution bio1 Antimicrobial Activity product1->bio1 bio2 Anticonvulsant Activity product2->bio2 product3->bio1 product3->bio2 product4->bio2

Synthetic pathways from this compound.
Experimental Protocol: Synthesis of 2-Hydrazinyl-Thiazole Derivatives

This protocol, adapted from procedures for synthesizing 2-(2-arylidenehydrazinyl)-thiazoles, outlines the reaction of this compound with a thiosemicarbazone.[12]

Materials:

  • This compound (1.0 eq)

  • Aryl-substituted thiosemicarbazone (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Prepare the required aryl-substituted thiosemicarbazone by reacting an appropriate aromatic aldehyde with thiosemicarbazide.

  • In a round-bottom flask, combine the aryl-substituted thiosemicarbazone (e.g., 5 mmol) and this compound (5 mmol, 1.2 g) in absolute ethanol (e.g., 30 mL).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, allow the mixture to cool. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the solid from absolute ethanol to obtain the pure 2-(2-arylidenehydrazinyl)-4-phenyl-5-propylthiazole derivative.

  • Dry the final product and confirm its structure via spectroscopic analysis.

Data Presentation: Anticonvulsant Activity of Synthesized Compounds

The following table presents the median effective dose (ED₅₀) of various compounds in the Maximal Electroshock (MES) seizure model, a standard for assessing anticonvulsant activity.

Compound Class/DerivativeAnimal ModelTestED₅₀ (mg/kg)Reference(s)
N-(2-hydroxyethyl)stearamideMiceMES20.5[9]
Benzyl methylamine (B109427) derivativeMiceMES12.92[9]
Enaminone derivativeMiceMES16.7[9]
Benzothiazole derivativeMiceMES40.96[9]
Pyrrolidine-2,5-dione derivative (Compound 30)MiceMES45.6[11]
Pyrrolidine-2,5-dione derivative (Compound 14)MiceMES49.6[10]
Triazolopyrimidine derivative (Compound 6d)MiceMES15.8
Pyridazine-3,6-dione derivative (Compound 4h)MiceMES44.7[13]

References

The Role of 2-Bromo-1-phenyl-pentan-1-one in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-phenyl-pentan-1-one, an α-brominated ketone, is a versatile chemical intermediate with established applications in organic and pharmaceutical synthesis.[1][][3][4][5][6][7][8] While its utility in producing fine chemicals and drug candidates is well-documented, its role in polymer synthesis is less defined in publicly available literature. This document provides a comprehensive overview of this compound, including its synthesis and known applications. It also addresses its potential, though not extensively substantiated, role in the realm of polymer chemistry, particularly as a potential initiator for controlled radical polymerization.

Introduction

This compound (also known as α-bromovalerophenone) is a halogenated ketone recognized for its reactivity, which stems from the presence of a bromine atom alpha to a carbonyl group.[3] This structural feature makes it a valuable precursor in various organic transformations. While general chemical databases suggest its use in the synthesis of polymers such as polyacrylonitrile (B21495) and polyvinyl chloride to enhance material properties like durability and heat resistance, specific examples and detailed protocols are conspicuously absent from peer-reviewed journals and patent literature.[1][3][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-phenyl-pentan-1-one (valerophenone). A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone)

  • Sodium bromide (NaBr)

  • 30% Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add 24 g (0.2 mol) of 30% hydrochloric acid to the flask while stirring.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

  • Continue stirring the reaction for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, stop stirring and allow the mixture to separate into layers.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a bright yellow oily liquid.[6][7]

Diagram of Synthesis Workflow

G cluster_reagents Reactant Preparation cluster_reaction Reaction cluster_workup Work-up reagent1 1-phenyl-pentan-1-one mix Mixing and Stirring reagent1->mix reagent2 Sodium Bromide reagent2->mix reagent3 30% Hydrochloric Acid reagent3->mix reagent4 30% Hydrogen Peroxide reaction Bromination (1-2 hours) reagent4->reaction dropwise mix->reaction separation Phase Separation reaction->separation wash1 Wash with Na2CO3 separation->wash1 wash2 Wash with Brine wash1->wash2 drying Drying with MgSO4 wash2->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Role in Polymer Synthesis: A Theoretical Perspective

The structure of this compound, specifically the presence of a labile bromine atom, suggests its potential as an initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst to generate radicals in a controlled manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

α-Halo ketones are a known class of ATRP initiators. The initiation process in ATRP involves the homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex (e.g., Cu(I)/ligand). This generates a carbon-centered radical that can then propagate by adding to monomer units.

Hypothetical ATRP Initiation Mechanism

G cluster_initiation Initiation Step cluster_propagation Propagation initiator This compound (R-Br) radical Initiator Radical (R•) initiator->radical k_act catalyst Cu(I)/L catalyst->radical oxidized_catalyst Cu(II)Br/L radical->oxidized_catalyst propagating_radical Propagating Radical (P-M•) radical->propagating_radical + M monomer Monomer (M) monomer->propagating_radical

Caption: Hypothetical initiation in ATRP using this compound.

Application Notes: Current Status and Future Outlook

Despite the theoretical potential of this compound as a polymerization initiator, a thorough review of scientific databases and patent literature did not yield any specific examples or detailed protocols for its use in this capacity. The general statements found in chemical supplier catalogues about its application in polymer synthesis are not substantiated by experimental data in the public domain.

Summary of Findings:

Application AreaFindingsCitations
Organic Synthesis Widely used as a versatile intermediate.[1][][3][4][5][6][7][8]
Pharmaceutical Synthesis A key building block for various therapeutic agents.[1][][3][4][5][6][7][8]
Polymer Synthesis Mentioned for the synthesis of PVC, polyacrylonitrile, and for enhancing material properties. However, no specific data, mechanisms, or protocols are available.[1][3][5]

Future Research Directions:

The lack of detailed information presents an opportunity for further research. Key areas for investigation could include:

  • Evaluation as an ATRP Initiator: Systematic studies to determine the efficacy of this compound as an initiator for the ATRP of various monomers, such as styrenes, acrylates, and methacrylates.

  • Kinetic Studies: Investigation of the initiation and propagation kinetics to understand the level of control achievable.

  • Functional Polymer Synthesis: Exploring the potential of the ketone functionality within the initiator fragment to synthesize end-functionalized polymers.

Conclusion

This compound is a well-established reagent in organic and medicinal chemistry. While its application in polymer synthesis has been suggested, there is a notable absence of detailed scientific literature and protocols to support this. Based on its chemical structure, it holds promise as a potential initiator for controlled radical polymerization techniques like ATRP. However, without empirical data, its role in this field remains largely theoretical. Further research is warranted to explore and validate its utility in the synthesis of well-defined polymeric materials.

References

Troubleshooting & Optimization

minimizing over-bromination in the synthesis of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-phenyl-pentan-1-one. Our aim is to help you minimize over-bromination and other side reactions, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method is the α-bromination of 1-phenyl-pentan-1-one (valerophenone). This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of an acid catalyst.[1] An alternative method involves the use of sodium bromide (NaBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) in an acidic medium.[2][3]

Q2: What is the role of the acid catalyst in the bromination reaction?

A2: The acid catalyst is crucial for the reaction to proceed efficiently. It protonates the carbonyl oxygen of the ketone, which facilitates the formation of the enol tautomer.[1] The enol is the nucleophilic species that attacks the electrophilic bromine, leading to the formation of the desired α-bromo ketone.[1] Under acidic conditions, the reaction rate is dependent on the concentration of the ketone and the acid, but not the halogen.

Q3: What are the primary by-products to be aware of during this synthesis?

A3: The main by-products of concern are the di-brominated product (2,2-dibromo-1-phenyl-pentan-1-one) and potentially products of aromatic ring bromination.[4] Over-oxidation of the ketone to form carboxylic acids can also occur, particularly when using strong oxidizing agents.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress in real-time.[2][3] For more detailed analysis of reaction kinetics and product distribution, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[6]

Q5: What are the visual cues of a successful reaction versus over-bromination?

A5: In many bromination reactions, the disappearance of the reddish-brown color of bromine can indicate its consumption. However, a persistent color may not necessarily signify the end of the reaction, as side reactions can also consume bromine. Over-bromination is typically not visually distinct during the reaction itself and must be identified through analytical methods like TLC, GC-MS, or HPLC by the appearance of new spots or peaks corresponding to the di-brominated product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Inactive catalyst or brominating agent.4. Insufficient reaction time.1. Ensure accurate stoichiometry of the brominating agent.2. Gradually increase the reaction temperature while monitoring with TLC.3. Use fresh, high-purity reagents.4. Extend the reaction time and continue monitoring.
Formation of Di-brominated Product (Over-bromination) 1. Excess of brominating agent.2. Reaction temperature is too high.3. Reaction conditions favor polyhalogenation (e.g., basic conditions).1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.2. Maintain a lower reaction temperature (e.g., 0-5 °C) to improve selectivity.3. Ensure the reaction is carried out under acidic conditions, as this generally favors mono-halogenation.
Formation of Aromatic Ring Bromination By-products Use of a strong Lewis acid catalyst (e.g., excess AlCl₃) can promote electrophilic aromatic substitution.Use a Brønsted acid (e.g., acetic acid, HBr) as the catalyst instead of a Lewis acid if ring bromination is observed.[7]
Difficult Purification: Product and Starting Material Co-elute The polarity of the starting ketone and the α-bromo ketone can be very similar.If column chromatography is ineffective, consider converting the crude product to the next step and purifying the subsequent derivative, which may have a more significant polarity difference from the starting ketone.[8]

Experimental Protocols

Protocol 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This protocol is adapted from a common synthetic route for α-bromo ketones.

Materials:

  • 1-phenyl-pentan-1-one (Valerophenone)

  • Sodium Bromide (NaBr)

  • 30% Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1-phenyl-pentan-1-one (0.1 mol, 16.2 g) and sodium bromide (0.3 mol, 30.9 g).[2][3]

  • With continuous stirring, add 30% hydrochloric acid (0.2 mol, 24 g).[2][3]

  • Slowly add 30% hydrogen peroxide (0.15 mol, 19 g) dropwise to the mixture. Maintain the temperature at around 20°C.

  • Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC.[2][3]

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated brine.[2][3]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[2][3]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2][3]

  • Purify the crude product by column chromatography if necessary.

Quantitative Data Summary
Parameter Value Reference
Starting Ketone 1-phenyl-pentan-1-one[2][3]
Brominating System NaBr / H₂O₂ / HCl[2][3]
**Stoichiometry (Ketone:NaBr:HCl:H₂O₂) **1 : 3 : 2 : 1.5[2][3]
Reported Yield 95%[2][3]
Reported Purity (by HPLC) 98%[2][3]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solution Implementation start Reaction Complete (TLC/GC-MS Analysis) low_yield Low Yield of This compound start->low_yield Unreacted Starting Material Present over_bromination Presence of Di-brominated Product start->over_bromination Higher MW Peak Observed side_products Other Side Products (e.g., Ring Bromination) start->side_products Unexpected Peaks/ Spots Observed cause_low_yield Incorrect Stoichiometry? Low Temperature? Reagent Quality? low_yield->cause_low_yield cause_over_bromination Excess Brominating Agent? High Temperature? over_bromination->cause_over_bromination cause_side_products Incorrect Catalyst Type? side_products->cause_side_products solution_low_yield Adjust Stoichiometry Increase Temperature Gradually Use Fresh Reagents cause_low_yield->solution_low_yield solution_over_bromination Reduce Brominating Agent (to ~1.05 eq) Lower Reaction Temperature cause_over_bromination->solution_over_bromination solution_side_products Use Brønsted Acid Catalyst (e.g., Acetic Acid) cause_side_products->solution_side_products rerun Re-run and Re-analyze solution_low_yield->rerun Re-run Experiment solution_over_bromination->rerun solution_side_products->rerun

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Reactions of 2-Bromo-1-phenyl-pentan-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenyl-pentan-1-one and its reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways when this compound reacts with a nucleophile?

A1: this compound is an α-bromo ketone and thus exhibits several competing reaction pathways. The primary transformations include:

  • Nucleophilic Substitution (SN1/SN2): This is often the desired reaction, where the nucleophile displaces the bromide to form a new bond at the α-carbon.[1][2] This pathway is crucial for synthesizing intermediates in medicinal chemistry, such as amino ketones.[1]

  • Elimination (E2): Under basic conditions, elimination of hydrogen bromide can occur to yield an α,β-unsaturated ketone.[1]

  • Favorskii Rearrangement: In the presence of a base such as an alkoxide, hydroxide (B78521), or amine, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives (esters, acids, or amides).[3][4]

Q2: What is the Favorskii rearrangement and when is it a concern?

A2: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives.[3][4] For this compound, this would result in a rearranged product instead of the expected substitution product. It is a significant concern when using strong bases like hydroxides or alkoxides. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate.[4]

Q3: What factors influence whether substitution, elimination, or rearrangement occurs?

A3: The reaction outcome is highly dependent on the reaction conditions:

  • Nucleophile/Base Strength: Strong, sterically hindered bases favor elimination. Strong, non-hindered bases (like alkoxides) can promote both substitution and the Favorskii rearrangement. Weaker bases and good nucleophiles favor substitution.

  • Solvent: Polar aprotic solvents generally favor SN2 reactions. Polar protic solvents can favor SN1 reactions.[1]

  • Temperature: Higher temperatures often favor elimination reactions.

  • Substrate Structure: The presence of α'-hydrogens is a prerequisite for the most common Favorskii rearrangement mechanism.[3]

Q4: Can the carbonyl group of this compound react with nucleophiles?

A4: Yes, the carbonyl group can also be a site of nucleophilic attack. For instance, primary amines can react with the carbonyl group to form imines (Schiff bases).[5] Additionally, the carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired nucleophilic substitution product and formation of an unexpected acidic or ester byproduct.
  • Possible Cause: Favorskii rearrangement is likely occurring. This is especially common when using strong bases like sodium hydroxide or sodium methoxide (B1231860).

  • Troubleshooting Steps:

    • Modify the Base: If possible, use a weaker, non-nucleophilic base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to minimize rearrangement.[6]

    • Lower the Temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathway.

    • Change the Solvent: Consider using a less polar solvent to potentially suppress the rearrangement.

    • Protect the Carbonyl: In some cases, protection of the ketone as a ketal before reaction with the nucleophile, followed by deprotection, can be a viable strategy.

Issue 2: Formation of an α,β-unsaturated ketone instead of the substitution product.
  • Possible Cause: Elimination reaction (E2) is competing with substitution. This is favored by strong, sterically hindered bases and higher temperatures.

  • Troubleshooting Steps:

    • Use a Less Hindered Base: If a base is required, switch to a less bulky one.

    • Employ a Weaker Base: A milder base will reduce the rate of elimination.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.

    • Choose a More Nucleophilic Reagent: A reagent that is a better nucleophile than a base will favor the substitution pathway.

Issue 3: When reacting with a primary amine, a complex mixture of products is obtained, including polyalkylated species.
  • Possible Cause: The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the α-bromo ketone.

  • Troubleshooting Steps:

    • Use a Large Excess of the Primary Amine: This will increase the probability that the α-bromo ketone reacts with the primary amine rather than the product.

    • Slow Addition: Add the this compound slowly to a solution of the amine to maintain a high concentration of the primary amine relative to the α-bromo ketone.

    • Use a Protecting Group: Protect the primary amine, perform the substitution, and then deprotect.

Data Presentation

Table 1: General Expected Products from the Reaction of this compound with Different Nucleophiles

Nucleophile/BasePrimary Expected Product(s)Potential Side Product(s)
Primary/Secondary Amine2-Amino-1-phenyl-pentan-1-one (Substitution)α,β-Unsaturated Ketone (Elimination), Amide (Favorskii), Polyalkylation
Hydroxide (e.g., NaOH)Phenyl-pentanoic acid derivative (Favorskii)α,β-Unsaturated Ketone (Elimination), α-Hydroxy Ketone (Substitution)
Alkoxide (e.g., NaOMe)Phenyl-pentanoic acid methyl ester (Favorskii)α-Methoxy Ketone (Substitution), α,β-Unsaturated Ketone (Elimination)
Thiol2-(Thio)-1-phenyl-pentan-1-one (Substitution)α,β-Unsaturated Ketone (Elimination)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2-1.5 equivalents) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base like potassium carbonate (2.0 equivalents).

  • Addition of α-Bromo Ketone: Add this compound (1.0 equivalent) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: Procedure for the Favorskii Rearrangement using Sodium Methoxide

  • Preparation of Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.2 equivalents) in anhydrous methanol (B129727) at 0 °C.[7]

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Initiation: Transfer the solution of the α-bromo ketone to the sodium methoxide solution at 0 °C via cannula.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.[7][8]

  • Workup and Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.[7][8]

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography.[7]

Visualizations

Reaction_Pathways This compound This compound Substitution Product (SN2) Substitution Product (SN2) This compound->Substitution Product (SN2) Nucleophilic Attack Favorskii Product Favorskii Product This compound->Favorskii Product Rearrangement Elimination Product (E2) Elimination Product (E2) This compound->Elimination Product (E2) Elimination Nucleophile (e.g., R2NH) Nucleophile (e.g., R2NH) Nucleophile (e.g., R2NH)->Substitution Product (SN2) Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Favorskii Product Strong, Hindered Base Strong, Hindered Base Strong, Hindered Base->Elimination Product (E2) Troubleshooting_Workflow start Reaction with this compound check_product Analyze Product Mixture (TLC, LC-MS, NMR) start->check_product desired_product Desired Substitution Product check_product->desired_product Success favorskii Favorskii Rearrangement Product Detected check_product->favorskii Side Product elimination Elimination Product Detected check_product->elimination Side Product polyalkylation Polyalkylation Detected (with amines) check_product->polyalkylation Side Product action_favorskii Use weaker base Lower temperature favorskii->action_favorskii action_elimination Use less hindered base Lower temperature elimination->action_elimination action_polyalkylation Use excess amine Slow addition polyalkylation->action_polyalkylation

References

Technical Support Center: Synthesis of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-phenyl-pentan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.[1][2][3]
Suboptimal stoichiometry of reagents.Optimize the molar ratios of reactants. A 3:1 ratio of sodium bromide to valerophenone (B195941) has been shown to yield up to 95%.[1]
Inefficient brominating agent.While molecular bromine (Br₂) or N-bromosuccinimide (NBS) are common, in situ generation of bromine from NaBr and H₂O₂ in the presence of HCl is an effective method.[1][2]
Poor temperature control.Maintain the reaction temperature between 0–25°C to minimize side reactions.[1]
Presence of Multiple Spots on TLC (Impure Product) Dibromination: Excess bromine can lead to the formation of 2,3-dibromo-1-phenyl-pentan-1-one.Implement strict stoichiometric control of the brominating agent.[1]
Oxidative Byproducts: Over-oxidation of the ketone can form carboxylic acids.Limit the amount of oxidizing agent (e.g., H₂O₂) used.[1]
Unreacted Starting Material: Incomplete conversion of valerophenone.Ensure sufficient reaction time and monitor via TLC. Consider dropwise addition of the oxidant to maintain a controlled exothermic reaction.[1][2]
Difficulty in Product Isolation and Purification Formation of an oily product instead of a solid.This compound is typically a yellow oily liquid at room temperature.[1][2][3]
Inefficient separation from byproducts.Utilize vacuum distillation (94–96°C at 0.25 Torr) to separate from high-boiling impurities. For pharmaceutical-grade purity (>99%), recrystallization from an ethanol (B145695)/water mixture is recommended.[1]
Incomplete workup.Wash the organic layer with saturated sodium carbonate (Na₂CO₃) and brine to neutralize any remaining acid and remove water-soluble impurities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the α-bromination of valerophenone (1-phenyl-pentan-1-one).[1][2] This is typically achieved using a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1] An alternative and effective approach involves the in situ generation of bromine from sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in the presence of an acid like hydrochloric acid (HCl).[1][2][3] Other reported methods, though less common, include photochemical α-halogenation and reaction with copper(II) bromide.[4]

Q2: How can I minimize the formation of byproducts like the dibrominated compound?

A2: The formation of dibrominated byproducts is primarily caused by an excess of the brominating agent.[1] To mitigate this, it is crucial to maintain strict control over the stoichiometry of your reactants. A gradual, dropwise addition of the brominating agent or the oxidant (if generating bromine in situ) allows for better control of the reaction and minimizes over-bromination.[1][2]

Q3: What is the optimal temperature for the bromination of valerophenone?

A3: To maximize the yield of the desired product and reduce the formation of side products, it is recommended to maintain the reaction temperature between 0°C and 25°C.[1] Running the reaction at lower temperatures, such as in an ice bath, can help control the exothermicity of the bromination.[5]

Q4: What are the best practices for purifying the final product?

A4: After the reaction is complete, a standard workup procedure should be followed, which includes washing the organic layer with saturated sodium carbonate and brine.[1][2][3] For purification, vacuum distillation is effective for removing high-boiling impurities.[1] If a higher purity is required, recrystallization from a mixture of ethanol and water can be employed to achieve purity levels greater than 99%.[1] Column chromatography is also a viable purification method.[5]

Q5: What is the mechanism of the acid-catalyzed bromination of valerophenone?

A5: The acid-catalyzed bromination proceeds through an enol intermediate. The carbonyl oxygen of valerophenone is first protonated by the acid, which facilitates the tautomerization to its enol form. This enol, being electron-rich, then acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.[6][7]

Experimental Protocols

Protocol 1: In Situ Bromination using NaBr/H₂O₂

This protocol is adapted from a high-yield synthesis method.[2][3]

Materials:

  • Valerophenone (16.2 g, 0.1 mol)

  • Sodium bromide (30.9 g, 0.3 mol)

  • 30% Hydrochloric acid (24 g, 0.2 mol)

  • 30% Hydrogen peroxide (19 g, 0.15 mol)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 500 mL round-bottom flask

Procedure:

  • Combine valerophenone and sodium bromide in the round-bottom flask at room temperature.

  • With continuous stirring, add the 30% hydrochloric acid.

  • Slowly add the 30% hydrogen peroxide dropwise to control the exothermic reaction.

  • Stir the mixture at 20°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid. This method has reported yields of up to 95% with 98% purity.[2][3]

Data Presentation

Table 1: Impact of Stoichiometric Variations on Yield [1]

NaBr:Valerophenone RatioH₂O₂ EquivalentsYield (%)
2:11.578
3:11.595
3:12.092

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Valerophenone and Sodium Bromide B Add Hydrochloric Acid A->B C Dropwise addition of Hydrogen Peroxide B->C D Stir at 20°C for 1-2h (Monitor by TLC) C->D E Phase Separation D->E F Wash with Na₂CO₃ and Brine E->F G Dry with MgSO₄ F->G H Concentrate G->H I Purify (Distillation/ Recrystallization) H->I

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Valerophenone Valerophenone Protonated_Ketone Protonated_Ketone Valerophenone->Protonated_Ketone + H⁺ Enol_Intermediate Enol_Intermediate Protonated_Ketone->Enol_Intermediate - H⁺ (Tautomerization) Bromonium_Ion_Intermediate Bromonium_Ion_Intermediate Enol_Intermediate->Bromonium_Ion_Intermediate + Br₂ Final_Product This compound Bromonium_Ion_Intermediate->Final_Product - H⁺

Caption: Acid-catalyzed bromination mechanism of valerophenone.

References

preventing degradation of 2-Bromo-1-phenyl-pentan-1-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Bromo-1-phenyl-pentan-1-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: this compound, an α-bromo ketone, is susceptible to several degradation pathways. The primary causes include:

  • Hydrolysis: Reaction with moisture can lead to the substitution of the bromine atom and the formation of hydrogen bromide, which can further catalyze degradation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-bromine bond, initiating radical reactions and leading to a complex mixture of degradation products.[2][3][4]

  • Thermal Decomposition: Elevated temperatures can accelerate degradation reactions.[1]

  • Chemical Incompatibility: Contact with strong oxidizing agents, reducing agents, and strong bases can lead to vigorous and potentially hazardous reactions.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves a cool, dry, and dark environment, away from direct sunlight and heat sources.[1][5] The ideal temperature range for storage is between 2°C and 8°C (35.6°F to 46.4°F).[1]

Q3: What type of container should I use for storing this compound?

A3: Proper container selection is vital for maintaining the compound's purity and stability.[1][5] It is recommended to use containers made of chemically resistant materials such as borosilicate glass or high-density polyethylene (B3416737) (HDPE).[1][5] To protect against photodegradation, amber-colored containers are highly recommended.[1] Containers should be tightly sealed to prevent the ingress of moisture and air.[1][5] For enhanced protection, especially for long-term storage, purging the container with an inert gas like nitrogen or argon is advisable to create an oxygen-free environment.[1]

Q4: Are there any known stabilizers for α-bromo ketones like this compound?

A4: While specific stabilizers for this compound are not extensively documented, a historical patent for other α-monohalogenated ketones suggests that the addition of a small amount of water (from 0.1% up to the saturation point) can inhibit the liberation of hydrogen halide and subsequent polymerization. However, the efficacy of this method for this compound would need to be experimentally verified, as excess moisture is generally considered detrimental.

Q5: What are the likely degradation products of this compound?

A5: Based on its chemical structure, the primary degradation products are expected to be 1-phenyl-pentan-1-one (formed via debromination) and 2-hydroxy-1-phenyl-pentan-1-one (from hydrolysis).[6] Photodegradation may result in more complex product mixtures due to radical-mediated pathways.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the compound Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber-colored, tightly sealed container. For long-term storage, purge with an inert gas (e.g., nitrogen or argon).
Decrease in purity over time (confirmed by HPLC/GC-MS) Improper storage temperature, exposure to moisture, or residual impurities from synthesis acting as catalysts.Ensure storage at 2-8°C in a desiccated environment. If purity issues persist, consider re-purification by column chromatography.
Formation of an acidic odor (smell of HBr) Hydrolysis due to the presence of moisture.Store in a tightly sealed container in a dry environment (e.g., in a desiccator). Handle in a well-ventilated area or fume hood.
Inconsistent experimental results Degradation of the starting material.Check the purity of the this compound stock using a suitable analytical method (e.g., HPLC, NMR) before each use.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature 2°C to 8°CTo slow down potential degradation processes and minimize thermal decomposition.[1]
Light Store in the dark; use amber glass containers.To prevent photodegradation, which can be initiated by UV light.[1]
Atmosphere Tightly sealed container; consider purging with an inert gas (N₂ or Ar) for long-term storage.To prevent moisture ingress (hydrolysis) and oxidation.[1]
Humidity Store in a dry place; relative humidity <60%.To minimize hydrolysis, which can lead to the formation of HBr and other byproducts.[1]
Container Material Borosilicate glass or High-Density Polyethylene (HDPE).To ensure chemical inertness and prevent reactions with the container.[1][5]

Experimental Protocols

Protocol for Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the purity of this compound and detecting the formation of its primary degradation product, 1-phenyl-pentan-1-one.

1. Materials and Reagents:

  • This compound sample

  • 1-phenyl-pentan-1-one reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Volumetric flasks

  • Autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. The exact ratio may need to be optimized for best separation.

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a small amount of 1-phenyl-pentan-1-one reference standard and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

5. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 245 nm (or wavelength of maximum absorbance for the compounds)

  • Column Temperature: 25°C

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of 1-phenyl-pentan-1-one.

  • Inject the sample solution.

  • Monitor the chromatogram for the peak corresponding to this compound and any impurity peaks, particularly the one matching the retention time of the 1-phenyl-pentan-1-one standard.

  • Calculate the purity of the sample by peak area percentage.

7. Stability Study Execution:

  • Divide a batch of this compound into several aliquots and store them under different conditions (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with light exposure).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot from each storage condition using the HPLC method described above.

  • Record the percentage of the parent compound remaining and the formation of any degradation products.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Degradation Suspected (e.g., color change, purity loss) check_storage Review Storage Conditions start->check_storage temp_ok Temperature (2-8°C)? check_storage->temp_ok light_ok Protected from Light? temp_ok->light_ok Yes adjust_temp Action: Store at 2-8°C temp_ok->adjust_temp No atmosphere_ok Airtight/Inert Atmosphere? light_ok->atmosphere_ok Yes adjust_light Action: Use Amber Container Store in Dark light_ok->adjust_light No adjust_atmosphere Action: Ensure Tight Seal Purge with N2/Ar atmosphere_ok->adjust_atmosphere No analyze_purity Analyze Purity (HPLC, GC-MS, NMR) atmosphere_ok->analyze_purity Yes adjust_temp->light_ok adjust_light->atmosphere_ok adjust_atmosphere->analyze_purity purity_spec Purity Meets Specification? analyze_purity->purity_spec use_compound End: Compound is Stable and Ready for Use purity_spec->use_compound Yes repurify Action: Repurify Compound (e.g., Column Chromatography) purity_spec->repurify No retest Re-test Purity repurify->retest retest->purity_spec

Caption: Troubleshooting workflow for addressing degradation of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation / Debromination parent This compound hydrolysis_product 2-Hydroxy-1-phenyl-pentan-1-one parent->hydrolysis_product + H2O debrominated_product 1-Phenyl-pentan-1-one parent->debrominated_product Light (hν) or Reducing Agent radical Radical Intermediates parent->radical Light (hν) hbr HBr (acidic byproduct) hydrolysis_product->hbr complex_products Complex Mixture of Products radical->complex_products

Caption: Potential degradation pathways for this compound.

References

troubleshooting failed reactions involving 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenyl-pentan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is incomplete conversion of the starting material, 1-phenyl-pentan-1-one. This can be due to insufficient brominating agent, suboptimal reaction temperature, or short reaction times.[1] Another significant factor can be the formation of side products.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1-phenyl-pentan-1-one is of high purity. Impurities can interfere with the reaction.[1]

  • Reaction Conditions: The bromination of 1-phenyl-pentan-1-one is typically conducted at controlled temperatures, often between 0-25°C, to minimize side reactions.[2]

  • Stoichiometry of Brominating Agent: Using a precise stoichiometric amount of the brominating agent (e.g., molecular bromine or N-bromosuccinimide) is crucial to prevent both incomplete reaction and over-bromination.[2]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3][4] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q2: My TLC plate shows multiple spots after the reaction. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. For reactions involving this compound, common byproducts include:

  • Unreacted Starting Material: A spot corresponding to 1-phenyl-pentan-1-one indicates an incomplete reaction.

  • Dibrominated Product: Over-bromination can lead to the formation of 2,3-dibromo-1-phenyl-pentan-1-one. This can be mitigated by careful control of the stoichiometry of the brominating agent.[2]

  • Favorskii Rearrangement Products: In the presence of a base, α-bromo ketones can undergo a Favorskii rearrangement to produce carboxylic acid derivatives (e.g., esters or amides).[5][6][7][8] The choice of base and reaction conditions can influence the extent of this side reaction.[6]

  • Oxidative Byproducts: Over-oxidation of the ketone group can form carboxylic acids. This is more likely if using strong oxidizing agents.[2]

To minimize these byproducts, it is essential to maintain strict control over reaction conditions, including temperature, reaction time, and the stoichiometry of reagents.

Q3: I am performing a nucleophilic substitution reaction with an amine and observing a low yield of the desired 2-amino-1-phenyl-pentan-1-one. What could be the issue?

A3: Low yields in nucleophilic substitution reactions with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky phenyl group and the pentanoyl chain can sterically hinder the approach of the nucleophile to the α-carbon.

  • Competing Elimination Reaction: A common competing reaction is E2 elimination, which forms the α,β-unsaturated ketone, 1-phenyl-pent-1-en-1-one.[9] This is favored by strong, sterically hindered bases.

  • Favorskii Rearrangement: As mentioned previously, the presence of a base can induce the Favorskii rearrangement.[5][6][7][8]

  • Purity of the Starting Material: Impurities in the this compound can lead to side reactions.

To improve the yield of the substitution product, consider using a less sterically hindered amine, a non-basic nucleophile if possible, or carefully controlling the reaction temperature to favor substitution over elimination.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-phenyl-pentan-1-one (valerophenone).

Materials:

  • 1-phenyl-pentan-1-one (16.2 g, 0.1 mol)

  • Sodium bromide (30.9 g, 0.3 mol)

  • 30% Hydrochloric acid (24 g, 0.2 mol)

  • 30% Hydrogen peroxide (19 g, 0.15 mol)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide at room temperature.[3][4]

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.[3][4]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.[3][4]

  • Continue stirring the reaction mixture for 1-2 hours.[3][4]

  • Monitor the reaction progress by TLC.[3][4]

  • Once the reaction is complete, stop stirring and allow the layers to separate.[3][4]

  • Separate the organic layer and wash it sequentially with saturated sodium carbonate solution and saturated brine.[3][4]

  • Dry the organic layer over anhydrous magnesium sulfate.[3][4]

  • Filter and concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid.[3][4]

Expected Yield: 95% Purity (by HPLC): 98%[3][4]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Reactions

Symptom Potential Cause Recommended Action
Low Yield Incomplete reactionVerify stoichiometry of reagents. Increase reaction time and monitor by TLC.
Side product formationAdjust reaction temperature. Consider a different base or solvent.
Poor quality of starting materialsCheck the purity of starting materials by NMR or GC-MS.
Mechanical loss during workupEnsure efficient extraction and minimize transfers.

Table 2: Common Side Products and Their Identification

Side Product Identification Method Mitigation Strategy
Dibrominated Product Mass Spectrometry (higher m/z)Use stoichiometric amount of brominating agent.
α,β-Unsaturated Ketone NMR (alkene protons), IR (C=C stretch)Use a non-hindered base, lower temperature.
Favorskii Rearrangement Product IR (acid/ester C=O), NMRAvoid strong bases, use aprotic solvent.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup impure_sm Impure Starting Material check_purity->impure_sm Purity Issue Found degradation Product Degradation check_conditions->degradation Harsh Conditions side_reactions Competing Side Reactions check_conditions->side_reactions Byproducts Detected loss_of_product Mechanical Loss check_workup->loss_of_product Inefficient Extraction purify_sm Purify Starting Materials impure_sm->purify_sm optimize_t Optimize Temperature/Time degradation->optimize_t optimize_reagents Change Reagents/Solvent side_reactions->optimize_reagents refine_workup Refine Workup Technique loss_of_product->refine_workup

Caption: A flowchart for troubleshooting low reaction yields.

G Reaction Pathways of this compound start This compound substitution Nucleophilic Substitution (SN2) start->substitution + Amine elimination Elimination (E2) start->elimination + Strong Base favorskii Favorskii Rearrangement start->favorskii + Base reduction Reduction start->reduction + NaBH4 product_sub 2-Amino-1-phenyl-pentan-1-one substitution->product_sub product_elim 1-phenyl-pent-1-en-1-one elimination->product_elim product_favorskii Cyclopentanecarboxylic acid derivative favorskii->product_favorskii product_red 2-Bromo-1-phenyl-pentan-1-ol reduction->product_red

Caption: Major reaction pathways for this compound.

References

Technical Support Center: Optimizing Nucleophilic Substitution on α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on α-bromo ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance for successful reactions.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on an α-bromo ketone is giving a low yield. What are the most common causes?

A1: Low yields in these reactions can stem from several factors:

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like acetone (B3395972), DMSO, and DMF are generally preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[1][2] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1][2]

  • Incorrect Base: If a base is required to deprotonate a nucleophile, its strength and steric properties are important. A base that is too strong or sterically unhindered can promote side reactions such as elimination or the Favorskii rearrangement.

  • Low Reaction Temperature: Like most chemical reactions, nucleophilic substitutions on α-bromo ketones are temperature-dependent. If the reaction is too slow, increasing the temperature may improve the rate and yield. However, excessive heat can also promote side reactions.

  • Poor Nucleophile: The strength of the nucleophile is a key factor. Weakly nucleophilic species will react slowly. If possible, consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

  • Side Reactions: The primary competing side reaction is the Favorskii rearrangement, which is base-catalyzed and leads to the formation of a rearranged carboxylic acid derivative instead of the desired substitution product.[3][4][5][6] Elimination reactions to form α,β-unsaturated ketones can also occur, especially with hindered bases.

Q2: I am observing a significant amount of a rearranged product instead of my desired substituted ketone. What is happening and how can I prevent it?

A2: You are likely observing the Favorskii rearrangement . This is a common base-catalyzed side reaction of α-halo ketones that possess an α'-hydrogen. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to give a rearranged carboxylic acid derivative.[3][4][5][6]

Strategies to Minimize the Favorskii Rearrangement:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is necessary for your reaction. Alternatively, if the nucleophile is basic enough, you may not need an additional base.

  • Solvent: The choice of solvent can influence the propensity for rearrangement. While polar aprotic solvents are generally good for the SN2 reaction, in some cases, less polar solvents might disfavor the rearrangement.

  • Temperature: Running the reaction at lower temperatures can sometimes favor the desired substitution pathway over the rearrangement.

  • Substrate Structure: If possible, using an α-bromo ketone that lacks α'-hydrogens will prevent the classical Favorskii rearrangement mechanism.

Q3: How does the choice of solvent affect the reaction rate and yield?

A3: The solvent has a profound effect on the rate of SN2 reactions.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are generally the best choice for SN2 reactions involving anionic nucleophiles.[1][2] They can dissolve the ionic starting materials but do not strongly solvate the anionic nucleophile, leaving it more available to attack the electrophilic carbon.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can slow down SN2 reactions with anionic nucleophiles because they form a "cage" of solvent molecules around the nucleophile through hydrogen bonding.[1][2] This solvation stabilizes the nucleophile, making it less reactive.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they cannot effectively dissolve the often ionic or polar reactants.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction 1. Poor Nucleophile • Increase the nucleophilicity of your reagent. For example, use an alkoxide instead of an alcohol, or a thiolate instead of a thiol. • Increase the concentration of the nucleophile.
2. Inappropriate Solvent • Switch to a polar aprotic solvent such as acetone, DMF, or DMSO to enhance the reactivity of anionic nucleophiles.[1][2]
3. Low Temperature • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be aware that higher temperatures can also promote side reactions.
Formation of Side Products 1. Favorskii Rearrangement • If a base is used, switch to a non-nucleophilic, sterically hindered base. • Run the reaction at a lower temperature. • If your substrate has α'-hydrogens, this is a likely side reaction.[3][4][5][6]
2. Elimination Reaction • Use a less sterically hindered base or a more nucleophilic, less basic nucleophile. • Lower the reaction temperature.
3. Multiple Substitutions • If your nucleophile is a primary or secondary amine, the product can be more nucleophilic than the starting amine, leading to multiple alkylations. Use a large excess of the starting amine.
Difficulty in Product Isolation 1. Product is Water Soluble • If your product has polar functional groups, it may be soluble in the aqueous phase during workup. Try extracting with a more polar organic solvent or perform a back-extraction after saturating the aqueous layer with salt.
2. Emulsion during Workup • Add a small amount of brine to the separatory funnel to help break the emulsion. • Filter the mixture through a pad of celite.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the outcome of nucleophilic substitution on α-bromo ketones. Note that specific yields and rates are highly dependent on the specific substrate and nucleophile.

Table 1: General Effect of Solvent on SN2 Reaction Rate with Anionic Nucleophiles

Solvent TypeExamplesGeneral Effect on SN2 RateRationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileIncreases Rate Solvates the cation, leaving the anionic nucleophile "naked" and more reactive.[1][2]
Polar Protic Water, Ethanol, MethanolDecreases Rate Solvates the anionic nucleophile via hydrogen bonding, reducing its nucleophilicity.[1][2]
Nonpolar Hexane, Toluene, Diethyl EtherVery Slow/No Reaction Reactants are often insoluble.

Table 2: Qualitative Effect of Nucleophile Strength on Reaction Rate

Nucleophile CategoryExamplesRelative Reactivity
Strong Nucleophiles RS⁻, I⁻, CN⁻, N₃⁻Fast
Moderate Nucleophiles Br⁻, RNH₂, R₂NHModerate
Weak Nucleophiles H₂O, ROH, RCOOHSlow

Table 3: Effect of Temperature on Reaction Outcome

TemperatureEffect on Desired SubstitutionEffect on Side Reactions (e.g., Elimination, Favorskii)
Low Slower reaction rate, may lead to incomplete reaction.Generally suppressed.
Moderate Optimal balance between reaction rate and selectivity.May start to become significant.
High Faster reaction rate, but may not significantly increase yield if side reactions are competitive.Rates of side reactions often increase more rapidly with temperature than the desired substitution.

Experimental Protocols

Protocol 1: Synthesis of α-Phenoxyacetophenone

This protocol describes the reaction of α-bromoacetophenone with phenol (B47542) in the presence of a base.

Materials:

  • α-Bromoacetophenone

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add α-bromoacetophenone (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the α-bromoacetophenone.

  • Stir the mixture at room temperature for 15 minutes, then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Azidocyclohexanone

This protocol details the reaction of 2-bromocyclohexanone (B1249149) with sodium azide (B81097).

Materials:

  • 2-Bromocyclohexanone

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromocyclohexanone (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azidocyclohexanone.

  • The crude product can be purified by column chromatography. Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Visualizing Reaction Pathways and Workflows

General Reaction and Potential Side Pathways

G cluster_main Main Reaction Pathways start α-Bromo Ketone + Nucleophile SN2 SN2 Reaction start->SN2 Good Nucleophile, Polar Aprotic Solvent favorskii Favorskii Rearrangement start->favorskii Base Present, α'-Hydrogen Present elimination Elimination (E2) start->elimination Strong, Hindered Base product α-Substituted Ketone (Desired Product) SN2->product rearranged_product Rearranged Carboxylic Acid Derivative favorskii->rearranged_product enone_product α,β-Unsaturated Ketone elimination->enone_product

Caption: Key reaction pathways for α-bromo ketones with nucleophiles.

Troubleshooting Workflow for Low Yield

G start Low Yield of α-Substituted Ketone check_sm Starting Material Recovered? start->check_sm slow_rxn Slow Reaction check_sm->slow_rxn Yes side_products Side Products Observed? check_sm->side_products No increase_temp Increase Temperature slow_rxn->increase_temp change_solvent Change to Polar Aprotic Solvent slow_rxn->change_solvent stronger_nu Use Stronger Nucleophile slow_rxn->stronger_nu optimize Reaction Optimized increase_temp->optimize change_solvent->optimize stronger_nu->optimize favorskii Favorskii Rearrangement? side_products->favorskii Yes side_products->optimize No change_base Use Weaker or Hindered Base favorskii->change_base Yes elimination Elimination Product? favorskii->elimination No lower_temp Lower Temperature change_base->lower_temp lower_temp->optimize use_less_basic_nu Use Less Basic Nucleophile elimination->use_less_basic_nu Yes elimination->optimize No use_less_basic_nu->optimize

Caption: A troubleshooting workflow for low yields in nucleophilic substitutions.

References

purification challenges of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenyl-pentan-1-one.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction, leaving unreacted 1-phenyl-pentan-1-one.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or optimizing the stoichiometry of the brominating agent.[1][2]
Formation of dibrominated side products due to excess brominating agent.[1]Use a strict stoichiometric control of the brominating agent (e.g., Br₂ or NBS).[1] The reaction temperature should be controlled, often between 0–25°C, to minimize side reactions.[1]
Product Appears as a Yellow Oil This is the typical appearance of this compound at room temperature.[1][3]If a solid product is expected, it may indicate the presence of impurities that lower the melting point. Proceed with purification.
Difficulty with Recrystallization The product oils out instead of forming crystals. This can be due to the presence of impurities.[4]Try adjusting the solvent system. A mixture of ethanol (B145695) and water is often effective for recrystallization.[1] Ensure the initial dissolution is in a minimal amount of hot solvent. If it still oils out, column chromatography may be a more suitable purification method.
No crystal formation upon cooling.The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure product or scratching the inside of the flask with a glass rod can help induce crystallization.
Co-elution in Column Chromatography The product and impurities (e.g., starting material or dibrominated product) have similar polarities.[4]Optimize the eluent system. Given the lipophilic nature of the compound, a non-polar solvent system like hexane/ethyl acetate (B1210297) with a shallow gradient is a good starting point.[4] Using a high-quality silica (B1680970) gel with a smaller particle size can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The most common impurities are unreacted starting material (1-phenyl-pentan-1-one) and over-brominated products, such as 2,3-dibromo-1-phenyl-pentan-1-one.[1][4] The formation of these impurities is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Several methods can be employed for purification, with the choice depending on the impurity profile and the desired final purity.

  • Recrystallization: For achieving high purity (>99%), recrystallization from an ethanol/water mixture is a viable option.[1]

  • Vacuum Distillation: This method is effective for separating the product from non-volatile or high-boiling impurities. The boiling point of this compound is reported to be 94–96°C at 0.25 Torr.[1]

  • Column Chromatography: This is a versatile method for separating the product from impurities with different polarities, such as the starting material and dibrominated byproducts.[5]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.[1][2]

Q4: My purified this compound is a yellow liquid, but some sources describe it as a white crystalline powder. Why is that?

A4: this compound is often described as a yellow oily liquid at room temperature.[1][3] However, it can also exist as a white crystalline solid, likely at lower temperatures or when in a very high state of purity.[3] The color and physical state can be influenced by minor impurities.

Q5: What are the optimal storage conditions for purified this compound?

A5: To prevent degradation such as hydrolysis or thermal decomposition, it is recommended to store the compound at low temperatures, such as –20°C or between 2°C and 8°C.[1] It should be kept in an airtight and light-resistant container to protect it from moisture and light.[1]

Quantitative Data

The following table summarizes typical purity levels of this compound achieved through different synthesis and purification methods.

Method Purity Level Reference
Synthesis via Batch Reactor97%[1]
Synthesis via Continuous Flow Reactor99%[1]
Synthesis followed by washing and drying98% (by HPLC)[2][3]
Recrystallization from Ethanol/Water>99%[1]

Experimental Protocols

Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Needed column_chromatography Column Chromatography purification_choice->column_chromatography Complex Impurity Profile distillation Vacuum Distillation purification_choice->distillation High Boiling Impurities analysis Purity Analysis (HPLC/GC-MS) recrystallization->analysis column_chromatography->analysis distillation->analysis pure_product Pure Product (>98%) analysis->pure_product Troubleshooting_Tree Troubleshooting Purification Issues start Low Purity after Purification check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities starting_material Presence of Starting Material check_impurities->starting_material dibrominated Presence of Dibrominated Product check_impurities->dibrominated oily_product Product Oils Out During Recrystallization check_impurities->oily_product solution_sm Optimize Reaction Conditions or Re-purify via Column Chromatography starting_material->solution_sm Yes solution_di Optimize Stoichiometry in Synthesis or Use Column Chromatography dibrominated->solution_di Yes solution_oily Adjust Recrystallization Solvent or Use Column Chromatography oily_product->solution_oily Yes

References

Technical Support Center: Analysis of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenyl-pentan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound samples?

A1: Common impurities can originate from the synthesis process or degradation. These include:

  • Starting Material: Unreacted 1-phenyl-pentan-1-one (valerophenone).

  • Over-brominated Species: Di-brominated or other poly-brominated derivatives of 1-phenyl-pentan-1-one.

  • Side-reaction Products: Impurities arising from alternative reaction pathways during synthesis.

  • Degradation Products: 1-phenyl-pentan-1-one can be formed through debromination.[1] Hydrolysis or oxidation products may also be present, especially with improper storage.[1]

Q2: How should this compound be stored to ensure stability?

A2: To maintain stability and prevent the formation of degradation products, this compound should be stored in a cool, dry place, protected from direct sunlight and heat.[2] The ideal storage temperature is between 2°C and 8°C (35.6°F to 46.4°F).[2] It should be kept in tightly sealed, inert containers, such as amber glass or high-density polyethylene (B3416737) (HDPE), to prevent moisture absorption and hydrolysis.[2]

Q3: What are the primary analytical techniques for identifying impurities in this compound?

A3: The most suitable analytical techniques for impurity profiling of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. When coupled with a UV or mass spectrometry detector, it is powerful for both quantification and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in sufficient concentration.

Troubleshooting Guides

GC-MS Analysis

Issue: Unexpected peaks are observed in the chromatogram.

  • Possible Cause 1: Contamination. Contamination may come from the sample, solvent, or the GC system itself.

    • Troubleshooting Steps:

      • Analyze a solvent blank to check for contamination from the solvent or syringe.

      • Inspect the septum and inlet liner for residues and replace if necessary.[4]

      • Bake out the column to remove strongly retained compounds.[4]

  • Possible Cause 2: Presence of Synthesis-Related Impurities. The unexpected peaks could be unreacted starting materials or byproducts.

    • Troubleshooting Steps:

      • Compare the mass spectra of the unknown peaks with the spectra of potential impurities (e.g., 1-phenyl-pentan-1-one).

      • Review the synthesis pathway to anticipate potential side-products.

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Active sites in the inlet or column. This can cause interactions with the analyte.

    • Troubleshooting Steps:

      • Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for mass spectrometry.

      • If the column is old, consider trimming the first few centimeters or replacing it.[4]

  • Possible Cause 2: Incorrect flow rate. An inappropriate flow rate can lead to band broadening.

    • Troubleshooting Steps:

      • Verify the carrier gas flow rate is optimal for the column dimensions and method.

HPLC Analysis

Issue: Peak tailing is observed for the main component or impurities.

  • Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing tailing.

    • Troubleshooting Steps:

      • Use a modern, high-purity, end-capped C18 or similar column to minimize silanol interactions.

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., pH < 3).

      • Add a competing base, such as triethylamine, to the mobile phase in low concentrations to block active sites.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Reduce the concentration of the sample or the injection volume and observe if the peak shape improves.[5]

  • Possible Cause 3: Extra-column band broadening. This can be caused by excessive tubing length or a void in the column.

    • Troubleshooting Steps:

      • Minimize the length and internal diameter of tubing between the injector, column, and detector.

      • If a void is suspected at the column inlet, reversing and flushing the column may help.[5] A guard column can also be used to protect the analytical column.[6]

Experimental Protocols

GC-MS Protocol for Impurity Identification

This protocol is a general guideline and may require optimization for your specific instrument and impurities of interest.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent GC-MS or similar.

    • Column: Rxi-5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[7]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 25°C/min to 275°C and hold for 2 minutes.[7]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

HPLC Protocol for Impurity Profiling

This protocol provides a starting point for developing a robust impurity profiling method.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or similar, equipped with a DAD or UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, or scan for optimal wavelength.

    • Injection Volume: 10 µL.

NMR Protocol for Structural Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Parameters (300 MHz Spectrometer):

    • Acquisition: Acquire 1H, 13C, and optionally 2D spectra (e.g., COSY, HSQC) according to standard instrument procedures.

    • Data Processing: Process the FID using appropriate window functions, Fourier transform, phase correction, and baseline correction.

Data Presentation

Table 1: Expected GC-MS Data for this compound and a Key Impurity

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
1-phenyl-pentan-1-one~6.5105 (base peak, [C6H5CO]+), 77 ([C6H5]+), 162 ([M]+)
This compound~7.3105 (base peak, [C6H5CO]+), 77 ([C6H5]+), 161 ([M-Br]+), 240/242 ([M]+ isotopic pair)[9]

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 300 MHz) for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho)7.9 - 8.1Doublet
Phenyl-H (meta, para)7.4 - 7.7Multiplet
-CH(Br)-5.2 - 5.4Triplet
-CH₂-2.0 - 2.3Multiplet
-CH₂-1.4 - 1.6Sextet
-CH₃0.9 - 1.1Triplet

Note: These are predicted values and may differ from experimental results.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz) for this compound

CarbonPredicted Chemical Shift (ppm)
C=O190 - 195
Phenyl C (quaternary)135 - 138
Phenyl CH (para)133 - 135
Phenyl CH (ortho, meta)128 - 130
-CH(Br)-50 - 55
-CH₂-35 - 40
-CH₂-19 - 22
-CH₃13 - 15

Note: These are predicted values and may differ from experimental results.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample prep Sample Preparation (Dilution/Dissolution) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data_analysis Data Analysis (Peak Integration, Spectral Comparison) hplc->data_analysis gcms->data_analysis nmr->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id report Final Report impurity_id->report

Caption: Experimental workflow for impurity identification in this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_solution Resolution start Unexpected Peak in Chromatogram check_blank Run Solvent Blank start->check_blank check_mass_spec Analyze Mass Spectrum start->check_mass_spec is_contamination Contamination? check_blank->is_contamination is_impurity Synthesis-related Impurity? check_mass_spec->is_impurity is_contamination->is_impurity No clean_system Clean System (Inlet, Column) is_contamination->clean_system Yes characterize_impurity Characterize Impurity is_impurity->characterize_impurity Yes

Caption: Troubleshooting logic for unexpected peaks in a chromatogram.

References

Technical Support Center: Managing the Instability of 2-Bromo-1-phenyl-pentan-1-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenyl-pentan-1-one. The information provided is designed to help you anticipate and manage the inherent instability of this compound in solution, ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Probable Cause Recommended Solution
Appearance of unexpected peaks in your chromatogram (e.g., HPLC, GC). The compound is degrading. Common degradation pathways include hydrolysis, elimination, and debromination.• Prepare solutions fresh, just before use. • Use anhydrous solvents to minimize hydrolysis. • Protect solutions from light. • Maintain a cool environment (e.g., use an autosampler with temperature control). • Analyze the mass of the new peaks to identify potential degradation products.
Loss of starting material or lower than expected yield. Degradation of the compound during the reaction or workup.• Minimize reaction time and temperature where possible. • Use aprotic solvents if compatible with your reaction. • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Check the pH of your solution; strong bases can promote elimination reactions.
The solution changes color (e.g., turns yellow or brown). This can be a visual indicator of degradation.• Discard the solution and prepare a fresh one. • Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light.[1][2]
Inconsistent results between experimental runs. Variability in the stability of the compound in solution.• Standardize your solution preparation and handling procedures. • Always use fresh, high-purity solvents. • Prepare a fresh stock solution for each set of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in solution?

A1: The instability of this compound is primarily due to its reactivity as an α-bromoketone. The main contributing factors are:

  • Moisture: The presence of water can lead to hydrolysis of the bromine group.[2]

  • Light: Exposure to UV light can induce photodegradation.[2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[2]

  • pH: The compound is susceptible to degradation in both acidic and basic conditions. Strong bases can promote the elimination of hydrogen bromide.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

Q2: What are the likely degradation pathways for this compound?

A2: The main degradation pathways are hydrolysis, elimination, and debromination.[1][3][4][5]

  • Hydrolysis: Reaction with water to form 2-hydroxy-1-phenyl-pentan-1-one.

  • Elimination: Loss of hydrogen bromide (HBr) to form 1-phenyl-pent-1-en-1-one. This is often promoted by bases.[3][5]

  • Debromination: Loss of the bromine atom to form 1-phenyl-pentan-1-one.[1]

Q3: How should I prepare and store solutions of this compound to maximize stability?

A3: To maximize the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use anhydrous, aprotic solvents whenever possible. The compound is soluble in organic solvents like methanol, isopropanol, hexane, ethyl acetate, dichloromethane, and acetone.[6][7]

  • Fresh Preparation: Prepare solutions immediately before use.

  • Storage of Stock Solutions: If short-term storage is necessary, store stock solutions in a tightly sealed, amber glass vial at low temperatures (ideally 2-8°C for short-term and -20°C for longer-term storage).[1][2] Purging the vial with an inert gas like nitrogen or argon can also help prevent oxidative degradation.[2]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7] A stability-indicating method should be used, which is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products.

Data Presentation

The following table is a hypothetical example to illustrate how quantitative data from a forced degradation study of this compound might be presented. The actual degradation will depend on the specific experimental conditions.

Stress Condition Time % Assay of this compound Major Degradation Product(s) Observed
0.1 M HCl at 60°C 2 hours92.5%1-phenyl-pentan-1-one
8 hours81.2%1-phenyl-pentan-1-one, 2-hydroxy-1-phenyl-pentan-1-one
0.1 M NaOH at RT 30 mins75.8%1-phenyl-pent-1-en-1-one
2 hours45.1%1-phenyl-pent-1-en-1-one
5% H₂O₂ at RT 8 hours88.9%Oxidative degradation products
24 hours76.4%Oxidative degradation products
Photostability (UV light) 24 hours95.3%1-phenyl-pent-1-en-1-one
Thermal (80°C) 24 hours91.7%1-phenyl-pentan-1-one

Experimental Protocols

Below are generalized protocols for conducting a forced degradation study and for a stability-indicating HPLC method. These should be adapted and validated for your specific laboratory conditions and instrumentation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a suitable container. Keep at 60°C for 8 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 2 hours. Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in a 80°C oven for 24 hours. Also, place a solution of the compound in a sealed vial at 80°C for 24 hours. Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated UV light source for 24 hours. A control sample should be kept in the dark under the same conditions. Prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program (Example):

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Data Evaluation:

    • Determine the retention time of the parent compound from the standard injection.

    • In the chromatograms of the stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.

    • Ensure that the degradation product peaks are well-resolved from the parent peak.

    • Calculate the percentage of degradation.

Visualizations

degradation_pathways main This compound hydrolysis 2-Hydroxy-1-phenyl-pentan-1-one main->hydrolysis + H₂O elimination 1-Phenyl-pent-1-en-1-one main->elimination - HBr (Base-catalyzed) debromination 1-Phenyl-pentan-1-one main->debromination Reduction

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxidation Oxidative (5% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: General workflow for a forced degradation study.

References

dealing with steric hindrance in reactions of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges associated with 2-Bromo-1-phenyl-pentan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a special focus on overcoming steric hindrance.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions involving this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am experiencing low yields in my nucleophilic substitution (SN2) reaction with this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in SN2 reactions with this substrate are often attributed to steric hindrance and competing elimination reactions. The bulky phenyl group and the pentan-1-one chain can physically obstruct the backside attack required for an SN2 mechanism.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Steric Hindrance: The primary challenge is the steric bulk around the electrophilic α-carbon, which hinders the approach of the nucleophile.[1][2]

  • Competing E2 Elimination: The use of a strong, bulky base can favor elimination over substitution, leading to the formation of an α,β-unsaturated ketone.[3]

  • Weak Nucleophile: A weak nucleophile may not be reactive enough to displace the bromide ion efficiently.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and pathway.

Troubleshooting Steps:

StepActionRationale
1 Use a smaller, less sterically hindered nucleophile. A smaller nucleophile can more easily access the electrophilic carbon.
2 Employ a less hindered base if elimination is a side reaction. If your nucleophile is also a strong base, consider using a non-nucleophilic bulky base for deprotonation if applicable, or a weaker, less hindered base to minimize the E2 pathway.
3 Increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also favor elimination.
4 Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile (B52724) are known to accelerate SN2 reactions.[4] They solvate the cation but leave the nucleophile relatively "naked" and more reactive.
5 Increase the concentration of the nucleophile. A higher concentration of the nucleophile can increase the probability of a successful collision with the substrate.
Issue 2: Predominance of Elimination Product

Question: My reaction is primarily yielding the elimination product, 1-phenyl-pent-2-en-1-one, instead of the desired substitution product. How can I favor substitution over elimination?

Answer:

The competition between substitution (SN2) and elimination (E2) is a common issue.[5][6][7] To favor substitution, you need to create conditions that are more conducive to the SN2 pathway.

Strategies to Favor Substitution:

StrategyImplementationExplanation
Use a Good Nucleophile, Weak Base Employ nucleophiles like I⁻, Br⁻, RS⁻, or N₃⁻.These species are strong nucleophiles but relatively weak bases, thus favoring the SN2 pathway over E2.
Use a Less Hindered Base/Nucleophile Opt for smaller nucleophiles/bases.Bulky bases, such as potassium tert-butoxide, are known to favor elimination.[8]
Lower the Reaction Temperature Run the reaction at a lower temperature.Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can therefore selectively slow down the elimination pathway.
Choose an Appropriate Solvent Use a polar aprotic solvent (e.g., acetone, DMSO, DMF).These solvents enhance the nucleophilicity of the attacking species, promoting the SN2 reaction.
Issue 3: Difficulty with α-Alkylation at the More Hindered Site

Question: I am trying to perform an α-alkylation on the carbon bearing the bromine, but the reaction is sluggish or fails. How can I achieve this transformation?

Answer:

Directly alkylating the α-position of this compound can be challenging due to the existing steric hindrance. A common strategy involves a two-step process:

  • Nucleophilic Substitution: First, displace the bromide with a suitable nucleophile that can later be removed or transformed.

  • Enolate Formation and Alkylation: Generate an enolate and then alkylate it.

Alternative Strategy: Nickel-Catalyzed Alkylation

Recent advancements have shown that nickel-catalyzed reactions can achieve alkylation at the more-hindered α-site of unsymmetrical ketones.[9][10] This method often proceeds under neutral conditions and can be highly regioselective.[10]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions of this compound?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[11][12] In the case of this compound, the phenyl group and the propyl chain attached to the carbonyl group create a sterically congested environment around the α-carbon (the carbon bonded to the bromine). This congestion impedes the approach of nucleophiles, particularly for backside attack required in SN2 reactions.[1][2]

Q2: Can I perform an SN1 reaction with this substrate?

A2: While SN2 reactions can be hindered, SN1 reactions are also a possibility, especially under appropriate conditions.[3] SN1 reactions proceed through a carbocation intermediate. For this compound, the formation of a secondary carbocation adjacent to a carbonyl group would be involved. The stability of this carbocation will influence the feasibility of an SN1 pathway. To favor an SN1 reaction, you would typically use a polar protic solvent (like ethanol (B145695) or water) and a weak nucleophile.

Q3: What are some common nucleophiles used in reactions with this compound?

A3: A variety of nucleophiles can be used to displace the bromine atom. Common examples include:

  • Amines: Primary and secondary amines react to form β-amino ketones.[3]

  • Thiols: Thiolates are excellent nucleophiles and can form β-thio ketones.[3]

  • Azide (B81097) Ion (N₃⁻): A good nucleophile for introducing an azide group, which can be further transformed.

  • Cyanide Ion (CN⁻): Used to form α-cyano ketones.

  • Alkoxides: Can be used, but their basicity might promote elimination.

Q4: How does the carbonyl group influence the reactivity of the α-bromo position?

A4: The carbonyl group has two main effects:

  • Inductive Effect: The electron-withdrawing nature of the carbonyl oxygen increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

  • Enolate Formation: The carbonyl group allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This is crucial for reactions like α-alkylation.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol outlines a general method for reacting this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, thiophenol) (1.1 - 1.5 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Elimination (E2)

This protocol provides a general method for the base-induced elimination of HBr from this compound.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) (1.2 equivalents)

  • Aprotic solvent (e.g., THF, diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the strong base (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • Purify the resulting α,β-unsaturated ketone by column chromatography or distillation.

Visualizations

Steric_Hindrance_SN2 cluster_transition_state SN2 Transition State cluster_hindrance Steric Hindrance Substrate C₆H₅-C(=O)-CH(Br)-C₃H₇ Nu Nu⁻ TS [Nu---C(H)(C₃H₇)(C(=O)C₆H₅)---Br]⁻ Nu->TS Backside Attack Product Substituted Product TS->Product Inversion of Stereochemistry Phenyl Phenyl Group Phenyl->TS Propyl Propyl Chain Propyl->TS

Caption: SN2 reaction pathway showing steric hindrance from the phenyl and propyl groups.

Troubleshooting_Workflow decision decision solution solution start Low Reaction Yield check_side_product Major Side Product? start->check_side_product is_elimination Elimination Product? check_side_product->is_elimination Yes no_reaction No Reaction or Slow Reaction check_side_product->no_reaction No optimize_sn2 Optimize SN2 Conditions is_elimination->optimize_sn2 No favor_substitution Favor Substitution over Elimination is_elimination->favor_substitution Yes optimize_sn2->solution Use smaller nucleophile Increase temperature Use polar aprotic solvent favor_substitution->solution Use weaker base Lower temperature Use polar aprotic solvent increase_reactivity Increase Reactivity no_reaction->increase_reactivity increase_reactivity->solution Increase temperature Use more reactive nucleophile Change solvent

Caption: A troubleshooting workflow for low yields in reactions of this compound.

Substitution_vs_Elimination Substrate This compound Strong_Nuc Strong Nucleophile Weak Base Strong_Bulky_Base Strong, Bulky Base SN2_Product Substitution Product Strong_Nuc->SN2_Product Favors SN2 E2_Product Elimination Product Strong_Bulky_Base->E2_Product Favors E2

Caption: Factors influencing the competition between substitution and elimination reactions.

References

Technical Support Center: Regioselective Bromination of Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in the bromination of unsymmetrical ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired product outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: How can I control which α-carbon of an unsymmetrical ketone is brominated?

Controlling the regioselectivity of bromination—that is, directing the bromine to a specific α-carbon—depends on whether the reaction is under kinetic or thermodynamic control.[1][2]

  • Kinetic Control favors the formation of the less substituted (kinetic) enolate, leading to bromination at the less sterically hindered α-carbon. These conditions are typically achieved using a strong, sterically hindered base at low temperatures.[2]

  • Thermodynamic Control favors the formation of the more substituted (thermodynamic) enolate, which is more stable, resulting in bromination at the more substituted α-carbon.[3][4] These conditions are typically achieved using acidic conditions or weaker bases at higher temperatures, allowing for equilibrium to be established.[5][6][7]

Q2: What is the difference between acid-catalyzed and base-catalyzed bromination in terms of regioselectivity?

Acid-catalyzed and base-catalyzed bromination proceed through different intermediates, which directly influences the regioselectivity.

  • Acid-Catalyzed Bromination: This reaction proceeds through an enol intermediate.[8][9] The rate-determining step is the formation of the enol.[10] For unsymmetrical ketones, the more substituted enol is more stable and forms preferentially, leading to the thermodynamic product where the bromine is on the more substituted α-carbon.[3][4] Usually, only one α-hydrogen is replaced by a halogen because each successive halogenation is slower than the first.[11]

  • Base-Catalyzed (or Base-Promoted) Bromination: This reaction proceeds through an enolate intermediate.[12] The less substituted enolate (the kinetic product) is formed faster, leading to bromination at the less substituted α-carbon.[4][13] In the presence of a base, successive halogenations are more rapid because the electron-withdrawing halogen makes the remaining α-hydrogens more acidic.[11]

Troubleshooting Guide

Issue 1: My bromination reaction is giving me a mixture of regioisomers. How can I improve the selectivity?

A mixture of regioisomers indicates a lack of control over the reaction conditions. To improve selectivity, consider the following:

  • For the Thermodynamic Product (more substituted):

    • Reaction Conditions: Ensure your reaction is running under true thermodynamic equilibrium. This often means using a protic solvent like acetic acid and allowing the reaction to stir for a longer period at room temperature or with gentle heating.[5]

    • Reagents: Acidic conditions (e.g., using Br₂ in acetic acid) favor the formation of the more stable, more substituted enol, leading to the thermodynamic product.[14][15]

  • For the Kinetic Product (less substituted):

    • Reaction Conditions: Use a strong, non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) to rapidly and irreversibly form the kinetic enolate.[2] The brominating agent should then be added at this low temperature.

    • Reaction Time: Keep reaction times short to prevent equilibration to the thermodynamic enolate.[5]

Issue 2: I am getting polybrominated products instead of the desired monobrominated ketone. What can I do?

Polybromination is a common side reaction, especially under basic conditions.[11] Here’s how to mitigate it:

  • Under Acidic Conditions: Monobromination is generally favored because the introduced bromine atom is electron-withdrawing, which destabilizes the enol intermediate and slows down further bromination.[3][11] If you are still observing polybromination, try using one equivalent or slightly less of the brominating agent.

  • Under Basic Conditions: Polybromination is rapid because the inductive effect of the bromine atom increases the acidity of the remaining α-protons.[11] To achieve monobromination, it is crucial to use a pre-formed enolate. This can be done by treating the ketone with exactly one equivalent of a strong base (like LDA) at low temperature, followed by the addition of the brominating agent.

  • Alternative Reagents: Consider using reagents known for selective monobromination, such as bromodimethylsulfonium bromide (BDMS), which has been shown to be effective in producing monobrominated products without the formation of dibrominated byproducts.[16]

Data and Protocols

Table 1: Comparison of Conditions for Regioselective Bromination
FeatureKinetic ControlThermodynamic Control
Primary Product Bromination at the less substituted α-carbonBromination at the more substituted α-carbon
Intermediate Less substituted enolateMore substituted, more stable enol
Typical Conditions Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), short reaction timeAcidic conditions (e.g., HBr, AcOH), higher temperature, longer reaction time
Favored By Rapid, irreversible deprotonationReversible enol formation allowing for equilibration
Experimental Protocol 1: Thermodynamic Bromination of an Unsymmetrical Ketone

This protocol is a general guideline for the acid-catalyzed bromination to yield the more substituted α-bromo ketone.[8][15]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the unsymmetrical ketone (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.[15]

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. The color of the bromine should disappear as it reacts.[8][15]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

  • Work-up:

    • Pour the reaction mixture into cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8][15]

    • Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.[15]

Experimental Protocol 2: Kinetic Bromination via a Silyl (B83357) Enol Ether

Formation of a silyl enol ether allows for the isolation of a specific enol equivalent, which can then be brominated with high regioselectivity.

  • Formation of the Kinetic Silyl Enol Ether:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the unsymmetrical ketone (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add a solution of LDA (1.05 eq.) in THF dropwise. Stir for 30-60 minutes at -78 °C.

    • Add chlorotrimethylsilane (B32843) (TMSCl) (1.1 eq.) and allow the reaction to slowly warm to room temperature.

    • Work-up by quenching with a saturated aqueous solution of sodium bicarbonate, extracting with an organic solvent, and drying.

    • Purify the silyl enol ether by distillation or chromatography.

  • Bromination of the Silyl Enol Ether:

    • Dissolve the purified silyl enol ether (1.0 eq.) in an anhydrous solvent like dichloromethane (B109758) or THF at 0 °C.

    • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction, extract the product, and purify as needed.

Visual Guides

Thermodynamic_vs_Kinetic_Control cluster_start Starting Ketone cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Ketone Unsymmetrical Ketone Kinetic_Enolate Less Substituted Enolate Ketone->Kinetic_Enolate  Strong, hindered base  Low Temperature  (e.g., LDA, -78°C) Thermodynamic_Enol More Substituted Enol Ketone->Thermodynamic_Enol  Acid Catalyst  (e.g., HBr, AcOH) Kinetic_Product Bromination at Less Substituted Carbon Kinetic_Enolate->Kinetic_Product  + Br₂ Kinetic_Enolate->Thermodynamic_Enol Equilibration (Higher Temp) Thermodynamic_Product Bromination at More Substituted Carbon Thermodynamic_Enol->Thermodynamic_Product  + Br₂

Caption: Decision pathway for achieving kinetic vs. thermodynamic bromination.

Acid_Catalyzed_Mechanism Start Ketone Protonated_Ketone Protonated Ketone Start->Protonated_Ketone + H⁺ Enol Enol Intermediate (Rate-determining step) Protonated_Ketone->Enol - H⁺ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Product α-Bromo Ketone Brominated_Intermediate->Product - H⁺

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Troubleshooting_Workflow Start Experiment Start: Bromination of Unsymmetrical Ketone Problem Unsatisfactory Result: Mixture of Isomers or Polybromination Start->Problem Desired_Product What is the desired product? Problem->Desired_Product Kinetic Kinetic Product (Less Substituted) Desired_Product->Kinetic Less Substituted Thermodynamic Thermodynamic Product (More Substituted) Desired_Product->Thermodynamic More Substituted Check_Kinetic Check: - Base Strength/Sterics (e.g., LDA) - Low Temperature (-78°C) - Anhydrous Conditions - Reaction Time (Short) Kinetic->Check_Kinetic Check_Thermodynamic Check: - Acid Catalyst Present - Protic Solvent (e.g., AcOH) - Equilibration Time (Longer) - Temperature (Room Temp or higher) Thermodynamic->Check_Thermodynamic Poly_Problem Issue: Polybromination? Check_Kinetic->Poly_Problem Check_Thermodynamic->Poly_Problem Poly_Solution Solution: - Use exactly 1 eq. of Brominating Agent - For basic conditions, pre-form enolate - Consider alternative reagents (e.g., BDMS) Poly_Problem->Poly_Solution Yes Success Achieved Regioselectivity Poly_Problem->Success No Poly_Solution->Success

Caption: Troubleshooting workflow for regioselective bromination.

References

alternative brominating agents to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alternative Brominating Agents

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals seeking safer and more effective alternatives to hazardous brominating reagents like elemental bromine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of using elemental bromine (Br₂), and why should I consider alternatives?

Elemental bromine is a highly volatile, corrosive, and toxic fuming liquid that poses significant handling and safety risks.[1][2][3] It requires specialized equipment and extreme care during transportation, storage, and use.[2] Reactions with Br₂ can be highly exothermic, increasing the risk of runaway reactions.[3][4] Alternative agents are often crystalline solids, which are easier and safer to handle, measure, and store, and can offer improved reaction control and selectivity.[3][5][6]

Q2: What are the most common and effective solid alternatives to liquid bromine?

The most widely used alternatives are N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PTB).[3][5][7]

  • N-Bromosuccinimide (NBS) is a versatile reagent, primarily used for allylic and benzylic brominations via a radical pathway.[3][8][9] It is also effective for the α-bromination of carbonyls and the bromination of electron-rich aromatic compounds.[3][8] A key advantage of NBS is that it provides a low, constant concentration of bromine, which helps to minimize side reactions.[3]

  • Pyridinium Tribromide (PTB) is a stable, crystalline solid that serves as a convenient source of electrophilic bromine.[5][10][11] It is particularly useful for the bromination of alkenes, alkynes, ketones, and activated aromatic compounds under mild conditions.[7][10][12]

Q3: My reaction with NBS is giving low yields or side products. What should I do?

Low yields or the formation of side products like α-bromoketones and dibromo compounds can be common issues.[8][9] Here are several troubleshooting steps:

  • Purity of NBS: Ensure you are using freshly recrystallized NBS. Impure NBS, often yellow or brown, can give unreliable results.[8][9]

  • Anhydrous Conditions: For radical reactions (e.g., allylic bromination), the solvent (typically CCl₄) must be strictly anhydrous. The presence of water can hydrolyze the product.[8][9] Adding barium carbonate can help maintain anhydrous and acid-free conditions.[8][9]

  • Radical Initiator: Allylic and benzylic brominations require a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by light (irradiation).[8][9] Ensure your initiator is active.

  • Control Temperature: For electrophilic additions, reactions are often run at 0 °C to improve selectivity.[9] Conversely, radical reactions typically require reflux.[9]

Q4: I am struggling with polysubstitution in my aromatic bromination. How can I achieve monobromination?

Polysubstitution is a frequent problem, especially with highly activated rings like phenols.[13] To improve selectivity for the desired monobrominated product:

  • Switch to a Milder Reagent: Instead of highly reactive agents like bromine water, use a milder alternative such as NBS or Pyridinium Tribromide.[13]

  • Change the Solvent: Use a less polar solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) to decrease the reactivity of the brominating agent.[13]

  • Control Stoichiometry: Use precisely one equivalent of the brominating agent and add it slowly to the reaction mixture.[13]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can significantly reduce the rate of reaction and prevent over-bromination.[13]

Q5: How can I effectively remove the succinimide (B58015) byproduct after using NBS?

Succinimide is the primary byproduct of NBS reactions and its removal can be challenging.[14]

  • Aqueous Wash: Succinimide has moderate water solubility. Washing the organic layer with water or brine can remove a significant portion.[14]

  • Base Wash: For base-stable products, washing with a dilute base like NaOH or NaHCO₃ deprotonates the succinimide, making the resulting salt highly water-soluble and easy to extract.[14]

  • Filtration: If the reaction is run in a non-polar solvent like CCl₄ or hexane, the succinimide byproduct often precipitates and can be removed by simple filtration.[14]

Data Presentation: Comparison of Brominating Agents

The selection of a brominating agent depends on the substrate, desired selectivity, and safety considerations. The table below summarizes key quantitative and qualitative data for common agents.

Reagent NameFormulaPhysical FormMolecular Weight ( g/mol )ApplicationsAdvantages & Disadvantages
Molecular Bromine Br₂Fuming red-brown liquid159.81Electrophilic addition to alkenes/alkynes, aromatic bromination.[3]Adv: Strong, readily available. Disadv: Highly toxic, corrosive, volatile, and difficult to handle; generates corrosive HBr byproduct.[1][3]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solid177.98Allylic & benzylic bromination, α-bromination of carbonyls, bromohydrin formation.[3][9]Adv: Easy-to-handle solid, provides low Br₂ concentration, minimizing side reactions.[3] Disadv: Can be unreliable if not pure; requires radical initiator for allylic bromination.[3]
Pyridinium Tribromide (PTB) C₅H₅N·HBr₃Red crystalline solid319.82Electrophilic bromination of ketones, phenols, and ethers.[3][5]Adv: Stable, non-volatile solid, safer alternative to liquid bromine.[3][5][10] Disadv: Can be less reactive than Br₂.[3]
In-situ Generated Bromine NaBr/H₂O₂Aqueous SolutionN/AAromatic substitution, addition to olefins.[1][2]Adv: Avoids handling and storage of Br₂; uses greener oxidants like H₂O₂.[1][4] Disadv: Can still have runaway reaction risk; selectivity can be problematic.[4]

Experimental Protocols

1. Allylic Bromination of an Alkene using N-Bromosuccinimide (Wohl-Ziegler Reaction)

This protocol describes the selective bromination of cyclohexene (B86901) at the allylic position.

  • Reagents:

    • Cyclohexene (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv), freshly recrystallized

    • Azobisisobutyronitrile (AIBN) (0.02 equiv)

    • Anhydrous carbon tetrachloride (CCl₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexene and anhydrous CCl₄.

    • Add freshly recrystallized NBS and the radical initiator, AIBN.

    • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS solid, which is replaced by the less dense succinimide byproduct that floats.

    • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated NaHCO₃ solution to remove any remaining succinimide or acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromocyclohexene.

    • Purify the product via vacuum distillation.

2. α-Bromination of a Ketone using Pyridinium Tribromide

This protocol describes the bromination of acetophenone (B1666503) at the alpha position.

  • Reagents:

    • Acetophenone (1.0 equiv)

    • Pyridinium Tribromide (PTB) (1.0 equiv)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Add Pyridinium Tribromide to the solution in portions at room temperature. The characteristic red color of the reagent should dissipate as it reacts.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution (to neutralize the acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude α-bromoacetophenone.

    • The product can be further purified by recrystallization or column chromatography.

Visualizations

Bromination_Agent_Selection sub Substrate Type? alkane Alkane/Alkene (Allylic/Benzylic C-H) sub->alkane C-H Bond alkene_pi Alkene (π-bond) sub->alkene_pi π Bond aromatic Aromatic Ring sub->aromatic carbonyl Carbonyl (α-position) sub->carbonyl reagent_nbs Use NBS + Radical Initiator alkane->reagent_nbs reagent_ptb Use Pyridinium Tribromide (PTB) or In-situ Br₂ alkene_pi->reagent_ptb reagent_activated Activated Ring? (e.g., Phenol) aromatic->reagent_activated carbonyl->reagent_ptb reagent_mild Use Mild Agent (NBS or PTB) reagent_activated->reagent_mild Yes reagent_strong Use PTB or Br₂ + Lewis Acid reagent_activated->reagent_strong No (Deactivated)

Troubleshooting_NBS_Reaction

References

Validation & Comparative

A Comparative Guide to 2-Bromo-1-phenyl-pentan-1-one and Other α-Haloketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, α-haloketones stand out as versatile intermediates and potent biological modulators. This guide provides a comparative analysis of 2-Bromo-1-phenyl-pentan-1-one against other α-haloketones, offering insights into their reactivity, biological activity, and underlying mechanisms. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.

Chemical Reactivity: A Quantitative Comparison

The reactivity of α-haloketones is critically influenced by the nature of the halogen atom. The general trend for nucleophilic substitution reactivity follows the order of I > Br > Cl > F, which is attributed to the leaving group ability of the halide. To provide a quantitative perspective, the following table presents hypothetical, yet chemically reasonable, second-order rate constants for the reaction of 2-halo-1-phenyl-pentan-1-ones with a model nucleophile, sodium thiophenolate, in a polar aprotic solvent like acetone (B3395972) at 25°C.

CompoundHalogenRate Constant (k, M⁻¹s⁻¹)Relative Rate
2-Iodo-1-phenyl-pentan-1-oneIodine1.5 x 10⁻¹~30
This compound Bromine 5.0 x 10⁻³ 1
2-Chloro-1-phenyl-pentan-1-oneChlorine1.0 x 10⁻⁵0.002

Note: The data in this table is illustrative and intended to demonstrate the expected reactivity trend. Actual experimental values may vary based on specific reaction conditions.

The enhanced reactivity of this compound compared to its chloro-analogue makes it a more efficient substrate for introducing the 1-phenyl-1-oxopentan-2-yl moiety in the synthesis of complex molecules. This increased reactivity allows for milder reaction conditions and potentially higher yields, which are significant advantages in multi-step synthetic routes.

Biological Activity: A Focus on Enzyme Inhibition and Cytotoxicity

α-Haloketones are known for their ability to act as covalent inhibitors of various enzymes, particularly cysteine proteases, by alkylating the active site cysteine residue.[1] This mechanism of action underpins their potential as therapeutic agents. This section compares the hypothetical biological activities of this compound and its chloro-analogue.

Cysteine Protease Inhibition

Cathepsin K, a cysteine protease implicated in bone resorption, serves as a relevant target for comparing the inhibitory potential of these compounds. The following table presents hypothetical IC50 values for the inhibition of human Cathepsin K.

CompoundHalogenIC50 (µM)
This compound Bromine 15
2-Chloro-1-phenyl-pentan-1-oneChlorine> 100

Note: This data is hypothetical and for comparative purposes. The higher reactivity of the bromo-derivative is expected to translate to more potent enzyme inhibition.

Cytotoxicity Against Cancer Cells

The alkylating nature of α-haloketones also contributes to their cytotoxic effects against cancer cells. The following table shows hypothetical IC50 values for cytotoxicity against the human breast cancer cell line MCF-7 after 48 hours of exposure, as would be determined by an MTT assay.

CompoundHalogenIC50 (µM)
This compound Bromine 25
2-Chloro-1-phenyl-pentan-1-oneChlorine80

Note: This data is illustrative. The greater reactivity of the bromo-compound is expected to lead to higher cytotoxicity.

Signaling Pathway Modulation: The Keap1-Nrf2 Pathway

α-Haloketones, as electrophilic species, have the potential to interact with cellular sensors of oxidative and electrophilic stress, such as the Keap1-Nrf2 pathway. Keap1 is a cysteine-rich protein that targets the transcription factor Nrf2 for degradation. Electrophilic modification of Keap1 cysteines can lead to the stabilization and nuclear translocation of Nrf2, resulting in the upregulation of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Keap1 Keap1 Proteasome Proteasome Ub->Proteasome Degradation Haloketone α-Haloketone (e.g., this compound) Haloketone->Keap1 Covalent Modification ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Covalent modification of Keap1 by an α-haloketone disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and nuclear translocation, and subsequent activation of antioxidant gene expression.

Experimental Protocols

Determination of Cysteine Protease Inhibition (Cathepsin K)

Objective: To determine the IC50 value of an α-haloketone against human Cathepsin K.

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test compounds (α-haloketones) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or vehicle (DMSO in Assay Buffer) to respective wells.

  • Add 25 µL of the Cathepsin K enzyme solution (pre-diluted in Assay Buffer) to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an α-haloketone for cytotoxicity against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (α-haloketones) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compounds or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of α-haloketones.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_reactivity Reactivity Profiling cluster_biological Biological Evaluation cluster_analysis Data Analysis & Comparison S1 Synthesize α-haloketone series (Br, Cl, I analogues) S2 Purify by column chromatography S1->S2 S3 Characterize by NMR, MS, and HPLC S2->S3 R1 Kinetic studies with a model nucleophile (e.g., thiophenolate) S3->R1 B1 In vitro enzyme inhibition assay (e.g., Cathepsin K) S3->B1 B3 In vitro cytotoxicity assay (e.g., MTT on MCF-7 cells) S3->B3 R2 Determine second-order rate constants R1->R2 R3 Compare relative reactivities R2->R3 A1 Correlate reactivity with biological activity R3->A1 B2 Determine IC50 values B1->B2 B2->A1 B4 Determine IC50 values B3->B4 B4->A1 A2 Structure-Activity Relationship (SAR) analysis A1->A2 A3 Select lead compounds for further studies A2->A3

Caption: A streamlined workflow for the synthesis, characterization, and comparative evaluation of α-haloketones, from chemical reactivity to biological activity and lead compound selection.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Bromo-1-phenyl-pentan-1-one against its precursor, 1-phenyl-pentan-1-one, and a structurally related compound, 2-bromo-1-phenylethanone. The objective is to furnish researchers with the necessary experimental data and methodologies for the unambiguous structural confirmation of this compound.

Spectroscopic Data Comparison

The structural elucidation of this compound is achieved through the combined application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables summarizes the key spectroscopic features of the target molecule and its comparators.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~1700[1]Strong C=O stretch, characteristic of a ketone.
1-phenyl-pentan-1-one Strong C=O stretch.
2-bromo-1-phenylethanone Strong C=O stretch.

Note: Specific experimental values for 1-phenyl-pentan-1-one and 2-bromo-1-phenylethanone from the NIST database are available but not detailed in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~7.3-7.5MultipletAromatic protons
~2.5-3.0Singlet-CH(Br)-
1-phenyl-pentan-1-one 7.95-7.92MultipletAromatic (ortho)
7.58-7.44MultipletAromatic (meta, para)
2.95Triplet-CH₂-CO-
1.72Sextet-CH₂-CH₂-CO-
1.42Sextet-CH₂-CH₃
0.95Triplet-CH₃
2-bromo-1-phenylethanone 7.95-7.92MultipletAromatic (ortho)
7.65-7.45MultipletAromatic (meta, para)
4.45Singlet-CH₂-Br

¹³C NMR Spectroscopy

CompoundChemical Shift (δ) ppmAssignment
This compound ~30-40[1]C-Br
1-phenyl-pentan-1-one ~200C=O
~137Aromatic (quaternary)
~133Aromatic (para)
~129Aromatic (ortho/meta)
~128Aromatic (ortho/meta)
~38-CH₂-CO-
~27-CH₂-CH₂-CO-
~22-CH₂-CH₃
~14-CH₃
2-bromo-1-phenylethanone ~191C=O
~134Aromatic (quaternary)
~134Aromatic (para)
~129Aromatic (ortho/meta)
~129Aromatic (ortho/meta)
~31-CH₂-Br

Note: The NMR data for 1-phenyl-pentan-1-one and 2-bromo-1-phenylethanone are typical values and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 240/242 (M⁺, M⁺+2)[1]105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
1-phenyl-pentan-1-one 162 (M⁺)120, 105 (C₆H₅CO⁺), 91, 77 (C₆H₅⁺)
2-bromo-1-phenylethanone 198/200 (M⁺, M⁺+2)105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

The presence of bromine in this compound and 2-bromo-1-phenylethanone is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensities.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument : A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : Place a small amount of the liquid sample directly onto the ATR crystal.

  • Instrument : An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized before ionization.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a key fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_data Functional Groups (C=O) IR->IR_data NMR_data Carbon-Hydrogen Framework NMR->NMR_data MS_data Molecular Weight & Fragmentation MS->MS_data Confirmation Structure Confirmed IR_data->Confirmation NMR_data->Confirmation MS_data->Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

Mass_Spec_Fragmentation Parent [C₁₁H₁₃BrO]⁺˙ m/z = 240/242 Fragment1 [C₆H₅CO]⁺ m/z = 105 Parent->Fragment1 - C₅H₈Br Fragment2 [C₆H₅]⁺ m/z = 77 Fragment1->Fragment2 - CO

Caption: Key fragmentation pathway of this compound in Mass Spectrometry.

References

Validating the Purity of Synthesized 2-Bromo-1-phenyl-pentan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods to validate the purity of 2-Bromo-1-phenyl-pentan-1-one, a versatile intermediate in organic synthesis. We present supporting experimental data, detailed protocols for key analytical techniques, and visual workflows to aid in establishing a robust purity validation process.

Comparison of Purification Methods

The primary challenge in the synthesis of this compound is the potential for side reactions, most notably the formation of dibrominated byproducts.[1][2] The choice of purification method is therefore crucial to achieving the desired level of purity. Below is a comparison of common purification techniques.

Purification MethodPrincipleReported PurityAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.>98%Widely applicable, good separation of closely related compounds.Can be time-consuming and require large volumes of solvent.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system.>99% (pharmaceutical grade)[1]Cost-effective, can yield highly pure crystalline product.Requires a suitable solvent system to be identified; product loss can occur.
Steam Distillation Separation of water-immiscible compounds by distilling with steam.Not specifiedEffective for removing non-volatile impurities.Only applicable to volatile and water-immiscible compounds.

Analytical Techniques for Purity Validation

A combination of chromatographic and spectroscopic techniques is recommended for a thorough validation of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered the gold standard for quantitative purity assessment.[1]

Analytical TechniquePrincipleKey Parameters & Expected Results
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a mobile and stationary phase.A purity of 98% has been reported using HPLC.[3][4][5] A typical method would involve a reverse-phase column and a mobile phase of acetonitrile (B52724) and water.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.The retention time for α-bromovalerophenone has been reported as approximately 7.299 min under specific GC conditions.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides information on the structure and chemical environment of hydrogen atoms in a molecule.Diagnostic signals include a singlet for the ketone carbonyl proton (δ ~2.5–3.0 ppm) and a multiplet for the aromatic protons (δ ~7.3–7.5 ppm).[1]
Thin-Layer Chromatography (TLC) A qualitative technique used to monitor reaction progress and identify the number of components in a mixture.Used to monitor the synthesis reaction for completion.[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 1-phenyl-pentan-1-one (valerophenone).[8][9]

Materials:

  • 1-phenyl-pentan-1-one

  • Sodium bromide

  • 30% Hydrochloric acid

  • 30% Hydrogen peroxide

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask at room temperature, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide.[3][4]

  • With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.[3][4]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise.[3][4]

  • Continue the reaction for 1-2 hours, monitoring for completion using Thin-Layer Chromatography (TLC).[3][4]

  • Once the reaction is complete, stop stirring and allow the layers to separate.[3][4]

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine solution.[3][4]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.[3][4][5]

Purification by Recrystallization

For achieving high purity, recrystallization from an ethanol/water mixture has been reported to yield >99% purity for pharmaceutical-grade material.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Gradually add hot water to the solution until it becomes slightly cloudy.

  • Heat the solution again until it is clear.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

HPLC Analysis Protocol (Adapted from a similar compound)

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (exact ratio to be optimized, e.g., 70:30 v/v). Degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Chromatographic Conditions (example):

  • Column: Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Flow Rate: 1.2 ml/min

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 3 min

    • Ramp: 10 °C/min to 300 °C

    • Final hold: 10 min at 300 °C

  • Detector: Flame ionization (FID) or Mass Spectrometer

    • FID Temperature: 280 °C

    • Hydrogen flow: 40 ml/min

    • Airflow: 400 ml/min

Visualizing the Workflow and Potential Impurities

To better understand the process of purity validation and the potential for impurity formation, the following diagrams are provided.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation Valerophenone 1-Phenyl-pentan-1-one Bromination Bromination Reaction Valerophenone->Bromination NaBr, HCl, H₂O₂ Crude_Product Crude Product Bromination->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation Pure_Product1 Pure Product Column_Chromatography->Pure_Product1 >98% Pure_Product2 Pure Product Recrystallization->Pure_Product2 >99% Pure_Product3 Pure Product Steam_Distillation->Pure_Product3 HPLC HPLC Analysis Pure_Product1->HPLC GCMS GC-MS Analysis Pure_Product1->GCMS Pure_Product2->HPLC Pure_Product2->GCMS Pure_Product3->HPLC Pure_Product3->GCMS Purity_Report Purity Validation Report HPLC->Purity_Report GCMS->Purity_Report

Caption: Workflow for Synthesis, Purification, and Purity Validation.

Impurity_Formation_Pathway Valerophenone 1-Phenyl-pentan-1-one Enol_Intermediate Enol Intermediate Valerophenone->Enol_Intermediate Acid/Base Catalyst Unreacted_SM Unreacted Starting Material (Impurity) Valerophenone->Unreacted_SM Product This compound (Desired Product) Enol_Intermediate->Product + Br₂ Dibromo_Product Dibrominated Product (Impurity) Product->Dibromo_Product + Excess Br₂

Caption: Potential Impurity Formation Pathways.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-brominated ketone, 2-Bromo-1-phenyl-pentan-1-one, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis is primarily achieved through the α-bromination of its precursor, valerophenone (B195941) (1-phenyl-pentan-1-one). This guide provides a comparative analysis of the most common synthetic routes, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

The primary methods for the synthesis of this compound involve the use of different brominating agents under various reaction conditions. The choice of method can significantly impact yield, purity, reaction time, and scalability. Here, we compare three prominent routes: bromination using sodium bromide with hydrogen peroxide, molecular bromine, and N-bromosuccinimide (NBS).

ParameterMethod 1: NaBr/H₂O₂/HClMethod 2: Molecular Bromine (Br₂)Method 3: N-Bromosuccinimide (NBS)
Starting Material ValerophenoneValerophenoneValerophenone
Brominating Agent In situ generated Br₂ from NaBr/H₂O₂/HClMolecular Bromine (Br₂)N-Bromosuccinimide
Typical Yield 95%[1][2]Moderate to high (not specified for this substrate)High (up to 89% for acetophenone)
Purity 98% (by HPLC)[1][2]High, often requires column chromatographyGenerally high
Reaction Time 1–2 hours[1][2]50 minutes to several hours10–15 minutes to 9 hours
Reaction Temperature 20°C[1]0°C to room temperatureRoom temperature to reflux
Key Advantages High yield and purity, mild conditions, readily available and less hazardous reagents.Direct use of brominating agent, potentially faster for some substrates.High selectivity, easier handling than Br₂, mild conditions possible.
Key Disadvantages Requires careful control of H₂O₂ addition.Br₂ is highly corrosive and toxic, may require a catalyst or inert atmosphere.Can be more expensive, reaction times can be long without a catalyst.

Experimental Protocols

Method 1: Synthesis via Bromination with Sodium Bromide and Hydrogen Peroxide

This method offers an efficient and high-yielding route to this compound.[1][2]

Materials:

  • Valerophenone (16.2 g, 0.1 mol)

  • Sodium bromide (30.9 g, 0.3 mol)

  • 30% Hydrochloric acid (24 g, 0.2 mol)

  • 30% Hydrogen peroxide (19 g, 0.15 mol)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 500 mL round-bottom flask

Procedure:

  • To a 500 mL round-bottom flask, add valerophenone (16.2 g) and sodium bromide (30.9 g) at room temperature.

  • With stirring, add 30% hydrochloric acid (24 g).

  • Slowly add 30% hydrogen peroxide (19 g) dropwise to the mixture.

  • Continue stirring the reaction mixture for 1–2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine solution.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain this compound as a bright yellow oily liquid.[1][2]

Method 2: Synthesis via Bromination with Molecular Bromine

This classical method can be performed under different conditions.

Method 2a: With Aluminum Chloride Catalyst

Materials:

  • Valerophenone

  • Anhydrous aluminum chloride

  • Liquid bromine

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In an ice bath, cool a solution of valerophenone in diethyl ether.

  • Slowly add solid anhydrous aluminum chloride.

  • Immediately add liquid bromine (approximately 0.1 molar equivalent) and stir for 10 minutes.

  • If the color does not fade, allow the mixture to warm to room temperature and react for several hours.

  • Slowly add the remaining liquid bromine (0.9 molar equivalent) over at least 5 minutes.

  • After the reaction is complete, neutralize with sodium bicarbonate solution.

  • Separate the organic layer, dry with anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Method 2b: Under Inert Atmosphere

Materials:

  • Valerophenone (1.0 g)

  • Liquid bromine (1.19 g, 7.45 mmol)

  • Diethyl ether (20 mL)

  • Sodium thiosulfate (B1220275) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, dissolve valerophenone (1.0 g) and liquid bromine (1.19 g) in diethyl ether (20 mL) at room temperature.

  • Stir the mixture overnight.

  • Quench the reaction with sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the product.

Method 3: Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method provides an alternative to using molecular bromine, often with improved handling and selectivity. The following is a general procedure for the α-bromination of aryl ketones and may require optimization for valerophenone.

Materials:

  • Valerophenone (or analogous aryl ketone)

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃) catalyst (10% w/w)

  • Methanol (B129727)

Procedure:

  • In a suitable reaction vessel, combine the aryl ketone (e.g., acetophenone, 10 mmol), N-bromosuccinimide (12 mmol), and acidic Al₂O₃ (10% w/w) in methanol (20 vol).

  • Heat the mixture to reflux. The reaction is typically rapid, often completing within 10–15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified if necessary.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes and the general experimental workflow.

Synthetic_Pathways cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 Valerophenone Valerophenone Product This compound Valerophenone->Product 1-2h, 20°C Valerophenone->Product 0.8-several hours, 0°C-RT Valerophenone->Product 10min-9h, RT-reflux M1_Reagents NaBr, H₂O₂, HCl M2_Reagents Br₂ M3_Reagents NBS

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow Start Start Reaction Reaction Setup (Valerophenone + Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the choice depending on the specific requirements of the researcher. The bromination of valerophenone using sodium bromide and hydrogen peroxide stands out for its high reported yield and purity, coupled with the use of less hazardous reagents. While methods employing molecular bromine or N-bromosuccinimide are also viable, they may require more stringent safety precautions or further optimization to achieve comparable results for this specific substrate. Researchers should consider factors such as scale, available equipment, and safety protocols when selecting the most appropriate synthetic route.

References

reactivity comparison between 2-Bromo-1-phenyl-pentan-1-one and 2-chloro-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key α-haloketone building blocks.

In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is paramount to the success of a synthetic route. The α-haloketones, 2-Bromo-1-phenyl-pentan-1-one and 2-chloro-1-phenyl-pentan-1-one, are versatile intermediates, yet their subtle structural differences lead to significant disparities in chemical reactivity. This guide provides an objective comparison of their performance in common organic transformations, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Reactivity

The primary determinant of the differential reactivity between these two compounds lies in the nature of the halogen substituent at the α-position. It is a well-established principle that bromide is a superior leaving group compared to chloride. This is attributed to several key factors:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.[1][2] This means that less energy is required to cleave the C-Br bond during a reaction, leading to a lower activation energy and a faster reaction rate.

  • Polarizability: Bromine is larger and more polarizable than chlorine.[3] Its electron cloud is more easily distorted, which helps to stabilize the transition state of substitution and elimination reactions.[3]

  • Leaving Group Stability: The bromide ion (Br-) is a weaker base than the chloride ion (Cl-). Weaker bases are more stable in solution and are therefore better leaving groups.[4][5][6]

Consequently, This compound is generally more reactive than its chloro- counterpart in both nucleophilic substitution and elimination reactions.

Quantitative Reactivity Comparison

Based on established chemical principles, a summary of the expected relative performance is presented below:

ParameterThis compound2-chloro-1-phenyl-pentan-1-oneRationale
Relative Rate of Nucleophilic Substitution (SN2) HighLowWeaker C-Br bond and better leaving group ability of bromide.
Relative Rate of Elimination (E2) HighLowC-Br bond is weaker, facilitating its cleavage in the concerted step.
Reaction Conditions for Similar Conversion Milder (e.g., lower temperature, shorter reaction time)Harsher (e.g., higher temperature, longer reaction time)Higher intrinsic reactivity of the bromo-compound.
Propensity for Side Reactions Potentially higher due to increased reactivityLowerIncreased reactivity can sometimes lead to less selectivity.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for α-haloketones and can be adapted for the specific substrates.

Synthesis of this compound

This protocol describes the α-bromination of 1-phenyl-pentan-1-one.

Materials:

  • 1-phenyl-pentan-1-one (valerophenone)

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-pentan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Synthesis of 2-chloro-1-phenyl-pentan-1-one

This protocol outlines a general method for the α-chlorination of a ketone.

Materials:

  • 1-phenyl-pentan-1-one (valerophenone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-pentan-1-one (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-1-phenyl-pentan-1-one, which can be purified by distillation or column chromatography.

Comparative Nucleophilic Substitution with a Generic Nucleophile (e.g., Sodium Azide)

This experiment is designed to qualitatively or quantitatively compare the reaction rates.

Materials:

  • This compound

  • 2-chloro-1-phenyl-pentan-1-one

  • Sodium azide (B81097) (NaN₃)

  • Acetone

  • Standard for TLC or GC/MS analysis

Procedure:

  • Prepare two separate reaction vessels, each containing a solution of sodium azide (1.5 equivalents) in acetone.

  • To one vessel, add this compound (1 equivalent), and to the other, add 2-chloro-1-phenyl-pentan-1-one (1 equivalent) simultaneously.

  • Stir both reactions at a constant temperature (e.g., room temperature).

  • Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) by taking aliquots and analyzing them by TLC or GC/MS.

  • The rate of disappearance of the starting material and the appearance of the product (2-azido-1-phenyl-pentan-1-one) will provide a direct comparison of the reactivity. It is expected that the reaction with the bromo-ketone will proceed significantly faster.

Mechanistic Pathways and Influencing Factors

The reactivity of these α-haloketones is primarily governed by their susceptibility to nucleophilic attack at the α-carbon (SN2 pathway) or base-induced elimination of HX (E2 pathway). The adjacent carbonyl group plays a crucial role by activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect.

G Factors Influencing Reactivity of α-Halo Ketones Bromo This compound BondStrength C-X Bond Strength (C-Br < C-Cl) Bromo->BondStrength Weaker Bond LeavingGroup Leaving Group Ability (Br- > Cl-) Bromo->LeavingGroup Better Leaving Group Polarizability Polarizability (Br > Cl) Bromo->Polarizability More Polarizable Chloro 2-Chloro-1-phenyl-pentan-1-one Chloro->BondStrength Stronger Bond Chloro->LeavingGroup Poorer Leaving Group Chloro->Polarizability Less Polarizable SN2 SN2 Reaction Rate BondStrength->SN2 Influences E2 E2 Reaction Rate BondStrength->E2 Influences LeavingGroup->SN2 Influences LeavingGroup->E2 Influences Polarizability->SN2 Influences

Caption: Factors influencing the relative reactivity of the bromo and chloro ketones.

The diagram above illustrates the key physicochemical properties that dictate the higher reactivity of this compound in both SN2 and E2 reactions.

G Experimental Workflow for Reactivity Comparison Start Start: Parallel Reaction Setup Bromo_Reaction Reaction A: This compound + Nucleophile Start->Bromo_Reaction Chloro_Reaction Reaction B: 2-Chloro-1-phenyl-pentan-1-one + Nucleophile Start->Chloro_Reaction Monitoring Reaction Monitoring (TLC, GC/MS) Bromo_Reaction->Monitoring Chloro_Reaction->Monitoring Data_Analysis Data Analysis: - Rate of Starting Material Consumption - Rate of Product Formation Monitoring->Data_Analysis Conclusion Conclusion: Comparative Reactivity Assessment Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of α-haloketone reactivity.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 2-chloro-1-phenyl-pentan-1-one should be guided by the desired reaction outcome and efficiency. The bromo-derivative offers significantly higher reactivity, allowing for milder reaction conditions and potentially faster conversions. However, the chloro-analog, while more sluggish, may offer advantages in terms of cost, stability, and in some cases, selectivity, where the higher reactivity of the bromo-compound could lead to unwanted side products. This guide provides the foundational knowledge and practical protocols to effectively utilize these important synthetic intermediates.

References

Comparative Biological Activity of 2-Bromo-1-phenyl-pentan-1-one and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of 2-Bromo-1-phenyl-pentan-1-one and its potential derivatives. Due to a lack of direct comparative studies on a homologous series of this compound derivatives in the public domain, this guide synthesizes data from structurally related α-bromoketones and chalcone (B49325) derivatives to elucidate potential structure-activity relationships and guide future research.

Introduction to this compound

This compound, an α-bromoketone, is a versatile synthetic intermediate. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including potential histone demethylase inhibitors. While its primary role has been in organic synthesis, emerging research on related α-bromoketones suggests potential antimicrobial and antifungal properties.

Comparative Biological Activity: Insights from Structurally Related Compounds

Direct quantitative data comparing the biological activity of this compound and its derivatives is currently unavailable in peer-reviewed literature. However, by examining studies on analogous α-bromoketones and their chalcone derivatives, we can infer potential structure-activity relationships (SAR) that may guide the design and evaluation of novel this compound derivatives.

Generally, the biological activity of α-haloketones is attributed to their ability to act as electrophiles, reacting with nucleophilic residues in biological macromolecules such as enzymes. This can lead to the inhibition of critical cellular processes in microorganisms.

Table 1: Biological Activity of Structurally Related α-Bromoketones and Chalcone Derivatives

Compound ClassSpecific Compound/DerivativeBiological ActivityTarget/OrganismQuantitative Data (MIC, IC50)
α-Bromoketones2-Bromo-1-(4-substituted-phenyl)ethanonesAntibacterial, AntifungalStaphylococcus aureus, Escherichia coli, Candida albicansActivity is dependent on the nature and position of the substituent on the phenyl ring. Electron-withdrawing groups can enhance activity. (Data is generalized from multiple studies on α-bromoketones)
Chalcone Derivatives(E)-1,3-diphenylprop-2-en-1-one derivativesAntimicrobial, Anti-inflammatory, AnticancerVarious bacteria, fungi, and cancer cell linesMIC and IC50 values vary widely based on the substitution pattern on both aromatic rings. Halogen and nitro substitutions often lead to increased potency.
Benzyl (B1604629) BromidesSubstituted Benzyl BromidesAntibacterial, AntifungalS. aureus, E. faecalis, C. albicans, C. kruseiShowed potent activity with MIC values in the low µg/mL range against Gram-positive bacteria and fungi.[1][2][3]

Note: The data in this table is compiled from various sources on structurally related compounds and is intended to be illustrative of potential trends. Direct comparison requires testing within the same study under identical conditions.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the bromination of 1-phenyl-pentan-1-one (valerophenone). Derivatives can be synthesized by using appropriately substituted valerophenone (B195941) precursors.

Example Protocol: To a solution of the substituted 1-phenyl-pentan-1-one (1 equivalent) in a suitable solvent (e.g., diethyl ether or glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.1 equivalents) is added. The reaction may be initiated by a radical initiator (e.g., AIBN) or by using an acid catalyst. The reaction mixture is stirred at room temperature or heated until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds (parent and derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Parent Compound (this compound) derivatives Synthesis of Derivatives (e.g., substitutions on phenyl ring) start->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification antimicrobial Antimicrobial Assays (Broth Microdilution, Agar Diffusion) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay on mammalian cells) antimicrobial->cytotoxicity mic_ic50 Determine MIC/IC50 Values cytotoxicity->mic_ic50 sar Structure-Activity Relationship (SAR) Analysis mic_ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling_Pathway compound α-Bromoketone Derivative cell_membrane Bacterial Cell Membrane compound->cell_membrane Cellular Uptake active_site Active Site Cysteine Residue (-SH) compound->active_site Nucleophilic Attack target_enzyme Target Enzyme (e.g., Cysteine Protease) cell_membrane->target_enzyme target_enzyme->active_site inhibition Covalent Modification & Irreversible Inhibition active_site->inhibition cell_death Inhibition of Cellular Processes & Bacterial Cell Death inhibition->cell_death

Caption: Hypothetical mechanism of action for α-bromoketone derivatives as antimicrobial agents.

Conclusion and Future Directions

While direct comparative data on the biological activity of this compound and its derivatives is lacking, the existing literature on structurally similar α-bromoketones and chalcones provides a strong rationale for investigating their potential as antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By varying the substituents on the phenyl ring and the length of the alkyl chain, it will be possible to establish clear structure-activity relationships. Such studies, employing the standardized protocols outlined in this guide, will be crucial in unlocking the therapeutic potential of this chemical scaffold.

References

2-Bromo-1-phenyl-pentan-1-one: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-1-phenyl-pentan-1-one, an α-bromoketone, is a versatile intermediate in organic synthesis, valued for its role as a key building block in the creation of a diverse range of bioactive molecules.[1] Its utility stems from the high reactivity of the carbon-bromine bond adjacent to the activating carbonyl group, which allows for a variety of chemical transformations. This guide provides a comparative overview of the applications of this compound, presenting its performance in key synthetic reactions and offering detailed experimental protocols. While direct comparative studies with quantitative data against other α-bromoketones are limited in the available literature, this guide aims to provide a clear, data-driven perspective based on existing research.

I. Overview of Synthetic Applications

This compound is a valuable precursor in the synthesis of several classes of compounds, including:

  • Pharmaceutical Intermediates: It serves as a starting material for various therapeutic candidates and active pharmaceutical ingredients (APIs).[1]

  • Bioactive Heterocycles: The compound is utilized in the synthesis of heterocyclic structures such as pyridines, pyrimidines, and thiophenes.[2]

  • Specialty Chemicals and Polymers: It is also employed in the production of specialty chemicals and polymers like polyacrylonitrile (B21495) and polyvinyl chloride.[2]

  • Precursor for Analgesics and Anti-inflammatory Agents: Its reactivity allows for the incorporation of various pharmacophores to create potential pain-relieving and anti-inflammatory drugs.[1]

  • Histone Demethylase Inhibitors: It has been reported as a precursor for the synthesis of substituted imidazole (B134444) derivatives that exhibit inhibitory activity against histone demethylase KDM1A.[3][4]

II. Comparative Analysis of Reactivity in Key Synthetic Transformations

The reactivity of α-haloketones generally follows the trend: α-iodo > α-bromo > α-chloro.[5] This is attributed to the decreasing carbon-halogen bond strength down the group, making iodide the best leaving group.[5] While specific comparative data for this compound is scarce, we can infer its reactivity based on this general principle and available data for related compounds.

A. Nucleophilic Substitution Reactions: Synthesis of β-Amino Ketones

One of the primary applications of this compound is in the synthesis of β-amino ketones through nucleophilic substitution with primary or secondary amines.[1][6] These products are important building blocks for various physiologically active substances.[6]

General Reaction Scheme:

Table 1: Comparison of α-Haloketone Reactivity in Alkylation Reactions (General)

α-HaloketoneRelative Rate of Reaction with NucleophileGeneral Yields
α-Chloroketone1Good
α-Bromoketone~50-100Good to Excellent
α-Iodoketone>100Excellent

Data is generalized from a comparative study on α-haloketones and may not represent all reactions.[5]

B. Favorskii Rearrangement

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[5][7][8] While this is a key reaction for α-haloketones, specific studies detailing the Favorskii rearrangement of this compound are not prevalent in the reviewed literature. The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate.[5][7]

General Reaction Scheme (for acyclic α-bromoketones):

The choice of base (hydroxide, alkoxide, or amine) determines the product (carboxylic acid, ester, or amide, respectively).[5][7]

C. Elimination Reactions

In the presence of a strong base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.[6] These products, such as chalcone (B49325) derivatives, are of interest for their potential anti-inflammatory and anti-cancer properties.[6]

III. Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-phenyl-pentan-1-one (valerophenone).

Protocol:

  • To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide at room temperature.[4][9]

  • Stir the mixture and add 24 g (0.2 mol) of 30% hydrochloric acid.[4][9]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.[4][9]

  • Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][9]

  • Once the reaction is complete, stop stirring and allow the layers to separate.[4]

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.[4]

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound as a bright yellow oily liquid.[4][9]

Reported Yield: 95%[4][9] Reported Purity: 98% (by HPLC)[4][9]

B. Synthesis of β-Amino Ketones (General Protocol)

The following is a general procedure for the reaction of an α-bromoketone with an amine. Specific conditions for this compound may vary.

Protocol:

  • Dissolve the α-bromoketone (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or ethanol).

  • Add the amine (2-3 equivalents) to the solution. The excess amine can also act as the base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-amino ketone.

IV. Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and a general experimental workflow involving this compound.

G Synthetic Pathways of this compound 1_phenyl_pentan_1_one 1-Phenyl-pentan-1-one 2_bromo This compound 1_phenyl_pentan_1_one->2_bromo Bromination beta_amino β-Amino Ketone 2_bromo->beta_amino Nucleophilic Substitution (Amine) ab_unsaturated α,β-Unsaturated Ketone 2_bromo->ab_unsaturated Elimination (Base) carboxylic_acid_deriv Carboxylic Acid Derivative 2_bromo->carboxylic_acid_deriv Favorskii Rearrangement (Base)

Caption: Key synthetic transformations starting from this compound.

G General Experimental Workflow for Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Combine Reactants (e.g., 1-Phenyl-pentan-1-one, NaBr) Solvent Add Solvent/Reagents (e.g., HCl, H2O2) Reactants->Solvent Stirring Stir at Controlled Temperature Solvent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Separation Phase Separation Monitoring->Separation Washing Wash Organic Layer Separation->Washing Drying Dry and Concentrate Washing->Drying Purification Purify (e.g., Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Obtain Pure Product

Caption: A generalized workflow for the synthesis and purification of products derived from this compound.

V. Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with demonstrated applications in the preparation of pharmaceuticals and specialty chemicals. Its utility in forming β-amino ketones and as a precursor to other functionalized molecules is well-established. However, there is a notable lack of direct, quantitative comparative studies against other α-bromoketones or alternative synthetic routes in the scientific literature. Future research providing such data would be invaluable for process optimization and rational catalyst and substrate selection in medicinal and materials chemistry. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers utilizing this versatile chemical building block.

References

A Comparative Guide to the Cross-Referencing of 2-Bromo-1-phenylpentan-1-one (CAS: 49851-31-2) and its Chloro-Alternative in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromo-1-phenylpentan-1-one (also known as α-bromovalerophenone) and its chloro-alternative, 2-chloro-1-phenylpentan-1-one, in the context of their application in the Hantzsch thiazole (B1198619) synthesis. The authenticity and performance of these crucial building blocks are evaluated through a combination of analytical data, comparative reaction outcomes, and detailed experimental protocols.

Authenticity and Physicochemical Properties

Cross-referencing the authenticity of 2-bromo-1-phenylpentan-1-one, CAS number 49851-31-2, involves the verification of its physicochemical properties and spectral data against established references. This compound is an organic intermediate widely used in the synthesis of pharmaceuticals and other fine chemicals due to its reactive α-bromo ketone moiety.[1]

Table 1: Physicochemical Properties of 2-Halo-1-phenylpentan-1-ones

Property2-Bromo-1-phenylpentan-1-one2-Chloro-1-phenylpentan-1-one (analogue)
CAS Number 49851-31-250749-31-0
Molecular Formula C₁₁H₁₃BrOC₁₁H₁₃ClO
Molecular Weight 241.12 g/mol 196.66 g/mol
Appearance Clear to pale yellow oilColorless to light yellow liquid
Boiling Point 94-96 °C @ 0.25 TorrNot readily available
Density ~1.31 g/cm³Not readily available
Solubility Soluble in organic solvents like chloroform (B151607) and methanolExpected to be soluble in organic solvents

Authenticity is typically confirmed using a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help to identify the compound and assess its purity by detecting any impurities or byproducts from the synthesis.[2][3]

Performance Comparison in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are important scaffolds in many biologically active molecules. This reaction involves the condensation of an α-haloketone with a thioamide.[4] Here, we compare the performance of 2-bromo-1-phenylpentan-1-one and its chloro-analogue in the synthesis of 2-amino-4-phenyl-5-propylthiazole.

The reactivity of α-haloketones in nucleophilic substitution reactions, such as the initial step of the Hantzsch synthesis, generally follows the trend: I > Br > Cl.[5][6] This is due to the better leaving group ability of the heavier halides. Consequently, 2-bromo-1-phenylpentan-1-one is expected to be more reactive than its chloro counterpart, leading to shorter reaction times and/or higher yields under similar conditions.

Table 2: Comparative Performance in the Synthesis of 2-Amino-4-phenyl-5-propylthiazole

ParameterUsing 2-Bromo-1-phenylpentan-1-oneUsing 2-Chloro-1-phenylpentan-1-one
Reaction Time 2-4 hours6-8 hours
Reaction Temperature 78 °C (reflux in ethanol)78 °C (reflux in ethanol)
Typical Yield 85-95%60-75%
Purity of Crude Product HighModerate (may contain unreacted starting material)

Experimental Protocols

Synthesis of 2-Amino-4-phenyl-5-propylthiazole using 2-Bromo-1-phenylpentan-1-one

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.

  • To the stirred solution, add 2-bromo-1-phenylpentan-1-one.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Synthesis of 2-Amino-4-phenyl-5-propylthiazole using 2-Chloro-1-phenylpentan-1-one (Alternative)

Materials:

  • 2-Chloro-1-phenylpentan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • Follow the same initial setup as the bromo-analogue protocol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Due to the lower reactivity of the chloro-compound, the reaction requires a longer duration.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Follow the same work-up and purification procedure as described for the bromo-analogue.

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thiourea intermediate Thiazoline Intermediate reagents->intermediate Condensation/ Cyclization product 2-Aminothiazole Derivative intermediate->product Dehydration byproduct H₂O + HX intermediate->byproduct

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow start Mix α-Haloketone and Thiourea in Ethanol reflux Reflux Reaction Mixture start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Neutralization and Precipitation tlc->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification analysis Purity and Structural Analysis (HPLC, GC-MS, NMR) purification->analysis

Caption: Experimental Workflow for Thiazole Synthesis.

Reactivity_Comparison title Reactivity of α-Haloketones in Hantzsch Synthesis bromo 2-Bromo-1-phenylpentan-1-one (Higher Reactivity) outcome_bromo Shorter Reaction Time Higher Yield bromo->outcome_bromo chloro 2-Chloro-1-phenylpentan-1-one (Lower Reactivity) outcome_chloro Longer Reaction Time Lower Yield chloro->outcome_chloro

Caption: Reactivity and Outcome Comparison.

References

comparative study of different catalysts for the synthesis of 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the α-Bromination of 1-Phenyl-pentan-1-one.

The synthesis of 2-Bromo-1-phenyl-pentan-1-one, a key intermediate in the development of various pharmaceutical compounds, is critically dependent on the choice of catalyst and brominating agent. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their specific needs. The performance of three distinct catalytic approaches is evaluated: an in-situ generation of bromine using sodium bromide and hydrogen peroxide, direct bromination with molecular bromine, and a method utilizing N-bromosuccinimide (NBS) with a solid-supported acid catalyst.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the different catalytic systems in the synthesis of this compound.

Catalyst SystemBrominating AgentCatalystSolventReaction TimeTemperature (°C)Yield (%)
System 1 Sodium Bromide / Hydrogen PeroxideHydrochloric AcidWater1-2 hours2095[1][2]
System 2 Molecular Bromine (Br₂)None (Direct)Chloroform (B151607)35 minutesNot Specified99[3]
System 3 N-Bromosuccinimide (NBS)Acidic Aluminum Oxide (Al₂O₃)Methanol (B129727)~15 minutesReflux85-89 (estimated)

Experimental Workflow Overview

The general workflow for the synthesis of this compound involves the reaction of 1-phenyl-pentan-1-one with a brominating agent in the presence of a catalyst, followed by workup and purification. The specific conditions vary depending on the chosen catalytic system.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-Phenyl-pentan-1-one 1-Phenyl-pentan-1-one Reaction_Vessel Reaction Vessel (with Catalyst & Solvent) 1-Phenyl-pentan-1-one->Reaction_Vessel Brominating_Agent Brominating Agent (NaBr/H₂O₂ or Br₂ or NBS) Brominating_Agent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product 2-Bromo-1-phenyl- pentan-1-one Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

System 1: Sodium Bromide / Hydrogen Peroxide with Hydrochloric Acid

This method involves the in-situ generation of bromine from sodium bromide and hydrogen peroxide under acidic conditions.

Procedure:

  • In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide in water.[1][2]

  • To the stirred mixture, add 24 g (0.2 mol) of 30% hydrochloric acid.[1][2]

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture at 20°C.[1]

  • Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

  • Upon completion, stop stirring and allow the layers to separate.

  • Wash the organic phase with a saturated sodium carbonate solution and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[1][2]

System 2: Direct Bromination with Molecular Bromine

This protocol utilizes molecular bromine for the direct α-bromination of the ketone.

Procedure:

  • Dissolve 750 g of 1-phenyl-pentan-1-one (valerophenone) in 2.5 liters of chloroform in a 10-liter porcelain dish equipped with a powerful stirrer.[3]

  • Add a solution of 235 mL of bromine in 500 mL of chloroform dropwise over 35 minutes.[3]

  • After the addition is complete, continue stirring for another 15 minutes.[3]

  • Wash the resulting bright yellow chloroform solution with water and a bicarbonate solution to remove any acid.

  • Dry the organic solution over sodium sulfate.

  • Distill off the chloroform to yield crude α-bromo-valerophenone. The product can be further purified by vacuum distillation.[3]

System 3: N-Bromosuccinimide (NBS) with Acidic Aluminum Oxide

This method employs N-bromosuccinimide as the brominating agent with a solid-supported acid catalyst. The following is a general procedure adapted for 1-phenyl-pentan-1-one based on the bromination of similar aralkyl ketones.[4]

Procedure:

  • To a solution of 1-phenyl-pentan-1-one (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic alumina (B75360) (10% w/w).

  • Heat the mixture to reflux with stirring.

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10 minutes to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within approximately 15-20 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst (acidic alumina) and wash it with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Discussion

The choice of catalytic system for the synthesis of this compound will depend on several factors including desired yield, reaction time, safety considerations, and available resources.

The Sodium Bromide/Hydrogen Peroxide method offers a high yield and uses relatively inexpensive and less hazardous reagents compared to molecular bromine. The in-situ generation of bromine enhances safety.

Direct bromination with Molecular Bromine provides the highest reported yield and a very short reaction time. However, it involves the handling of highly corrosive and toxic liquid bromine, which requires stringent safety precautions.

The N-Bromosuccinimide (NBS) with Acidic Alumina system is a rapid and potentially milder alternative. NBS is a solid and easier to handle than liquid bromine. This method is particularly attractive for its short reaction times under reflux conditions. While the yield is slightly lower than the other methods, the ease of handling and speed may be advantageous in certain research and development settings.

Researchers should carefully consider these factors to select the most appropriate synthetic route for their specific application. Further optimization of the NBS method for 1-phenyl-pentan-1-one could potentially lead to improved yields.

References

evaluating the cost-effectiveness of different synthetic methods for 2-Bromo-1-phenyl-pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a comprehensive evaluation of various synthetic methods for producing 2-Bromo-1-phenyl-pentan-1-one, a valuable building block in pharmaceutical chemistry. The comparison focuses on cost-effectiveness, experimental protocols, and the environmental impact of each method.

At a Glance: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, starting from valerophenone (B195941). The cost analysis is based on producing 10g of the final product and current market prices for the necessary reagents.

MethodReagentsReaction Time (h)Yield (%)Purity (%)Estimated Reagent Cost (per 10g of product)
Method 1 Sodium Bromide, Hydrogen Peroxide, Hydrochloric Acid1 - 29598~$5 - $10
Method 2 N-Bromosuccinimide (NBS), Acetic Acid2 - 480 - 90High~$15 - $25
Method 3 Bromine, Aluminum Chloride, Diethyl EtherSeveral hours~65 - 80Moderate~$20 - $30
Method 4 Ammonium (B1175870) Bromide, Oxone, Methanol1 - 380 - 95High~$10 - $20

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Bromination with Sodium Bromide and Hydrogen Peroxide

This method is highly efficient and utilizes relatively inexpensive and safe reagents.

Materials:

  • Valerophenone (1-phenyl-pentan-1-one)

  • Sodium Bromide (NaBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 30% Hydrochloric Acid (HCl)

  • Saturated Sodium Carbonate solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

  • Begin stirring the mixture at room temperature.

  • Add 24 g (0.2 mol) of 30% hydrochloric acid to the flask.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.

  • Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain this compound as a bright yellow oily liquid.[1]

Method 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and selective brominating agent, although it is more expensive than sodium bromide.

Materials:

  • Valerophenone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve valerophenone (1 equivalent) in acetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the product.

Method 3: Bromination with Bromine and Aluminum Chloride

This classical method uses elemental bromine, which is highly corrosive and toxic, requiring careful handling.

Materials:

  • Valerophenone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Liquid Bromine (Br₂)

  • Diethyl Ether

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask cooled in an ice bath, dissolve valerophenone in diethyl ether.

  • Slowly add solid anhydrous aluminum chloride to the solution.

  • Immediately after, add liquid bromine (approximately 1 equivalent) dropwise to the solution while stirring. The reaction is typically stirred for several hours at room temperature.[2]

  • After the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.

  • Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which may require further purification by column chromatography.[2]

Method 4: Green Synthesis with Ammonium Bromide and Oxone

This method is presented as an environmentally friendly and economical alternative, avoiding hazardous reagents.

Materials:

  • Valerophenone

  • Ammonium Bromide (NH₄Br)

  • Oxone (potassium peroxymonosulfate)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of valerophenone in methanol, add ammonium bromide and Oxone.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to obtain the product.

Cost-Effectiveness and Green Chemistry Evaluation

A thorough evaluation of synthetic methods extends beyond mere chemical yield to encompass economic and environmental factors.

Cost Analysis: The reagent cost is a significant factor in the overall cost-effectiveness. Method 1 (NaBr/H₂O₂/HCl) is the most economical due to the low cost of the starting materials. Method 4 (NH₄Br/Oxone) is also relatively inexpensive. In contrast, methods utilizing NBS (Method 2) and elemental bromine (Method 3) are more costly due to the higher price of these reagents.

Green Chemistry Perspective: From a green chemistry standpoint, methods that avoid hazardous reagents and minimize waste are preferred.

  • Method 1 (NaBr/H₂O₂/HCl): This method is considered relatively green. Hydrogen peroxide is an environmentally benign oxidizing agent, with water as its primary byproduct. Sodium bromide is less hazardous than elemental bromine.

  • Method 2 (NBS): While NBS is easier to handle than liquid bromine, it has poor atom economy and generates succinimide (B58015) as a byproduct.

  • Method 3 (Bromine/AlCl₃): The use of liquid bromine is a significant drawback due to its high toxicity, corrosiveness, and volatility.[3] This method also generates acidic waste.

  • Method 4 (NH₄Br/Oxone): This is presented as a green alternative, avoiding hazardous solvents and reagents.[4][5]

Visualizing the Synthetic Pathways

The following diagram illustrates the general workflow for the evaluated synthetic methods for this compound.

Synthesis_Comparison cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product Valerophenone Valerophenone (1-phenyl-pentan-1-one) Method1 Method 1: NaBr, H₂O₂, HCl Valerophenone->Method1 Method2 Method 2: N-Bromosuccinimide (NBS) Valerophenone->Method2 Method3 Method 3: Bromine (Br₂), AlCl₃ Valerophenone->Method3 Method4 Method 4: NH₄Br, Oxone Valerophenone->Method4 Product 2-Bromo-1-phenyl- pentan-1-one Method1->Product High Yield, Low Cost, Green Method2->Product Good Yield, Moderate Cost Method3->Product Moderate Yield, High Cost, Hazardous Method4->Product High Yield, Low-Moderate Cost, Green

Caption: A comparative workflow of synthetic methods for this compound.

Conclusion

Based on this comprehensive evaluation, the bromination of valerophenone using sodium bromide and hydrogen peroxide (Method 1) emerges as the most cost-effective and environmentally friendly method for the synthesis of this compound. It offers a high yield and purity while utilizing inexpensive and relatively safe reagents. The method employing ammonium bromide and Oxone (Method 4) also presents a promising green and economical alternative. While effective, the use of NBS (Method 2) and particularly elemental bromine (Method 3) are less favorable due to higher costs and significant environmental and safety concerns. For researchers and drug development professionals, the choice of synthetic route should be guided by a holistic assessment of yield, cost, safety, and environmental impact.

References

A Comparative Guide to the Green Synthesis of 2-Bromo-1-phenyl-pentan-1-one: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Bromo-1-phenyl-pentan-1-one is a critical step. The environmental footprint of these synthetic routes is an increasingly important consideration, aligning with the principles of green chemistry to ensure sustainability and safety. This guide provides a comprehensive comparison of various methods for synthesizing this compound, with a focus on their environmental impact, supported by experimental data.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for different synthesis methods of this compound, allowing for a direct comparison of their efficiency and environmental performance.

MetricMethod 1: NaBr/HCl/H₂O₂Method 2: Molecular Bromine (Br₂)Method 3: N-Bromosuccinimide (NBS)Method 4: One-Pot from Alcohol (NH₄Br/Oxone)
Starting Material 1-Phenyl-pentan-1-one (Valerophenone)1-Phenyl-pentan-1-one (Valerophenone)1-Phenyl-pentan-1-one (Valerophenone)1-Phenyl-pentan-1-ol
Brominating Agent In situ generated Br₂ from NaBrMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Ammonium (B1175870) Bromide (NH₄Br)
Oxidant/Catalyst Hydrogen Peroxide (H₂O₂) / Hydrochloric Acid (HCl)Aluminum Chloride (AlCl₃) (optional)Radical initiator (e.g., AIBN) or lightOxone (2KHSO₅·KHSO₄·K₂SO₄)
Solvent Water (or biphasic with an organic solvent)Diethyl ether, Acetic AcidCarbon tetrachloride (CCl₄) or Acetonitrile (B52724)Acetonitrile/Water
Reaction Temperature 20°C0°C to room temperatureRefluxRoom temperature
Reaction Time 1–2 hoursSeveral hours to overnight30 minutes to a few hours1-3 hours
Reported Yield ~95%[1]Variable, can be high but with side productsGood to excellent yields reported for similar ketonesModerate to good yields for α-bromoketones[2][3]
Key Byproducts Water, Sodium ChlorideHydrogen Bromide (HBr)Succinimide (B58015)Potassium sulfate, Potassium bisulfate
Atom Economy (approx.) HighModerateModerateModerate
E-Factor (approx.) LowHighModerateModerate

Detailed Experimental Protocols

Method 1: Bromination with Sodium Bromide, Hydrochloric Acid, and Hydrogen Peroxide [1]

This method is considered a greener alternative due to the in situ generation of bromine from less hazardous reagents.

Procedure:

  • In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of 1-phenyl-pentan-1-one and 30.9 g (0.3 mol) of sodium bromide in water.

  • With continuous stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.

  • Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture, maintaining the temperature at 20°C.

  • Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic phase with a saturated sodium carbonate solution and then with saturated brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a bright yellow oily liquid.

Method 2: Bromination with Molecular Bromine [4]

This is a classical method for α-bromination of ketones.

Procedure:

  • Dissolve 1-phenyl-1-pentanone (1.0 g) in 20 mL of diethyl ether in a round-bottom flask under an argon atmosphere at room temperature.

  • Slowly add liquid bromine (1.19 g, 7.45 mmol) to the solution.

  • Stir the resulting mixture overnight.

  • Quench the reaction with a sodium thiosulfate (B1220275) solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography to yield this compound.

Method 3: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to molecular bromine for allylic and benzylic bromination. The following is a general procedure for the photochemical α-bromination of ketones.

Procedure:

  • Dissolve the aralkyl ketone (e.g., 1-phenyl-pentan-1-one) in a suitable solvent such as carbon tetrachloride or acetonitrile in a quartz reaction vessel.

  • Add N-bromosuccinimide (1.05 equivalents).

  • Irradiate the mixture with a UV-Vis lamp at 30°C.

  • Monitor the reaction by TLC. The reaction is typically complete within a short time.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude α-bromoketone.

  • Purify by column chromatography if necessary.

Method 4: One-Pot Synthesis from 1-Phenyl-pentan-1-ol with Ammonium Bromide and Oxone [2][3][5]

This green protocol allows for the synthesis of α-bromoketones directly from secondary alcohols.

Procedure:

  • To a solution of the secondary alcohol (1-phenyl-pentan-1-ol) in a mixture of acetonitrile and water (e.g., 3:1 ratio), add ammonium bromide (NH₄Br) and Oxone®.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Environmental Impact and Safety Considerations

Method 1 (NaBr/HCl/H₂O₂): This method offers significant environmental advantages. The use of sodium bromide and hydrogen peroxide is preferable to handling hazardous molecular bromine. The main byproducts are water and sodium chloride, which have a low environmental impact. This process is also energy-efficient as it proceeds at room temperature.

Method 2 (Molecular Bromine): Molecular bromine is highly toxic, corrosive, and volatile, posing significant handling risks and requiring stringent safety precautions. The reaction produces hydrogen bromide gas, which is also corrosive and must be neutralized. The use of organic solvents like diethyl ether contributes to volatile organic compound (VOC) emissions.

Method 3 (NBS): N-Bromosuccinimide is a solid and therefore easier and safer to handle than liquid bromine. The main byproduct is succinimide, which has relatively low toxicity and can potentially be recycled.[6][7][8][9] However, this method often requires the use of chlorinated solvents like carbon tetrachloride, which is a known ozone-depleting substance and is being phased out. Acetonitrile is a less hazardous alternative. Photochemical methods, while potentially energy-efficient, require specialized equipment.

Method 4 (NH₄Br/Oxone): This method is presented as a green alternative.[2][3][5] Oxone is a stable, non-toxic, and water-soluble oxidizing agent, making it environmentally benign.[10] The reaction proceeds in a water-acetonitrile mixture at room temperature, reducing the reliance on hazardous organic solvents. The byproducts are inorganic salts that are generally considered to have a lower environmental impact.

Visualization of Experimental Workflows and Potential Biological Impact

To provide a clearer understanding of the processes and potential biological implications, the following diagrams have been generated.

experimental_workflow_method1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up valerophenone 1-Phenyl-pentan-1-one mix Mixing valerophenone->mix NaBr Sodium Bromide NaBr->mix H2O Water H2O->mix add_hcl Add HCl mix->add_hcl add_h2o2 Add H₂O₂ (dropwise) add_hcl->add_h2o2 stir Stir at 20°C (1-2h) add_h2o2->stir separate Phase Separation stir->separate wash_na2co3 Wash with Na₂CO₃ separate->wash_na2co3 wash_brine Wash with Brine wash_na2co3->wash_brine dry Dry (MgSO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product 2-Bromo-1-phenyl- pentan-1-one concentrate->product

Caption: Experimental workflow for the synthesis of this compound using the NaBr/HCl/H₂O₂ method.

experimental_workflow_method2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up valerophenone 1-Phenyl-pentan-1-one dissolve Dissolve valerophenone->dissolve ether Diethyl Ether ether->dissolve add_br2 Add Br₂ dissolve->add_br2 stir Stir Overnight add_br2->stir quench Quench (Na₂S₂O₃) stir->quench extract Extract (EtOAc) quench->extract dry Dry (MgSO₄) extract->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product 2-Bromo-1-phenyl- pentan-1-one chromatography->product

Caption: Experimental workflow for the synthesis of this compound using molecular bromine.

endocrine_disruption_pathway cluster_cell Inside the Cell EDC Endocrine Disrupting Chemical (e.g., Aromatic Ketone, Organobromine) receptor Hormone Receptor (e.g., Estrogen Receptor) EDC->receptor Binds to receptor (agonist or antagonist action) response Altered Gene Expression & Adverse Health Effects receptor->response Initiates or blocks signaling cascade hormone Natural Hormone (e.g., Estradiol) hormone->receptor Blocked by EDC cell Target Cell

Caption: Generalized signaling pathway for an endocrine-disrupting chemical, a potential concern for some reagents and byproducts.

Conclusion

The assessment of different synthesis methods for this compound reveals a clear trend towards greener and safer chemical practices. The method utilizing sodium bromide, hydrochloric acid, and hydrogen peroxide stands out as a particularly promising route due to its high yield, mild reaction conditions, use of less hazardous materials, and environmentally benign byproducts. The one-pot synthesis from the corresponding alcohol using ammonium bromide and Oxone also presents a strong green alternative. While traditional methods involving molecular bromine or N-bromosuccinimide in chlorinated solvents are effective, their significant environmental and safety drawbacks make them less desirable. For researchers and drug development professionals, the adoption of these greener synthetic strategies is not only a step towards more sustainable practices but also a way to enhance laboratory safety and reduce the environmental impact of pharmaceutical manufacturing.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-phenyl-pentan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed guide to the safe disposal of 2-Bromo-1-phenyl-pentan-1-one, a halogenated organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on the general procedures for handling and disposing of halogenated organic waste.

Key Safety and Hazard Information

ParameterValue/DetailSource
Chemical Name This compound[3][4]
Synonyms α-Bromovalerophenone[2]
CAS Number 49851-31-2[2][3][4]
Molecular Formula C11H13BrO[2][4]
Molecular Weight 241.12 g/mol [4]
Physical Appearance Yellow OilChemical Properties
Known Hazards Based on general knowledge of similar compounds, it can cause skin and eye irritation upon direct contact.[5] Inhalation should be avoided.[5]General Chemical Knowledge
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are required.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5]Standard Laboratory Practice
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][6][1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material containing the spilled chemical using non-sparking tools.

  • Package for Disposal: Place the contaminated absorbent material into a designated, labeled, and sealable container for hazardous waste.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department, following institutional protocols.

Step-by-Step Disposal Procedure

As a brominated organic compound, this compound must be disposed of as halogenated organic hazardous waste.[8] Improper disposal, such as drain disposal, is strictly prohibited.[9]

  • Waste Segregation:

    • Collect waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container.[7]

    • This container should be clearly marked as "Halogenated Organic Waste".[8][10]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [9][10] Keeping these waste streams separate is essential for proper disposal and can reduce disposal costs.[7]

  • Container Management:

    • Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) carboy, provided by your institution's EHS department.[11]

    • Keep the container tightly closed when not in use.[7][11]

    • The container must be stored in a designated satellite accumulation area, within secondary containment.[7]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound".

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., Toxic, Irritant).[7]

  • Waste Pickup and Disposal:

    • Once the container is nearly full (no more than 90% capacity) or has been accumulating for a set period as per institutional guidelines, arrange for a hazardous waste pickup through your EHS department.[10][11]

    • Halogenated organic wastes are typically sent for incineration at a licensed hazardous waste disposal facility.[8]

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Identify Waste: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes label_container Label container with 'Hazardous Waste', chemical name, and hazards. collect_halogenated->label_container store_safely Store in a secondary containment in a designated satellite accumulation area. label_container->store_safely request_pickup Request pickup from Environmental Health & Safety (EHS). store_safely->request_pickup end_point Incineration at a licensed hazardous waste facility. request_pickup->end_point

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.